8-Chloroimidazo[1,5-A]pyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
8-chloroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQLYSHHYYOVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481973 | |
| Record name | 8-CHLOROIMIDAZO[1,5-A]PYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56468-23-6 | |
| Record name | 8-Chloroimidazo[1,5-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56468-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-CHLOROIMIDAZO[1,5-A]PYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloroimidazo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 8-Chloroimidazo[1,5-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, recognized for its versatile biological activities. This bicyclic system, comprised of an imidazole ring fused to a pyrazine ring, serves as a cornerstone for the development of therapeutic agents targeting a range of diseases. Notably, derivatives of this scaffold have shown significant promise as kinase inhibitors, which are crucial in oncology and immunology research. The electronic properties of the pyrazine ring, being electron-deficient, and the more electron-rich nature of the imidazole component, create a unique chemical landscape for molecular interactions and further functionalization.
8-Chloroimidazo[1,5-a]pyrazine, in particular, is a key intermediate and a fundamental building block in the synthesis of more complex molecules. The presence of a chlorine atom at the 8-position provides a strategic handle for synthetic modifications, such as nucleophilic substitution or cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold. A thorough understanding of its physicochemical characteristics is therefore paramount for its effective utilization in drug discovery and development, influencing critical parameters such as solubility, permeability, and metabolic stability of the resulting compounds. This guide provides a comprehensive overview of the known physicochemical properties of this compound and presents detailed, field-proven experimental protocols for the determination of its key characteristics.
Physicochemical Properties of this compound
A precise understanding of a compound's physicochemical profile is fundamental to predicting its behavior in biological systems. While comprehensive experimental data for this compound is not extensively reported in publicly accessible literature, the following table summarizes its known and computationally predicted properties.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | ChemScene[1] |
| Molecular Weight | 153.57 g/mol | ChemScene[1] |
| CAS Number | 56468-23-6 | ChemScene[1] |
| Calculated LogP | 1.3827 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 30.19 Ų | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established, reliable techniques in the field.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[2]
Methodology: Capillary Method [2][3]
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Load the sample into a capillary tube by pressing the open end into the powder. Pack the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[4][5]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating run to determine a rough estimate.[4]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point.[4] Begin heating at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[5]
-
Data Recording: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point of the sample.[4]
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Aqueous solubility is a crucial factor influencing a drug's absorption and distribution. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6]
Methodology: Shake-Flask Method [6][7][8]
-
Solution Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH, typically 7.4.
-
Sample Addition: Add an excess amount of this compound to a vial containing a known volume of the PBS buffer. The excess solid should be visible.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][8]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to pellet any remaining solid.
-
Filtration: Carefully filter the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) that does not bind the compound.[7]
-
Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve with standard solutions of known concentrations must be used for accurate quantification.[9]
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Caption: Shake-Flask Solubility Determination Workflow.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable compounds, pKa is a critical determinant of solubility and permeability at different pH values. UV-Vis spectrophotometry is a common and effective method for pKa determination for compounds containing a chromophore.[1][10][11]
Methodology: UV-Vis Spectrophotometry [1][10][11]
-
Buffer Preparation: Prepare a series of buffer solutions with a constant ionic strength, covering a pH range that encompasses the expected pKa of this compound.
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).[11]
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but varying pH.[11]
-
UV-Vis Spectra Acquisition: Measure the UV-Vis absorbance spectrum (e.g., from 230-500 nm) for each solution.[11]
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[10]
Caption: pKa Determination by UV-Vis Spectrophotometry.
LogP Determination
The logarithm of the partition coefficient (LogP) between n-octanol and water is a widely used measure of a compound's lipophilicity.[12] Lipophilicity is a key factor in drug absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the "gold standard" for experimental LogP determination.[13][14]
Methodology: Shake-Flask Method [12][13][15][16]
-
Phase Pre-saturation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.[13]
-
Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound.
-
Equilibration: Shake the biphasic mixture vigorously for a set period (e.g., 30 minutes to 1 hour) and then allow it to stand for complete phase separation (overnight is recommended).[14][16]
-
Phase Separation: Carefully separate the aqueous and n-octanol phases. Centrifugation can aid in this process.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Shake-Flask LogP Determination Workflow.
Expected Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the imidazo[1,5-a]pyrazine ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the bicyclic core. The carbon attached to the chlorine atom is expected to be deshielded and appear at a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for C-H stretching in the aromatic region, as well as C=C and C=N stretching vibrations within the heterocyclic rings.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry due to its role as a versatile synthetic intermediate. While a complete, experimentally verified physicochemical profile is not yet fully documented in the public domain, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to fully characterize this important compound. The application of the described methodologies will enable a more profound understanding of its properties, thereby facilitating its strategic use in the design and development of novel therapeutic agents. The self-validating nature of these protocols ensures that researchers can generate reliable and reproducible data, which is the cornerstone of robust scientific inquiry and successful drug discovery programs.
References
- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov.
- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Pharmaguideline.
- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Institutes of Health.
- LogP / LogD shake-flask method. (2024, September 23). Protocols.io.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
- UV spectrophotometric measurements for pKa determination. (n.d.). Bio-protocol.
- (PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate.
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Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 8-Chloroimidazo[1,5-A]pyrazine as a Putative Kinase Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide delves into the core mechanism of action of 8-Chloroimidazo[1,5-A]pyrazine, a member of a chemical scaffold renowned for its potent kinase inhibitory activity. While direct, comprehensive studies on this specific analogue are emerging, a wealth of data on closely related imidazo[1,5-a]pyrazine derivatives provides a robust framework for understanding its likely biological function. This document synthesizes the available evidence, focusing on the compelling case for its role as an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway, and provides the experimental avenues to rigorously validate this hypothesis.
The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[1,5-a]pyrazine core is a heterocyclic chemical structure that has been extensively explored in medicinal chemistry. Its rigid, planar nature and the strategic placement of nitrogen atoms make it an excellent scaffold for designing molecules that can fit into the ATP-binding pockets of various kinases. Modifications at different positions of the pyrazine and imidazole rings allow for the fine-tuning of potency and selectivity against specific kinase targets.
Notably, derivatives of this scaffold have been successfully developed as inhibitors of several key kinases implicated in disease, including Bruton's tyrosine kinase (BTK) and c-Src[1][2]. However, one of the most well-documented activities of this class of compounds is the potent and selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R)[3][4].
Primary Postulated Target: The Insulin-like Growth Factor-1 Receptor (IGF-1R)
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cellular growth, proliferation, differentiation, and survival[5]. Dysregulation of the IGF-1R signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention[5][6].
The IGF-1R Signaling Cascade
Upon binding of its ligands, IGF-1 or IGF-2, the IGF-1R undergoes a conformational change, leading to autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation and survival[6][7].
Conclusion and Future Directions
The available evidence strongly suggests that this compound functions as a kinase inhibitor, with the Insulin-like Growth Factor-1 Receptor being its most probable primary target. The imidazo[1,5-a]pyrazine scaffold has a proven track record in the design of potent and selective IGF-1R inhibitors.
The experimental protocols outlined in this guide provide a clear and logical path for researchers to rigorously test this hypothesis. Successful validation of this compound as an IGF-1R inhibitor would open avenues for its further development as a potential therapeutic agent in oncology and other diseases driven by aberrant IGF-1R signaling. Future studies should also include comprehensive kinase profiling to assess its selectivity and potential off-target effects, as well as in vivo studies to evaluate its efficacy and pharmacokinetic properties in relevant disease models.
References
- Mulvihill, M. J., et al. (2010). Discovery of an Orally Efficacious Imidazo[5,1-f]t[2][3][10]riazine Dual Inhibitor of IGF-1R and IR. ACS Medicinal Chemistry Letters, 1(5), 214–218*. [Link]
- Kubo, A., et al. (2008). Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(3), 1004-1008*. [Link]
- Patsnap Synapse. (2025). What IGF-1R modulators are in clinical trials currently?
- Gao, J., et al. (2022). Effective natural inhibitors targeting IGF-1R by computational study. Frontiers in Molecular Biosciences, 9, 965431. [Link]
- Haluska, P., et al. (2009). Clinical Development of Inhibitors of the Insulin-like Growth Factor Receptor in Oncology. McGill Journal of Medicine, 12(1), 49-57*. [Link]
- Gualberto, A., & Pollak, M. (2009). Early drug development of inhibitors of the insulin-like growth factor-I receptor pathway: Lessons from the first clinical trials. Clinical Cancer Research, 15(18), 5251-5259*. [Link]
- Gualberto, A., & Pollak, M. (2009). Early drug development of inhibitors of the insulin-like growth factor-I receptor pathway: Lessons from the first clinical trials. Clinical Cancer Research, 15(18), 5251-5259*. [Link]
- Shan, S., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310*. [Link]
- Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203*. [Link]
- Flynn, D. L., et al. (1993). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 36(15), 2184-2191*. [Link]
- ResearchGate. (2025). 1,3-Disubstituted-imidazo[1,5-a]pyrazines as insulin-like growth-factor-I receptor (IGF-IR) inhibitors.
- Norman, M. H., et al. (2009). Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R). Bioorganic & Medicinal Chemistry Letters, 19(3), 1004-1008*. [Link]
- Bertrand, T., et al. (2011). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 21(16), 4702-4704*. [Link]
- Barlind, J. G., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12), 1229-1234*. [Link]
- Shan, S., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310*. [Link]
- Al-Salama, Z. T., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307303*. [Link]
- Macaulay, V. M., et al. (2018). Therapeutic Targeting of the IGF Axis. Cells, 7(11), 215*. [Link]
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- Baserga, R. (1995). The insulin-like growth factor I receptor: a key to tumor growth? Cancer Research, 55(2), 249-252*. [Link]
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- Miller, M. W., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218*. [Link]
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The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Scaffold
The imidazo[1,5-a]pyrazine core, a nitrogen-rich fused heterocyclic system, has emerged as a "privileged scaffold" in drug discovery. Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. This, combined with its favorable physicochemical properties, has led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities. This guide will provide a comprehensive overview of these activities, focusing on the underlying science and practical application in a laboratory setting.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The imidazo[1,5-a]pyrazine scaffold has demonstrated significant potential in oncology, with derivatives exhibiting cytotoxic effects against a wide range of human tumor cell lines.[1] The anticancer mechanisms are diverse, highlighting the scaffold's versatility in targeting key pathways involved in cancer progression.
Kinase Inhibition: Targeting the Engines of Cancer Growth
A prominent mechanism of action for many imidazo[1,5-a]pyrazine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a key component of the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies.[3] Imidazo[1,5-a]pyrazine derivatives have been identified as potent and selective BTK inhibitors, offering potential advantages over existing therapies by minimizing off-target effects.[2][3]
-
c-Src Inhibition: The c-Src tyrosine kinase is involved in cell proliferation, survival, and metastasis. C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and shown to be potent c-Src inhibitors.[4]
-
Other Kinase Targets: The broader pyrazine-based class of compounds, including imidazo[1,5-a]pyrazines, have shown inhibitory activity against a range of other kinases such as Janus kinases (JAKs), neurotrophic tyrosine kinase receptors (NTRKs), and ACK1.[2][5]
Below is a diagram illustrating the general mechanism of kinase inhibition by small molecules like imidazo[1,5-a]pyrazine derivatives.
Caption: Competitive kinase inhibition by an imidazo[1,5-a]pyrazine derivative.
Cell Cycle Arrest and Apoptosis Induction
Certain oxindole-derived imidazo[1,5-a]pyrazines have been shown to induce cell cycle arrest in the G0/G1 phase.[1] This disruption of the normal cell division cycle can lead to the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[1] Notably, some of these compounds have demonstrated selectivity for cancer cells while not affecting normal cells.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected imidazo[1,5-a]pyrazine and related imidazopyrazine derivatives against various cancer cell lines.
| Compound Class | Target Cell Line(s) | IC50 / GI50 Values | Key Findings | Reference |
| Oxindole-derived imidazo[1,5-a]pyrazines | 52 human tumor cell lines | GI50: 1.54 to 13.0 μM | Significant anticancer activity, induces G0/G1 cell cycle arrest and apoptosis. | [1] |
| Imidazo[1,2-a]pyrazine-coumarin hybrids | 60 human cancer cell lines | Varies | Combination of two active moieties enhances anticancer potential. | [6] |
| Imidazo[1,2-a]pyrazine derivatives | Hep-2, HepG2, MCF-7, A375 | IC50: ~11-13 μM for lead compound | Promising lead compound identified with significant anticancer activity. | [7][8][9][10] |
| Imadazo[1,2-a]pyrazine derivatives | MCF7, HCT116, K652 | Average IC50 of 6.66 µM for lead compound | Cytotoxic effect correlates with CDK9 inhibitory activity. | [11][12] |
Central Nervous System (CNS) Applications
The imidazo[1,5-a]pyrazine scaffold has also shown promise in the development of agents targeting the central nervous system.
Neuroprotective Effects
Derivatives of imidazo[1,5-a]pyrazine have been investigated as potential neuroprotective agents. For instance, C-5 substituted derivatives that act as c-Src inhibitors have demonstrated significant neuroprotective efficacy in in vivo models of acute ischemic stroke, along with remarkable CNS penetration.[4]
Modulation of CNS Receptors
-
Corticotropin-Releasing Hormone (CRH) Receptor Ligands: A series of imidazo[1,5-a]pyrazines have been synthesized and evaluated as ligands for the CRH receptor, which is implicated in the stress response and various psychiatric disorders.[13]
-
Phosphodiesterase 10A (PDE10A) Inhibitors: Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been identified as potent and selective inhibitors of PDE10A.[14] This enzyme is a promising target for the treatment of schizophrenia, and these compounds have shown efficacy in animal models of psychosis.[14]
Antimicrobial and Antiviral Potential
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. The imidazo[1,5-a]pyrazine scaffold and its close relatives have demonstrated activity in this domain.
Antibacterial Activity
While much of the research on antibacterial activity has focused on the related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds, the general pyrazine core is a well-established pharmacophore in antibacterial drug discovery.[15][16][17] The mechanisms of action can include the inhibition of essential bacterial enzymes like DNA gyrase.[16]
Antiviral Activity
Derivatives of the related imidazo[1,5-a]-1,3,5-triazine scaffold have been synthesized and shown to inhibit the replication of ortho- and paramyxoviruses, including influenza A virus and respiratory syncytial virus.[18] More recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of the human coronavirus 229E and influenza virus nucleoprotein.[11][12][19][20]
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates. For the imidazo[1,5-a]pyrazine scaffold, several key SAR insights have been elucidated:
-
Substitution at C-5: In the context of c-Src inhibitors for neuroprotection, substitutions at the C-5 position of the imidazo[1,5-a]pyrazine core are critical for activity and CNS penetration.[4]
-
Dialkylamino Side Chains: For CRH receptor ligands, optimization of dialkylamino side chains has been a primary focus of SAR studies.[13]
-
Aryl and Small Alkyl Substituents: The nature of aryl and small alkyl substituents on the scaffold also plays a significant role in modulating the affinity for the CRH receptor.[13]
-
Hybrid Molecules: The concept of molecular hybridization, combining the imidazo[1,2-a]pyrazine core with other pharmacologically active moieties like coumarin, has proven to be a successful strategy for enhancing anticancer activity.[6]
The following diagram illustrates a generalized workflow for SAR studies.
Caption: A typical iterative cycle for structure-activity relationship studies.
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides representative experimental protocols for the synthesis and biological evaluation of imidazo[1,5-a]pyrazine derivatives.
General Synthesis of the Imidazo[1,5-a]pyrazine Core
The synthesis of the imidazo[1,5-a]pyrazine scaffold can be achieved through various synthetic routes. One common approach involves the cyclization of appropriately substituted aminopyrazines.
Protocol: Synthesis of a Substituted Imidazo[1,5-a]pyrazine
-
Step 1: Synthesis of the Aminopyrazine Precursor:
-
React a suitable pyrazine derivative with an aminating agent (e.g., sodium amide in liquid ammonia) to introduce an amino group onto the pyrazine ring.
-
Purify the resulting aminopyrazine by recrystallization or column chromatography.
-
-
Step 2: Cyclization to form the Imidazo[1,5-a]pyrazine Core:
-
React the aminopyrazine with an α-haloketone in a suitable solvent such as ethanol or isopropanol.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the imidazo[1,5-a]pyrazine derivative by column chromatography on silica gel.
-
-
Step 3: Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
-
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture:
-
Culture the desired human cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test imidazo[1,5-a]pyrazine compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]
-
Conclusion and Future Perspectives
The imidazo[1,5-a]pyrazine scaffold has firmly established itself as a versatile and promising core structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the development of novel therapeutics for cancer, CNS disorders, and infectious diseases. The continued exploration of this scaffold, driven by a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved drug candidates. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic applications of this remarkable heterocyclic system.
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The Therapeutic Potential of Imidazo[1,5-a]pyrazines: A Technical Guide for Drug Discovery Professionals
Introduction
The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides an in-depth technical exploration of this heterocyclic core, offering insights into its synthesis, key therapeutic applications, and the experimental methodologies crucial for its evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource to unlock the full therapeutic potential of imidazo[1,5-a]pyrazine derivatives.
The unique chemical architecture of the imidazo[1,5-a]pyrazine system imparts favorable drug-like properties, including metabolic stability and oral bioavailability, making it an attractive starting point for the development of novel therapeutics. This guide will delve into the intricacies of targeting several key proteins with imidazo[1,5-a]pyrazine-based compounds, including c-Src, mTOR, PDE10A, CRH receptors, and BRD9, highlighting the significant potential of this scaffold in oncology, neuroscience, and beyond.
I. The Imidazo[1,5-a]pyrazine Core: Synthesis and Chemical Space
The synthetic accessibility of the imidazo[1,5-a]pyrazine core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. A variety of synthetic routes have been established, providing access to a wide array of substituted derivatives.
A. General Synthetic Strategy
A common and effective method for the synthesis of the imidazo[1,5-a]pyrazine ring system involves the condensation of a 2-aminopyrazine derivative with an α-haloketone, followed by cyclization. This approach allows for the introduction of diverse substituents at various positions of the heterocyclic core, facilitating the exploration of the chemical space and the optimization of biological activity.
Experimental Protocol: Synthesis of a Representative Imidazo[1,5-a]pyrazine Derivative
This protocol outlines a general procedure for the synthesis of a substituted imidazo[1,5-a]pyrazine.
Step 1: Condensation
-
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired α-bromoketone (1.1 eq).
-
Add a base, such as sodium bicarbonate (2.0 eq), to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting intermediate by column chromatography on silica gel.
Step 2: Cyclization
-
Treat the intermediate from Step 1 with a dehydrating agent, such as polyphosphoric acid (PPA) or sulfuric acid.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Monitor the cyclization by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final imidazo[1,5-a]pyrazine product by column chromatography or recrystallization.
II. Therapeutic Targets and Biological Activities
The imidazo[1,5-a]pyrazine scaffold has been successfully employed to develop potent and selective modulators of several key therapeutic targets. The following sections detail the biological activities and the associated signaling pathways.
A. c-Src Kinase Inhibition: A Target in Oncology
The proto-oncogene tyrosine-protein kinase Src (c-Src) is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and survival.[1][2] Dysregulation of c-Src activity is frequently observed in various cancers, making it a compelling target for anticancer drug development.[2] Imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of c-Src kinase.
Upon activation by upstream signals such as receptor tyrosine kinases (e.g., EGFR) or G-protein coupled receptors, c-Src initiates a cascade of downstream signaling events.[3][4] These pathways include the Ras-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[5] By inhibiting c-Src, imidazo[1,5-a]pyrazines can effectively block these oncogenic signaling cascades.
c-Src Signaling Pathway and Inhibition
A common method to assess the inhibitory activity of compounds against c-Src is a kinase assay that measures the phosphorylation of a substrate peptide.[6][7][8][9][10]
-
Reaction Setup: Prepare a reaction mixture containing c-Src enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the imidazo[1,5-a]pyrazine test compound at various concentrations in a kinase buffer (containing MgCl2, MnCl2, and DTT).
-
Initiation: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection or using a non-radioactive detection method).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 40% trichloroacetic acid for radiometric assays).
-
Detection: For radiometric assays, spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays (e.g., fluorescence-based), measure the signal according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
B. mTOR Inhibition: A Key Regulator of Cell Growth and Metabolism
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[11] The mTOR signaling pathway is frequently hyperactivated in various cancers, making it an attractive therapeutic target.[12][13][14][15] Imidazo[1,5-a]pyrazines have been developed as potent and orally bioavailable inhibitors of mTOR.
mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is activated by growth factors (via the PI3K/Akt pathway) and nutrients, and it promotes protein synthesis and cell growth by phosphorylating downstream effectors like S6K1 and 4E-BP1.[12] mTORC2 is involved in cell survival and cytoskeletal organization. Imidazo[1,5-a]pyrazine-based inhibitors can target the kinase activity of mTOR, thereby inhibiting both mTORC1 and mTORC2 functions.
mTOR Signaling Pathway and Inhibition
The inhibitory effect of imidazo[1,5-a]pyrazines on mTOR can be determined using an in vitro kinase assay.[16][17][18][19]
-
Immunoprecipitation: Immunoprecipitate mTORC1 or mTORC2 from cell lysates using antibodies specific for their respective components (e.g., Raptor for mTORC1, Rictor for mTORC2).
-
Kinase Reaction: Resuspend the immunoprecipitates in a kinase assay buffer. Add a substrate (e.g., recombinant 4E-BP1 for mTORC1 or Akt for mTORC2) and the test compound.
-
Initiation and Incubation: Start the reaction by adding ATP and incubate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
-
Quantification: Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
C. Phosphodiesterase 10A (PDE10A) Inhibition: A Novel Approach for Schizophrenia
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in the brain. PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region implicated in the pathophysiology of schizophrenia.[20] Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which can modulate the activity of dopamine D1 and D2 receptor signaling pathways, offering a novel therapeutic strategy for schizophrenia.[21][22][23]
Inhibition of PDE10A by imidazo[1,5-a]pyrazines enhances signaling downstream of the D1 receptor and dampens signaling downstream of the D2 receptor. This dual action is thought to contribute to the antipsychotic effects of PDE10A inhibitors, potentially addressing the positive, negative, and cognitive symptoms of schizophrenia.[20][22]
PDE10A Signaling Pathway and Inhibition
The inhibitory activity of compounds against PDE10A can be measured using a fluorescence polarization-based assay.[24][25][26][27][28]
-
Reaction Mixture: Prepare a reaction mixture containing the PDE10A enzyme, the test compound, and a fluorescently labeled cAMP or cGMP substrate in an assay buffer.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow the enzyme to hydrolyze the substrate.
-
Binding Agent: Add a binding agent that specifically binds to the fluorescently labeled monophosphate product.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of the samples. The binding of the fluorescent product to the larger binding agent results in a higher polarization value.
-
Data Analysis: The decrease in fluorescence polarization in the presence of an inhibitor is proportional to the inhibition of PDE10A activity. Calculate the IC50 value from the dose-response curve.
D. Corticotropin-Releasing Hormone (CRH) Receptor Antagonism: Targeting Stress-Related Disorders
Corticotropin-releasing hormone (CRH) and its receptors (CRHR1 and CRHR2) are key components of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress.[29][30] Dysregulation of the CRH system is implicated in various stress-related disorders, including anxiety and depression. Imidazo[1,5-a]pyrazines have been investigated as antagonists of CRH receptors.
CRH receptors are G-protein coupled receptors (GPCRs). Upon binding of CRH, CRHR1 typically couples to Gs, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of protein kinase A (PKA).[31][32][33] This signaling cascade ultimately leads to the release of stress hormones. Imidazo[1,5-a]pyrazine antagonists block the binding of CRH to its receptors, thereby attenuating the stress response.
CRH Receptor Signaling and Antagonism
A radioligand binding assay is commonly used to determine the affinity of compounds for CRH receptors.[34][35][36]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CRHR1.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a radiolabeled CRH ligand (e.g., [¹²⁵I]Tyr-Sauvagine) and the imidazo[1,5-a]pyrazine test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known CRH receptor antagonist) from total binding. Calculate the Ki value for the test compound.
E. BRD9 Bromodomain Inhibition: A Novel Epigenetic Target
Bromodomain-containing protein 9 (BRD9) is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[37] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[38][39][40] BRD9 has emerged as a promising therapeutic target in certain cancers, and imidazo[1,5-a]pyrazines have been identified as potent and selective inhibitors of the BRD9 bromodomain.
The bromodomain of BRD9 recognizes and binds to acetylated lysine residues on histone tails, a key event in the recruitment of the ncBAF complex to specific genomic loci.[38] By inhibiting the BRD9 bromodomain, imidazo[1,5-a]pyrazines can disrupt the function of the ncBAF complex, leading to changes in gene expression that can suppress tumor growth.
BRD9 Function and Inhibition
Several methods can be used to assess the binding of inhibitors to the BRD9 bromodomain, including AlphaScreen and thermal shift assays.[41][42][43][44][45]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol:
-
Reaction Components: Prepare a reaction mixture containing GST-tagged BRD9 bromodomain, a biotinylated acetylated histone peptide, and the imidazo[1,5-a]pyrazine test compound.
-
Incubation: Incubate the mixture to allow for binding.
-
Bead Addition: Add streptavidin-coated donor beads and anti-GST-coated acceptor beads.
-
Signal Detection: In the absence of an inhibitor, the binding of the BRD9 bromodomain to the histone peptide brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal. The inhibitor competes with the histone peptide for binding to BRD9, leading to a decrease in the signal.
-
Data Analysis: Measure the luminescence and calculate the IC50 value for the test compound.
III. Data Summary: Potency of Imidazo[1,5-a]pyrazine Derivatives
The following table summarizes the reported inhibitory activities of representative imidazo[1,5-a]pyrazine derivatives against their respective targets. This data highlights the potential of this scaffold to yield highly potent compounds.
| Target | Compound Example | IC50 / Ki | Reference |
| c-Src | Compound 14c | 2.8 nM (IC50) | [13] |
| mTOR | Compound 4c | 1.9 nM (IC50) | [16] |
| PDE10A | Compound 49 | 0.4 nM (IC50) | [31] |
| CRHR1 | Example Compound | 5.2 nM (Ki) | [29] |
| BRD9 | Compound 27 | 35 nM (IC50) | [12] |
IV. Conclusion and Future Directions
The imidazo[1,5-a]pyrazine scaffold has unequivocally demonstrated its value as a versatile platform for the discovery of novel therapeutics. Its synthetic tractability, coupled with its ability to potently and selectively modulate a range of clinically relevant targets, positions it as a highly attractive core for future drug development efforts. The successful examples in oncology, neuroscience, and beyond underscore the broad therapeutic potential of this heterocyclic system.
Future research in this area should continue to explore the vast chemical space around the imidazo[1,5-a]pyrazine core to identify next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of the structure-activity relationships for different target classes will be crucial for the rational design of new drug candidates. Moreover, the exploration of novel therapeutic targets for this scaffold holds the promise of uncovering new avenues for the treatment of a wide spectrum of diseases. The continued investigation of imidazo[1,5-a]pyrazines is a promising endeavor that is likely to yield significant contributions to the field of medicinal chemistry and ultimately benefit patients in need of new and effective treatments.
V. References
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Crew, A. P., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097.
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Hutmacher, M. A., et al. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. Journal of Medicinal Chemistry, 53(11), 4399-4411.
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Tellew, J. E., et al. (2003). Synthesis and evaluation of imidazo[1,5-a]pyrazines as corticotropin releasing hormone receptor ligands. Bioorganic & Medicinal Chemistry Letters, 13(24), 4467-4470.
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Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404.
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Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885.
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Kehler, J., & Nielsen, J. (2011). PDE10A inhibitors: novel therapeutic drugs for schizophrenia. Current pharmaceutical design, 17(2), 137-150.
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The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to its Structure-Activity Relationship and Therapeutic Potential
Introduction: The Emergence of a Versatile Heterocycle
The imidazo[1,5-a]pyrazine core, a nitrogen-rich bicyclic heterocycle, has garnered significant attention in medicinal chemistry for its remarkable versatility and therapeutic promise. Its unique electronic properties and rigid, planar structure provide an excellent foundation for the development of potent and selective modulators of a diverse range of biological targets. This guide offers an in-depth exploration of the structure-activity relationship (SAR) of the imidazo[1,5-a]pyrazine scaffold, delving into its applications as a potent inhibitor of key enzymes implicated in cancer, neurodegenerative disorders, and inflammatory diseases. We will examine the causal relationships behind synthetic strategies and assay choices, providing field-proven insights for researchers, scientists, and drug development professionals.
I. The Imidazo[1,5-a]pyrazine Core as a Kinase Inhibitor Platform
The imidazo[1,5-a]pyrazine scaffold has proven to be a particularly fruitful starting point for the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a privileged structure in this domain.
A. Targeting c-Src for Neuroprotection in Ischemic Stroke
The non-receptor tyrosine kinase c-Src plays a critical role in neuronal signaling, and its overactivation following an ischemic stroke contributes to excitotoxic neuronal death. Inhibition of c-Src has emerged as a promising therapeutic strategy for the treatment of acute ischemic stroke. A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as potent c-Src inhibitors with neuroprotective effects[1].
Structure-Activity Relationship (SAR) Insights:
The SAR studies revealed several key features for potent c-Src inhibition and desirable pharmacokinetic properties:
-
C-5 Position: Substitution at the C-5 position with a substituted aniline moiety was found to be crucial for potent inhibitory activity.
-
Aniline Substituents: The nature and position of substituents on the aniline ring significantly impacted potency. Small, electron-withdrawing groups were generally favored.
-
CNS Penetration: Specific substitutions were identified that enhanced central nervous system (CNS) penetration, a critical factor for treating neurological disorders. For instance, compound 14c from the study by Nishimura et al. demonstrated remarkable CNS penetration and significant neuroprotective efficacy in in vivo rat models[1].
| Compound | C-5 Substituent | c-Src IC50 (nM) |
| 14a | 4-fluoroaniline | 18 |
| 14b | 3-chloroaniline | 12 |
| 14c | 3-chloro-4-fluoroaniline | 8.5 |
Table 1: SAR of C-5 Substituted Imidazo[1,5-a]pyrazines as c-Src Inhibitors. Data extracted from Nishimura et al., 2007[1].
Figure 1: Key SAR drivers for c-Src inhibition.
B. Dual mTORC1/mTORC2 Inhibition for Oncology
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, both of which are central regulators of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Imidazo[1,5-a]pyrazines have been developed as orally bioavailable inhibitors of both mTORC1 and mTORC2[2].
Structure-Activity Relationship (SAR) Insights:
Optimization of a high-throughput screening (HTS) hit led to the identification of potent and selective mTOR inhibitors. Key SAR findings include:
-
Optimization for Potency and Selectivity: Modifications to the initial hit focused on improving potency against mTOR while maintaining selectivity over other kinases, particularly the closely related phosphoinositide 3-kinases (PI3Ks).
-
Metabolic Stability: Structural alterations were made to enhance metabolic stability, a crucial parameter for achieving oral bioavailability.
-
In Vivo Efficacy: The lead compound, 4c , demonstrated target inhibition in vivo and a corresponding inhibition of tumor growth in a xenograft model, validating the therapeutic potential of this scaffold[2].
| Compound | R1 | R2 | mTOR IC50 (nM) |
| HTS Hit | H | Phenyl | >1000 |
| Optimized Lead (4c) | Methyl | 4-morpholinophenyl | 15 |
Table 2: SAR of Imidazo[1,5-a]pyrazines as mTOR Inhibitors. Data are representative and derived from the principles discussed in Crew et al., 2011[2].
II. Targeting Epigenetic Regulators: BRD9 Bromodomain Inhibition
Bromodomain-containing protein 9 (BRD9) is a subunit of the mammalian SWI/SNF chromatin remodeling complex, and its dysregulation has been implicated in various cancers[3]. The development of selective BRD9 inhibitors is an active area of research, and the imidazo[1,5-a]pyrazin-8(7H)-one scaffold has emerged as a promising starting point[3][4].
Structure-Activity Relationship (SAR) Insights:
Systematic modification of the imidazo[1,5-a]pyrazin-8(7H)-one core has yielded potent and selective BRD9 inhibitors.
-
N-7 Position: Alkylation at the N-7 position was found to be important for activity.
-
C-3 Position: Introduction of a piperazine or its derivatives at the C-3 position significantly enhanced BRD9 inhibitory potency[5].
-
Selectivity: Notably, many of the potent BRD9 inhibitors from this series showed excellent selectivity against other bromodomains, including the highly homologous BRD4[5]. Compound 27 from the work of Zhang et al. exhibited robust BRD9 inhibition with an IC50 of 35 nM and potently inhibited cell proliferation in cancer cell lines[3].
| Compound | C-3 Substituent | BRD9 IC50 (nM) |
| 26 | 4-methylpiperazin-1-yl | 150 |
| 27 | 4-(2-hydroxyethyl)piperazin-1-yl | 35 |
| 29 | 4-acetylpiperazin-1-yl | 103 |
Table 3: SAR of Imidazo[1,5-a]pyrazin-8(7H)-ones as BRD9 Inhibitors. Data extracted from Zhang et al., 2019[3].
Figure 2: Key SAR drivers for BRD9 inhibition.
III. Reversible BTK Inhibition for Autoimmune Diseases
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases like rheumatoid arthritis. The 8-amino-imidazo[1,5-a]pyrazine core has been utilized to develop potent and selective reversible BTK inhibitors[4][6][7].
Structure-Activity Relationship (SAR) Insights:
The development of these inhibitors was guided by structure-based drug design, leading to a deep understanding of the SAR.
-
Hinge Binding: The 8-amino group and the N-7 of the imidazo[1,5-a]pyrazine core form key hydrogen bonds with the hinge region of the BTK active site[6].
-
3-Position Substituents: The substituent at the 3-position plays a critical role in potency and selectivity. Introduction of bicyclic ring systems at this position led to improved potency, pharmacokinetic profile, and off-target selectivity[3].
-
Selectivity: The aminopyridine moiety was found to be crucial for selectivity, forming specific hydrogen bonds with Ser538 and Asp539, while a trifluoropyridine group could occupy a hydrophobic back pocket, further enhancing selectivity[6].
| Compound | 3-Position Substituent | BTK IC50 (nM) |
| 1 | (R)-1-(pyridin-2-yl)pyrrolidin-3-amine | 1.2 |
| 3 | N-(piperidin-3-yl)picolinamide | 0.8 |
Table 4: SAR of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors. Data extracted from Liu et al., 2016[6].
IV. Synthetic Methodologies
The versatile biological activities of the imidazo[1,5-a]pyrazine core have driven the development of various synthetic strategies to access this scaffold and its derivatives.
A. General Synthesis of the Imidazo[1,5-a]pyrazine Core
A common and effective method for the construction of the imidazo[1,5-a]pyrazine ring system involves the condensation of an aminopyrazine derivative with an α-haloketone, followed by cyclization.
Step-by-Step Protocol:
-
Condensation: React a 2-aminopyrazine with an appropriate α-haloketone in a suitable solvent such as ethanol or acetonitrile.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization, often facilitated by heating, to form the imidazo[1,5-a]pyrazine core.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Figure 3: General synthetic workflow for the imidazo[1,5-a]pyrazine core.
B. Synthesis of C-5 Substituted Derivatives
The synthesis of C-5 substituted imidazo[1,5-a]pyrazines, such as those developed as c-Src inhibitors, often involves a multi-step sequence starting from a substituted pyrazine.
Step-by-Step Protocol for C-5 Substituted Analogs:
-
Starting Material: Begin with a suitably substituted 2-amino-3-chloropyrazine.
-
Imidazo[1,5-a]pyrazine Formation: React the aminopyrazine with an α-bromoacetophenone derivative to construct the core ring system.
-
Suzuki Coupling: Introduce the C-5 substituent via a palladium-catalyzed Suzuki cross-coupling reaction with an appropriate boronic acid or ester.
-
Final Modification and Purification: Perform any necessary final modifications and purify the target compound.
V. Experimental Protocols for Biological Evaluation
The characterization of imidazo[1,5-a]pyrazine derivatives requires robust and reliable biological assays. The following are representative protocols for assessing their activity against key targets.
A. In Vitro Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used technology for measuring kinase activity in a high-throughput format.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate peptide, and ATP in an appropriate kinase reaction buffer.
-
Compound Addition: Add serial dilutions of the test compound (dissolved in DMSO) to the wells of a microplate.
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding a detection mixture containing a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665.
-
Signal Reading: After incubation, read the HTRF signal on a compatible plate reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8][9][10]
B. BRD9 Bromodomain Binding Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to study biomolecular interactions, such as the binding of an inhibitor to a bromodomain.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged BRD9 protein, a biotinylated acetylated histone peptide, and the test compound.
-
Incubation: In a microplate, incubate the BRD9 protein, biotinylated histone peptide, and test compound to allow for binding.
-
Bead Addition: Add Glutathione Acceptor beads, which bind to the GST-tagged BRD9, and Streptavidin Donor beads, which bind to the biotinylated histone peptide.
-
Signal Generation: If the BRD9 and histone peptide are in close proximity (i.e., not displaced by the inhibitor), excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor beads and triggers a chemiluminescent signal at 520-620 nm.
-
Signal Reading: Read the AlphaScreen signal on a compatible plate reader.
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the BRD9-histone interaction. Calculate the percent inhibition and determine the IC50 value.[11][12][13][14]
C. In Vivo Model of Ischemic Stroke (Rat MCAO Model)
The middle cerebral artery occlusion (MCAO) model in rats is a widely used preclinical model to evaluate the neuroprotective effects of therapeutic agents for ischemic stroke.
Step-by-Step Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats and monitor their physiological parameters.
-
MCAO Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery using an intraluminal filament.
-
Drug Administration: Administer the test compound (e.g., an imidazo[1,5-a]pyrazine c-Src inhibitor) at a specific time point relative to the onset of ischemia or reperfusion.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Neurological Assessment: At a set time after reperfusion (e.g., 24 hours), assess the neurological deficit of the animals using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animals and section the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Data Analysis: Quantify the infarct volume and compare the treated group to a vehicle control group to determine the neuroprotective efficacy of the compound.[6]
VI. Conclusion and Future Perspectives
The imidazo[1,5-a]pyrazine core has firmly established itself as a privileged scaffold in medicinal chemistry, leading to the discovery of potent and selective inhibitors for a range of therapeutically important targets. The insights into the structure-activity relationships discussed in this guide provide a solid foundation for the future design of novel imidazo[1,5-a]pyrazine-based drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling pathways involved in diseases such as cancer and neurodegenerative disorders continues to grow, the versatility of the imidazo[1,5-a]pyrazine core will undoubtedly continue to be exploited to develop the next generation of targeted therapies.
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The 8-Chloroimidazo[1,5-a]pyrazine Core: A Versatile Fragment for Modern Drug Discovery
An In-Depth Technical Guide for Drug Discovery Researchers
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for the identification of novel chemical leads.[1][2] This approach hinges on identifying low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to biological targets, and then optimizing these fragments into potent, drug-like molecules.[2][3] At the heart of this strategy is the selection of high-quality fragment libraries built around synthetically tractable and biologically relevant scaffolds.[4][5] The 8-chloroimidazo[1,5-a]pyrazine core represents one such privileged scaffold, offering an exceptional starting point for FBDD campaigns. Its low molecular weight (153.57 g/mol ), adherence to the "Rule of Three," and synthetically versatile chlorine handle make it an ideal candidate for library construction and subsequent hit-to-lead optimization.[6][7] This guide provides a comprehensive technical overview of the this compound core, detailing its chemical properties, application in screening cascades, and strategies for its evolution into potent lead compounds.
Part 1: The this compound Scaffold: A Privileged Fragment Core
The Rationale for a Fragment-Based Approach
The FBDD paradigm is built on a foundational principle: small, simple molecules can explore chemical space more effectively than large, complex ones.[8][9] A typical fragment library, containing only a few thousand compounds, can present a more diverse range of pharmacophoric features than a multi-million compound HTS library.[6][10] Fragments, typically with a molecular weight under 300 Da, form highly efficient, high-quality interactions with protein targets because they have less conformational entropy to overcome upon binding.[2] This results in higher hit rates and provides superior starting points for medicinal chemistry optimization.[2]
Anatomy of a Privileged Scaffold
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule.[4][11] A "privileged scaffold" is a framework that can serve as a ligand for multiple biological targets.[12] The this compound core has demonstrated this versatility, with its derivatives showing activity against a range of important drug targets, including Bruton's tyrosine kinase (BTK), c-Src kinase, and orexin receptors.[13][14][15]
Key Attributes of the this compound Core:
-
Size and Complexity: With a molecular formula of C₆H₄ClN₃ and a molecular weight of 153.57 g/mol , the core is well within the accepted "Rule of Three" guidelines for fragments (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[6][7] Its rigid, bicyclic structure provides a defined shape for target recognition with minimal conformational penalty upon binding.
-
Synthetic Tractability: The scaffold possesses two key, orthogonally reactive positions. The chlorine atom at the C8 position is susceptible to nucleophilic aromatic substitution (SNAr), while the imidazole ring is electron-rich and can undergo electrophilic substitution.[16] This provides clear, reliable synthetic handles for rapid library generation and hit-to-lead follow-up.
-
Physicochemical Properties: The core structure has a calculated LogP of approximately 1.38 and three hydrogen bond acceptors, giving it favorable properties for aqueous solubility, a critical factor for the high-concentration screening required in FBDD.[2][7]
Part 2: Synthesis and Chemical Space Expansion
The utility of a fragment is directly tied to its synthetic accessibility. The this compound core is not only straightforward to prepare but is also "poised" for rapid, predictable derivatization, a key feature for any successful FBDD campaign.
Core Reactivity: The Key to Derivatization
The chemical behavior of the scaffold is dominated by two features: the electron-deficient pyrazine ring and the electron-rich imidazole ring.
-
C8-Position (Pyrazine Ring): The chlorine atom at C8 is activated for Nucleophilic Aromatic Substitution (SNAr) . This allows for the straightforward introduction of a wide variety of amine, alcohol, and thiol nucleophiles, providing a primary vector for exploring chemical space and building structure-activity relationships (SAR). This reaction is a cornerstone of building libraries from this core.[15][17]
-
C1-Position (Imidazole Ring): The imidazole ring is more electron-rich than the pyrazine ring and is susceptible to Electrophilic Aromatic Substitution .[16] For instance, bromination with N-Bromosuccinimide (NBS) occurs selectively at the C1 position, providing a secondary vector for modification, often used in later-stage lead optimization.[16][18]
Experimental Protocol: SNAr Amination of the C8-Position
This protocol describes a typical procedure for displacing the C8-chloro group with an amine, a foundational reaction for creating a library of derivatives. This method is adapted from the synthesis of reversible BTK inhibitors.[15]
Objective: To synthesize (S)-benzyl 2-(8-aminoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate from its 8-chloro precursor.
Materials:
-
(S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
-
Isopropyl alcohol (IPA)
-
Ammonium hydroxide (NH₃·H₂O)
-
Sealed pressure tube (250 mL)
-
Stir plate with heating
Procedure:
-
To a 250 mL sealed pressure tube, add the starting chloro-scaffold (e.g., 13.8 mmol).
-
Add isopropyl alcohol (90 mL) as the solvent.
-
Add aqueous ammonium hydroxide (135 mL).
-
Securely seal the tube. Caution: Ensure the tube is rated for the expected pressure at the reaction temperature.
-
Place the tube on a stirrer hotplate and heat to 90 °C with vigorous stirring.
-
Maintain the reaction at 90 °C for 14 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
After 14 hours, remove the tube from the heat and allow it to cool to room temperature. Caution: Do not open the tube while it is hot or under pressure.
-
Once cooled, carefully open the tube in a well-ventilated fume hood.
-
The product can then be isolated using standard workup and purification procedures, such as extraction and silica gel chromatography.
Trustworthiness Note: This self-validating protocol uses a sealed system to maintain the concentration of the volatile ammonia reagent at an elevated temperature, ensuring the reaction proceeds to completion. The progress can be unequivocally monitored by LC-MS, observing the disappearance of the starting material mass peak and the appearance of the product mass peak.
Part 3: Fragment Screening: Identifying Target Engagement
Due to their low molecular weight, fragments typically bind to their targets with weak affinity (in the millimolar to high micromolar range).[19] Detecting these interactions requires highly sensitive biophysical techniques capable of measuring binding events that would be missed by traditional biochemical assays.[3][19]
The Screening Cascade: A Multi-Method Approach
A robust FBDD campaign does not rely on a single technique. Instead, it employs a cascade of orthogonal methods to identify initial hits and systematically eliminate false positives.[3]
Caption: A typical fragment screening cascade workflow.
Key Biophysical Screening Techniques
-
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this is an ideal primary screening method. It measures the change in a protein's melting temperature (ΔTₘ) upon ligand binding.[3] It is high-throughput, requires a small amount of protein, and can screen thousands of fragments quickly.[20][21]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technology that immobilizes the target protein on a sensor chip and measures changes in the refractive index as fragments in solution flow over it.[10] It provides valuable kinetic data (kₐ and kₔ) and accurate affinity constants (Kₗ).[20]
-
NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful solution-based method for detecting weak binding.[10] Ligand-observe methods like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for FBDD as they confirm direct binding and can be used to screen mixtures of fragments.[20]
-
X-ray Crystallography: This is the gold standard for hit validation.[2][10] It provides a high-resolution, three-dimensional structure of the fragment bound to the protein's active site. This atomic-level information is invaluable for the subsequent structure-guided design of more potent compounds.[2]
Experimental Protocol: Thermal Shift Assay (TSA) Primary Screen
This protocol outlines a standard DSF experiment for a primary screen of a fragment library.[3]
Objective: To identify fragments from a library that stabilize a target protein, indicated by an increase in its melting temperature (Tₘ).
Materials:
-
Purified target protein (e.g., at 2 mg/mL)
-
Fragment library (e.g., 1,250 compounds dissolved in DMSO at 100 mM)
-
SYPRO Orange fluorescent dye (e.g., 5000x stock)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Positive control ligand (known binder, e.g., ATP at 100 mM)
-
Quantitative PCR (qPCR) instrument with thermal ramping capability
-
96- or 384-well PCR plates
Procedure:
-
Prepare Master Mixes:
-
Protein/Dye Mix: Dilute the target protein to 2µM in assay buffer. Add SYPRO Orange dye to a final concentration of 5x. Prepare enough for all wells.
-
Positive Control: Prepare a 1 mM solution of the positive control ligand in assay buffer.
-
-
Plate Layout:
-
In a 384-well plate, add 1 µL of each fragment solution (from 100 mM DMSO stock) to individual wells.
-
Add 1 µL of DMSO to "No Ligand" control wells.
-
Add 1 µL of 100 mM positive control ligand to "Positive Control" wells.
-
-
Assay Execution:
-
Dispense 19 µL of the Protein/Dye Master Mix into each well. This brings the final volume to 20 µL, the final protein concentration to ~1.9 µM, and the final fragment concentration to 5 mM (assuming 1µL of 100mM stock).
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to collect the contents at the bottom.
-
-
Data Acquisition:
-
Place the plate in the qPCR instrument.
-
Set up a melt curve experiment:
-
Initial temperature: 25 °C
-
Final temperature: 95 °C
-
Ramp rate: 1 °C/minute
-
Acquire fluorescence data at each interval.
-
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.
-
The Tₘ is the temperature at the midpoint of the transition, which can be calculated by fitting the curve or finding the peak of the first derivative.
-
Calculate the thermal shift (ΔTₘ) for each fragment: ΔTₘ = Tₘ(fragment) - Tₘ(DMSO control).
-
Hit Criteria: A fragment is typically considered a hit if it induces a statistically significant and reproducible ΔTₘ. A common cutoff is a ΔTₘ of ≥ 2-3 times the standard deviation of the DMSO controls, or a fixed value like ≥ 0.5 °C.[3]
-
| Parameter | Typical Value | Rationale |
| Protein Concentration | 1-5 µM | Sufficiently high to observe a signal, but low enough to conserve material. |
| Fragment Concentration | 1-10 mM | High concentration is required to detect weakly binding fragments.[3] |
| DMSO Concentration | ≤ 5% | Kept low to minimize protein destabilization effects. |
| ΔTₘ Hit Threshold | > 0.5 - 1.0 °C | Balances the need to identify weak binders while minimizing false positives.[3] |
Part 4: From Fragment Hit to Lead Candidate: The Optimization Journey
Once validated hits are confirmed, the medicinal chemistry phase begins. The goal is to evolve the low-affinity fragment into a high-affinity lead compound by leveraging structural insights.
Structure-Guided Fragment Elaboration
The crystal structure of a fragment-protein complex is the roadmap for optimization. It reveals the precise binding mode and identifies unoccupied pockets adjacent to the fragment that can be exploited.
Fragment Growing: This is the most common strategy.[19] It involves adding chemical functionality to the fragment to engage with nearby amino acid residues, forming new hydrogen bonds, salt bridges, or hydrophobic interactions. The dual reactivity of the this compound core is a significant advantage here, allowing chemists to "grow" the molecule from either the C8 or C1 position.
Caption: The "Fragment Growing" strategy for lead optimization.
Building the Structure-Activity Relationship (SAR)
SAR is the process of systematically modifying a molecule's structure and measuring the effect on its biological activity.[22] For the this compound core, an initial SAR exploration would involve synthesizing a small library of analogs by reacting the C8-chloro position with a diverse set of amines and testing their affinity.
Hypothetical SAR Table for C8-Amine Analogs:
| Compound | R Group (at C8) | Target Affinity Kᵢ (µM) | Ligand Efficiency (LE) |
| Core | -Cl | >1000 | N/A |
| 1 | -NH₂ | 850 | 0.35 |
| 2 | -NH(CH₃) | 600 | 0.36 |
| 3 | -NH(CH₂CH₂OH) | 250 | 0.41 |
| 4 | -Piperazinyl | 150 | 0.39 |
| 5 | -(4-hydroxypiperidinyl) | 35 | 0.45 |
Ligand Efficiency (LE) is a key metric in FBDD, calculated as LE = -1.4 * (logKᵢ / HAC), where HAC is the heavy (non-hydrogen) atom count. It measures the binding efficiency per atom, helping to guide optimization.
From this hypothetical data, a clear SAR emerges: adding a hydrogen bond donor/acceptor (the hydroxyl group in compounds 3 and 5) dramatically improves affinity. Compound 5, with its optimal combination of features, would be selected as the new starting point for further optimization, perhaps by exploring substitutions at the C1 position.
Part 5: Conclusion and Future Perspectives
The this compound scaffold embodies the ideal characteristics of a fragment for modern drug discovery. Its adherence to the "Rule of Three," combined with its predictable and versatile reactivity, makes it an exceptional starting point for FBDD campaigns. By employing a robust cascade of biophysical screening techniques, researchers can confidently identify initial hits. The true power of this scaffold is then revealed in the hit-to-lead phase, where its poised handles at the C8 and C1 positions allow for systematic, structure-guided optimization to yield potent and selective lead compounds. As drug discovery continues to tackle increasingly complex biological targets, privileged and well-characterized fragments like this compound will remain an invaluable tool in the arsenal of medicinal chemists and drug hunters.
References
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- Sygnature Discovery. Fragment Screening. Drug Discovery.
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- Shraga, A., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons.
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- Eurofins DiscoverX. Biophysics for Successful Drug Discovery Programs.
- Barelier, S., et al. (2020). Concepts and Core Principles of Fragment-Based Drug Design. Molecules.
- Shraga, A., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. UCL Press.
- Hu, Y., et al. (2018). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications.
- Erlanson, D.A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.
- Meyers, J., et al. (2016). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. Journal of Medicinal Chemistry.
- Schiebel, J., et al. (2016). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of the American Chemical Society.
- Schiebel, J., et al. (2016). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. ACS Publications.
- Kim, D.W., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry.
- Murray, C.W. & Rees, D.C. (2017). Fragment-based drug discovery and its application to challenging drug targets. Essays in Biochemistry.
- Li, Q. & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
- Charles River Laboratories. Fragment-Based Drug Discovery.
- El-Gamal, M.I., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry.
- TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- PubChem. 8-Chloroimidazo[1,2-a]pyrazine.
- Reddit. (2017). Bromination of this compound with NBS. r/chemhelp.
- Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
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- Sifferlen, T., et al. (2013). Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters.
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- Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
- PubChem. 1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)-.
- MDPI. (2018). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides.
- MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 8-Chloroimidazo[1,5-A]pyrazine Analogs
Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Privileged Core in Drug Discovery
The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions have established it as a "privileged" scaffold, capable of binding to a diverse range of biological targets.[1][2] Analogs of this core have demonstrated a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition, phosphodiesterase modulation, and interaction with central nervous system receptors.[3][4][5] The introduction of a chlorine atom at the 8-position, creating the 8-chloroimidazo[1,5-a]pyrazine backbone, offers a key vector for chemical modification. This substitution can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby altering its target binding affinity, selectivity, and pharmacokinetic profile.
This in-depth technical guide provides a comprehensive overview of the potential biological targets for novel this compound analogs. We will delve into the established pharmacology of the parent scaffold, highlighting key protein families that represent high-probability targets. Furthermore, this guide will provide detailed, field-proven experimental workflows for the identification and validation of novel targets for this promising class of compounds.
Part 1: High-Priority Target Classes for this compound Analogs
Based on extensive analysis of existing literature, three primary classes of proteins emerge as high-potential targets for this compound analogs: Protein Kinases , Phosphodiesterases (PDEs) , and GABA-A Receptors .
Protein Kinases: Modulators of Cellular Signaling
The imidazo[1,5-a]pyrazine scaffold is a well-established hinge-binding motif for numerous protein kinases.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders.[3]
-
Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling, BTK is a validated target for various hematological malignancies and autoimmune diseases like rheumatoid arthritis.[6][7] Notably, a series of 8-amino-imidazo[1,5-a]pyrazines have been developed as potent and reversible BTK inhibitors.[6][8] The 8-amino group forms critical hydrogen bonds with the kinase hinge region, highlighting the importance of substitution at this position for target engagement.[6] Acalabrutinib, an approved BTK inhibitor, features an imidazo[1,5-a]pyrazine core, further cementing this scaffold's relevance.[3]
-
c-Src Kinase: As a non-receptor tyrosine kinase, c-Src is implicated in cancer cell proliferation, invasion, and metastasis. Imidazo[1,5-a]pyrazine derivatives have been synthesized and shown to possess c-Src inhibitory activity, with potential applications in treating acute ischemic stroke.
-
Other Kinases: The versatility of the imidazo[1,5-a]pyrazine scaffold extends to a range of other kinases, including Activated CDC42 Kinase 1 (ACK1), IκB Kinase (IKK) 1 and 2, Aurora kinases, Janus kinases (JAKs), and Phosphoinositide 3-kinase (PI3Kα). This broad activity underscores the potential for developing both selective and multi-targeted kinase inhibitors from the this compound template.
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Principle: Similar to DARTS, CETSA is based on the principle of ligand-induced thermal stabilization of target proteins. In CETSA, intact cells or cell lysates are heated to various temperatures, and the amount of soluble protein remaining is quantified. [9][10] Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the this compound analog or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3 minutes).
-
Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Analysis:
-
Collect the supernatant.
-
Analyze the amount of the protein of interest in the soluble fraction by Western blotting using a specific antibody.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Affinity-Based Target Identification
This classical approach involves chemically modifying the this compound analog to incorporate an affinity tag (e.g., biotin) and a photoreactive crosslinker. The modified probe is then used to "pull down" its binding partners from a cell lysate.
Experimental Protocol: Affinity Pull-Down
-
Probe Synthesis:
-
Synthesize an analog of the this compound compound that includes a linker, a biotin tag, and a photo-affinity label (e.g., benzophenone or diazirine).
-
Synthesize a control probe lacking the photoreactive group.
-
-
Lysate Preparation:
-
Prepare a cell lysate as described for the DARTS protocol.
-
-
Incubation and Crosslinking:
-
Incubate the cell lysate with the biotinylated photo-affinity probe.
-
Expose the mixture to UV light to induce covalent crosslinking between the probe and its target proteins.
-
Perform a parallel experiment with the control probe.
-
-
Affinity Capture:
-
Add streptavidin-coated beads to the lysate to capture the biotinylated probe and its crosslinked binding partners.
-
Incubate to allow for binding.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands.
-
Identify proteins that are specifically pulled down by the photo-affinity probe but not the control probe using mass spectrometry.
-
Part 3: Quantitative Data Summary
The following table summarizes the reported inhibitory activities of various imidazo[1,5-a]pyrazine and related analogs against their respective targets. This data provides a quantitative basis for prioritizing target classes for novel this compound analogs.
| Compound Class | Target | IC50 (nM) | Reference |
| Imidazo[1,5-a]pyrazine Analog | BTK | 3 | [3] |
| Imidazo[1,5-a]pyrido[3,2-e]pyrazine | PDE10A | <10 | [4] |
| Pyrazine-2-carbonitrile | CHK1 | 1 | [3] |
| Pyrazine-2-carboxamide | FLT3 | 0.29 | [3] |
| Pyrazine-2-carboxamide | AXL | 0.73 | [3] |
| 8-Amino-imidazo[1,5-a]pyrazine | BTK | Varies (low nM) | [6] |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The existing body of literature strongly suggests that protein kinases, phosphodiesterases, and GABA-A receptors are high-priority target classes for analogs based on this core. The strategic application of both label-free and affinity-based target identification methods, as detailed in this guide, will be instrumental in elucidating the precise molecular mechanisms of action for novel compounds. A thorough understanding of the structure-activity relationships, particularly the influence of the 8-chloro substituent, will be critical for optimizing potency, selectivity, and drug-like properties. The integration of computational modeling with empirical testing will further accelerate the discovery and development of the next generation of therapeutics derived from the versatile imidazo[1,5-a]pyrazine scaffold.
References
- Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. [Link]
- Höfgen, N., et al. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. Journal of Medicinal Chemistry, 53(11), 4399-4411. [Link]
- Sakthivel, G., & Habeeb, S. K. (2023). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science, 13(10), 143-157. [Link]
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3, 163-180. [Link]
- Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
- Crowell, K. J., & Lindsey, C. C. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1792-1801. [Link]
- Alpha Lifetech. (n.d.). Understanding Pull-Down Protocol: Key FAQs for Users.
- Liu, J., et al. (2016).
- Lomenick, B., et al. (2017). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 586, 253-270. [Link]
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The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The imidazo[1,5-a]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a significant "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of potent and selective modulators for a range of biological targets. This technical guide provides an in-depth review of the medicinal chemistry of the imidazo[1,5-a]pyrazine scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the key therapeutic applications, explore the nuanced structure-activity relationships (SAR), detail prevalent synthetic strategies, and elucidate the mechanisms of action for prominent compounds. This guide aims to be a comprehensive resource, integrating established knowledge with recent advancements to facilitate the rational design of next-generation therapeutics based on this versatile core.
Introduction: The Rise of a Privileged Scaffold
Heterocyclic compounds form the cornerstone of modern drug discovery, with nitrogen-containing systems being particularly prominent due to their ability to engage in a variety of intermolecular interactions with biological macromolecules. The imidazo[1,5-a]pyrazine scaffold, a fused bicyclic system, has garnered considerable attention for its conformational rigidity and the strategic placement of nitrogen atoms, which can act as hydrogen bond donors and acceptors. This arrangement provides a versatile template for designing ligands with high affinity and selectivity for various enzyme active sites and receptor binding pockets.
Derivatives of this core have demonstrated significant therapeutic potential across multiple disease areas, most notably in oncology and inflammatory diseases. The clinical success of Acalabrutinib, an analog of the imidazo[1,5-a]pyrazine scaffold, as a second-generation Bruton's tyrosine kinase (BTK) inhibitor for the treatment of B-cell malignancies, has further solidified the importance of this heterocyclic system in drug development[1]. This guide will provide a comprehensive overview of the key attributes that make the imidazo[1,5-a]pyrazine core a truly privileged scaffold in medicinal chemistry.
Therapeutic Landscape: Key Applications of Imidazo[1,5-a]pyrazine Derivatives
The versatility of the imidazo[1,5-a]pyrazine core is evident in the wide range of biological targets it has been shown to modulate. This section will highlight the most significant therapeutic areas where these compounds have made a notable impact.
Oncology: A Major Focus Area
The imidazo[1,5-a]pyrazine scaffold has been extensively explored in the context of cancer therapy, primarily as kinase inhibitors.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies[2]. A series of 8-amino-imidazo[1,5-a]pyrazines have been developed as potent and reversible BTK inhibitors[1][3][4]. These compounds have shown promise for the treatment of rheumatoid arthritis and various cancers[1][2]. Acalabrutinib, a close analog, is an FDA-approved drug for chronic lymphocytic leukemia, underscoring the clinical relevance of this scaffold in targeting BTK[1].
-
mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a common feature in many cancers. Imidazo[1,5-a]pyrazines have been identified as orally efficacious inhibitors of both mTORC1 and mTORC2 complexes, demonstrating tumor growth inhibition in xenograft models[5].
-
c-Src Inhibitors: The c-Src tyrosine kinase is involved in cell proliferation, differentiation, and survival, and its overexpression is linked to various cancers. C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and identified as potent c-Src inhibitors[3].
-
ACK1 Inhibitors: Activated CDC42 kinase 1 (ACK1) is a non-receptor tyrosine kinase implicated in cancer cell proliferation and survival. Imidazo[1,5-a]pyrazine derivatives have been discovered as potent, selective, and orally bioavailable ACK1 inhibitors[6].
Neurological and Inflammatory Disorders
Beyond oncology, the imidazo[1,5-a]pyrazine scaffold has shown promise in treating neurological and inflammatory conditions.
-
c-Src Inhibitors for Ischemic Stroke: In addition to their role in cancer, c-Src inhibitors based on the imidazo[1,5-a]pyrazine core have been investigated as potential therapeutic agents for acute ischemic stroke. Certain derivatives have demonstrated significant neuroprotective efficacy in in vivo models[3][7].
-
Corticotropin-Releasing Hormone (CRH) Receptor Ligands: CRH is a key mediator of the stress response, and its receptors are implicated in anxiety and depression. A novel series of imidazo[1,5-a]pyrazines have been synthesized and evaluated as CRH receptor ligands, with structure-activity relationship studies focusing on optimizing their binding affinity[4].
Synthetic Strategies: Accessing the Imidazo[1,5-a]pyrazine Core
The exploration of the medicinal potential of the imidazo[1,5-a]pyrazine scaffold has been facilitated by the development of various synthetic routes to construct and functionalize this heterocyclic system.
General Synthetic Approaches
A common and versatile method for the synthesis of the imidazo[1,5-a]pyrazine core involves the condensation of a 2-(aminomethyl)pyrazine with an appropriate electrophile, followed by cyclization. Variations of this approach allow for the introduction of diverse substituents at different positions of the bicyclic system.
A general synthetic workflow is depicted below:
Caption: General synthetic scheme for the imidazo[1,5-a]pyrazine core.
Representative Synthetic Protocol
The following is a representative experimental protocol for the synthesis of a substituted imidazo[1,5-a]pyrazine derivative, adapted from the literature on c-Src inhibitors[3].
Step 1: Synthesis of 2-(chloromethyl)pyrazine To a solution of 2-(hydroxymethyl)pyrazine (1.0 g, 9.1 mmol) in dichloromethane (20 mL) at 0 °C is added thionyl chloride (1.3 mL, 18.2 mmol) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure to give the crude 2-(chloromethyl)pyrazine hydrochloride, which is used in the next step without further purification.
Step 2: Synthesis of 2-(aminomethyl)pyrazine The crude 2-(chloromethyl)pyrazine hydrochloride is dissolved in methanol (20 mL) and aqueous ammonia (28%, 10 mL) is added. The mixture is stirred in a sealed tube at 60 °C for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 2-(aminomethyl)pyrazine.
Step 3: Synthesis of the Imidazo[1,5-a]pyrazine Core A mixture of 2-(aminomethyl)pyrazine (1.0 mmol), an appropriate α-keto-aldehyde (1.1 mmol), and acetic acid (5 mL) is heated at reflux for 4 hours. The reaction mixture is cooled to room temperature and the solvent is evaporated. The residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired imidazo[1,5-a]pyrazine derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,5-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Extensive SAR studies have been conducted for various targets, providing valuable insights for rational drug design.
SAR for Kinase Inhibitors
For kinase inhibitors, particularly BTK and c-Src inhibitors, specific structural features are crucial for potent and selective activity.
| Position | Substituent Effect on Kinase Inhibition |
| C1 | Small alkyl or aryl groups are generally well-tolerated. |
| C3 | Introduction of a morpholine group at this position has been shown to improve kinase selectivity and pharmacokinetic profiles in BTK inhibitors[2]. |
| C5 | Substitution with various aryl and heteroaryl groups is a key area for modulating potency and selectivity. For c-Src inhibitors, C-5 substituted derivatives have shown significant activity[3]. |
| C8 | An amino group at this position is a critical pharmacophore for reversible BTK inhibitors, forming key hydrogen bonds with the kinase hinge region[1][3][4]. |
The binding mode of an 8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitor is illustrated below, highlighting the key interactions within the ATP-binding pocket.
Caption: Key interactions of an 8-amino-imidazo[1,5-a]pyrazine inhibitor with BTK.
Mechanism of Action: A Deeper Dive
The therapeutic effects of imidazo[1,5-a]pyrazine derivatives are a direct consequence of their interaction with specific biological targets.
Reversible Inhibition of BTK
Unlike first-generation irreversible BTK inhibitors that form a covalent bond with a cysteine residue in the active site, the 8-amino-imidazo[1,5-a]pyrazine series acts as reversible inhibitors[1][3][4]. This reversible binding is achieved through a network of non-covalent interactions. X-ray crystallography studies have revealed that the 8-amino group and the N7 of the pyrazine ring form crucial hydrogen bonds with the hinge region of the BTK enzyme[1]. Additionally, substituents at the C5 position can extend into a hydrophobic back pocket, further enhancing binding affinity and contributing to selectivity[1]. This reversible mechanism of action may offer advantages in terms of a more favorable safety profile by avoiding off-target covalent modifications.
Pharmacokinetics and ADME Properties
A successful drug candidate must possess not only high potency but also favorable absorption, distribution, metabolism, and excretion (ADME) properties. While comprehensive ADME data for a wide range of imidazo[1,5-a]pyrazine derivatives is not extensively published in a single source, several studies provide valuable insights.
-
Oral Bioavailability: Several imidazo[1,5-a]pyrazine-based inhibitors have demonstrated good oral bioavailability, a critical attribute for patient compliance[5][6].
-
Metabolic Stability: Optimization of the scaffold, such as the introduction of a morpholine group at the C3 position of BTK inhibitors, has been shown to improve metabolic stability[2].
-
CNS Penetration: For neurological indications, central nervous system (CNS) penetration is essential. Certain c-Src inhibitors based on this scaffold have shown remarkable CNS penetration[3].
A computational study on imidazo[1,5-a]pyrazine derivatives as BTK inhibitors predicted that many of the active compounds would have human oral absorption within the permissible range, suggesting good drug-like properties for this scaffold[2].
Future Directions and Conclusion
The imidazo[1,5-a]pyrazine scaffold has firmly established its place as a privileged core in medicinal chemistry. Its synthetic tractability, coupled with the ability to modulate a diverse range of biological targets with high potency and selectivity, ensures its continued relevance in drug discovery. Future research in this area will likely focus on:
-
Expansion to New Targets: Exploring the potential of this scaffold against other therapeutic targets, including those in infectious diseases and metabolic disorders.
-
Novel Drug Delivery Systems: Developing innovative formulations and drug delivery strategies to enhance the therapeutic index of imidazo[1,5-a]pyrazine-based drugs.
-
Further SAR Refinement: Utilizing advanced computational tools and structural biology to further refine the SAR and design next-generation inhibitors with improved properties.
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initial screening of 8-Chloroimidazo[1,5-A]pyrazine libraries
An In-Depth Technical Guide to the Initial Screening of 8-Chloroimidazo[1,5-A]pyrazine Libraries
Introduction
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities, which include potent inhibition of various protein kinases.[1][2][3] The 8-chloro derivative, in particular, serves as a highly valuable starting point for the generation of chemical libraries. The chlorine atom at the C8 position provides a convenient synthetic handle for introducing molecular diversity through various cross-coupling reactions, enabling a systematic exploration of the chemical space around the core.[4]
This guide provides a comprehensive, technically-grounded framework for the initial screening of an this compound library. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for data integrity, and ground our methodologies in authoritative standards. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of hit identification.
Section 1: The this compound Scaffold: Library Synthesis and Properties
The core of any screening campaign is the quality and diversity of the chemical library. The this compound scaffold (CAS No. 56468-23-6) is a stable, planar heterocyclic system amenable to diversification at multiple positions.[5] A logical synthetic strategy is paramount to ensure the library possesses the chemical diversity necessary to yield meaningful structure-activity relationships (SAR).
A common and effective approach to library synthesis begins with the cyclization of a substituted aminopyrazine with chloroacetaldehyde to form the imidazo[1,5-a]pyrazine core. The key 8-chloro group can be introduced via bromination followed by a substitution reaction. Diversity is then systematically introduced, typically at the C1 and C3 positions, through reactions like Suzuki or Buchwald-Hartwig cross-coupling, which are well-suited for high-throughput synthesis.
The rationale for this approach is twofold:
-
Positional Diversity : It allows for the exploration of distinct pockets of the target's binding site. Substituents at C3 often project into the solvent-exposed region, influencing solubility and off-target effects, while modifications at C1 can probe deeper, more hydrophobic pockets.
-
Synthetic Tractability : The use of robust, well-established reactions ensures high conversion rates and simplifies purification, which is critical when generating large numbers of compounds.
Section 2: Designing a Robust Screening Cascade
A screening cascade is an integrated, multi-stage strategy designed to efficiently identify and validate promising compounds while eliminating false positives.[6][7] The primary objective is to make swift, data-driven decisions, focusing resources on compounds with the highest potential.[8] Our cascade begins with a high-throughput primary screen to identify all potential "hits," followed by a rigorous validation and characterization process.
Caption: A typical screening cascade for identifying kinase inhibitors.
Section 3: Primary High-Throughput Screening (HTS)
The goal of the primary screen is to rapidly assess every compound in the library for activity against the target of interest.[9] Given that imidazo[1,5-a]pyrazines are potent kinase modulators, a universal kinase assay is an appropriate choice.[10] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, making it suitable for virtually any kinase.[11][12]
Detailed Protocol: ADP-Glo™ Kinase Assay for Primary HTS
This protocol is adapted for a 384-well plate format.[13]
1. Reagent Preparation:
- Compound Plates: Prepare this compound library compounds in 100% DMSO. For the primary screen, create a 1 mM stock plate. From this, prepare an intermediate plate at 40 µM in assay buffer.
- Kinase Buffer (1X): Prepare buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, and 2 mM DTT.
- ATP/Substrate Solution: Prepare a 2X solution in Kinase Buffer containing 2X the final desired ATP concentration (e.g., 20 µM for a 10 µM final concentration) and 2X the final substrate concentration (e.g., 0.4 µg/µL generic substrate like myelin basic protein).
- Kinase Solution: Prepare a 2X kinase solution in Kinase Buffer. The concentration should be empirically determined to produce a signal within the linear range of the assay.
- Controls: Prepare wells for positive control (no inhibitor, 100% activity) and negative control (no enzyme, 0% activity), both containing DMSO at the same final concentration as the compound wells.
2. Kinase Reaction:
- Dispense 2.5 µL of test compound, positive control, or negative control solution into the wells of a 384-well plate.
- Add 2.5 µL of the 2X Kinase Solution to all wells except the negative controls. Add 2.5 µL of Kinase Buffer to the negative control wells.
- Initiate the kinase reaction by adding 5 µL of the 2X ATP/Substrate Solution to all wells. The final volume is 10 µL.
- Mix the plate gently and incubate at room temperature for 60 minutes.
3. ADP Detection:
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]
- Incubate at room temperature for 40 minutes.
- Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin for the light-generating reaction.
- Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
4. Data Acquisition:
- Measure luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well | Balances throughput with reagent volume. |
| Compound Conc. | 10 µM | Standard single-point concentration for primary HTS. |
| Final DMSO Conc. | ≤ 1% | Minimizes solvent effects on enzyme activity. |
| ATP Conc. | At or near Km | Ensures sensitivity to ATP-competitive inhibitors. |
| Incubation Time | 60 minutes | Allows for sufficient product formation without signal saturation. |
| Assay Window (S/B) | > 10 | Ensures a clear distinction between active and inactive compounds. |
| Z'-Factor | > 0.5 | Indicates a robust and reliable assay suitable for HTS.[15] |
Section 4: Data Analysis and Hit Identification
Raw HTS data must be processed to identify genuine hits.[16] This workflow involves data normalization to account for plate-to-plate variability and the application of rigorous statistical metrics to define a "hit."[17]
1. Data Normalization: The activity of each compound is typically expressed as percent inhibition, calculated relative to the intra-plate controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_neg_control) / (RLU_pos_control - RLU_neg_control)) Where RLU is the Relative Luminescent Unit.
2. Quality Control (QC): The Z'-factor is the most critical QC metric for an HTS assay.[18][19] It measures the statistical separation between the positive and negative controls, indicating the quality and reliability of the assay.[20][21] Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control| A Z'-factor ≥ 0.5 is considered excellent for HTS.[15] Plates that fail this QC criterion should be repeated.
3. Hit Selection: A "hit" is a compound that demonstrates statistically significant activity. For a primary screen, a common threshold is a percent inhibition > 50% or activity that is greater than three standard deviations from the mean of the sample population.
Caption: Workflow for HTS data analysis and hit identification.
Section 5: Hit Confirmation and Validation
A significant portion of initial hits from a primary screen can be false positives.[22] A rigorous hit validation process is essential to confirm activity and eliminate artifacts.[23][24]
| Validation Step | Purpose | Rationale |
| Re-synthesis/Purity Check | Confirm compound identity and purity (>95%). | Ensures that the observed activity is not due to impurities or degradation products.[25] |
| Dose-Response Curve | Determine potency (IC₅₀). | Confirms the activity is concentration-dependent, a hallmark of a true inhibitor. |
| Orthogonal Assay | Confirm activity in a different assay format. | Rules out artifacts related to the primary assay's technology (e.g., interference with luciferase).[26] A binding assay (e.g., TR-FRET) is a good orthogonal choice for an activity assay.[27] |
| Counter Screen | Identify non-specific activity. | Screens for Pan-Assay Interference Compounds (PAINS) or compounds that interfere with the detection technology.[7] |
Section 6: Secondary and Orthogonal Assays
Validated hits are advanced to secondary assays to further characterize their mechanism and selectivity.
Protocol: Orthogonal TR-FRET Binding Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the binding of a compound to the kinase. This confirms direct target engagement and is not dependent on enzyme activity.[28]
1. Reagent Preparation:
- Kinase: Tagged kinase (e.g., His-tagged).
- Tracer: A fluorescently labeled ligand that binds to the kinase's ATP pocket.
- Antibody: A Lanthanide-labeled antibody that binds to the kinase tag (e.g., Eu-W1024 labeled anti-His).
- Test Compounds: Serial dilutions of validated hits.
2. Assay Procedure:
- Dispense test compounds into a 384-well plate.
- Add a pre-mixed solution of the tagged kinase and the Eu-labeled antibody. Incubate to allow binding.
- Add the fluorescent tracer.
- Incubate to allow the system to reach equilibrium.
3. Data Acquisition:
- Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
- The ratio of the two signals is calculated. A potent inhibitor will displace the tracer, leading to a decrease in the FRET signal.
Section 7: Initial Structure-Activity Relationship (SAR) Analysis
SAR analysis explores how changes in a molecule's structure affect its biological activity.[29][30] Even with a small number of validated hits, initial SAR can be established by clustering compounds based on their chemical scaffolds.[25]
For our this compound library, we would analyze:
-
Effect of C3 Substituents: Do compounds with bulky, hydrophobic groups at C3 show higher potency than those with smaller, polar groups?
-
Effect of C1 Substituents: Is there a preference for aromatic vs. aliphatic groups at the C1 position?
-
Combined Effects: Are there specific combinations of C1 and C3 substituents that lead to a synergistic increase in potency?
This initial analysis guides the next round of synthesis, focusing medicinal chemistry efforts on the most promising structural motifs.[31][32]
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
Conclusion
The initial screening of an this compound library is a systematic process that requires careful planning, rigorous execution, and insightful data analysis. By employing a well-designed screening cascade, utilizing robust assay technologies like ADP-Glo™, and committing to a thorough hit validation process, researchers can efficiently identify high-quality, validated hits. These hits form the foundation of a successful hit-to-lead campaign, guided by the continuous, iterative cycle of SAR analysis, ultimately accelerating the path toward novel therapeutic candidates.
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A Theoretical Investigation into the Electronic Landscape of 8-Chloroimidazo[1,5-a]pyrazine: A Keystone for Rational Drug Design
Abstract
The imidazo[1,5-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. Its inherent electronic properties, which are exquisitely sensitive to substitution, govern its molecular interactions and, consequently, its therapeutic efficacy. This in-depth technical guide focuses on a particularly salient derivative: 8-Chloroimidazo[1,5-a]pyrazine. We present a comprehensive exploration of its electronic characteristics through the lens of established theoretical and computational methodologies. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and actionable protocols to harness the electronic nature of this privileged scaffold for the rational design of next-generation therapeutics. We will dissect the influence of the 8-chloro substituent on the electron distribution, reactivity, and molecular interaction potential of the heterocyclic core, offering a roadmap for predicting and optimizing its behavior as a pharmacophore.
Introduction: The Significance of the Imidazo[1,5-a]pyrazine Core
The fused heterocyclic system of imidazo[1,5-a]pyrazine is a recurring motif in a multitude of biologically active compounds. Its prevalence stems from a combination of favorable properties: a rigid, planar structure that can effectively present substituents for molecular recognition, a nitrogen-rich framework capable of engaging in a variety of hydrogen bonding patterns, and a tunable electronic nature that dictates its pharmacokinetic and pharmacodynamic profiles.
Derivatives of this scaffold have demonstrated remarkable efficacy as inhibitors of various protein kinases, including Bruton's tyrosine kinase (BTK) and Aurora kinases, which are critical targets in oncology and immunology.[1][2] Furthermore, their utility extends to corticotropin-releasing hormone (CRH) receptor ligands and other CNS-acting agents.[3] The strategic placement of substituents on the imidazo[1,5-a]pyrazine ring system is the primary tool for modulating this activity. The introduction of a chlorine atom at the 8-position, in particular, has profound electronic consequences that are pivotal for its function in many of these inhibitor classes. The electron-withdrawing nature of the chloro group significantly influences the electron density across the entire bicyclic system, impacting everything from metabolic stability to the strength of key binding interactions.
A deep understanding of the electronic landscape of this compound is, therefore, not merely an academic exercise but a prerequisite for the rational design and optimization of potent and selective drug candidates. This guide will provide the theoretical framework and practical computational workflows to achieve this understanding.
The Theoretical Chemist's Toolkit: Deciphering Molecular Electronics
To rigorously characterize the electronic properties of this compound, we employ a suite of well-validated computational chemistry techniques. Density Functional Theory (DFT) serves as the foundation for these investigations, offering a favorable balance between accuracy and computational cost for molecules of this size.[4]
Foundational Principles: Density Functional Theory (DFT)
DFT calculations allow us to determine the ground-state electronic structure of a molecule, providing a wealth of information about its properties.[4] The choice of functional and basis set is critical for obtaining reliable results. For systems like this compound, a hybrid functional such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p) or a more extensive one like def2-TZVP, is a common and effective choice for geometry optimization and electronic property calculations.[5]
Key Electronic Descriptors and Their Significance
From the foundational DFT calculations, we can derive several key descriptors that provide insight into the molecule's electronic character and reactivity:
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[6][7]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[8][9] It provides a visually intuitive guide to the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). This map is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding.[10][11]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[12] It allows for the quantification of atomic charges, revealing the electron-donating or -withdrawing effects of substituents with high precision. This method can elucidate delocalization effects and hyperconjugative interactions that contribute to molecular stability.
A Case Study: The Electronic Architecture of this compound
Based on the principles outlined above and findings from related imidazopyrazine systems, we can construct a detailed electronic profile for this compound.
The Inductive Effect of the 8-Chloro Substituent
The chlorine atom at the 8-position exerts a strong electron-withdrawing inductive effect. This is expected to lower the overall electron density of the pyrazine ring, making it more electron-deficient compared to the parent imidazo[1,5-a]pyrazine. This electron deficiency is a key feature in its role as a kinase inhibitor, as it can influence the molecule's ability to interact with the ATP-binding pocket.
Frontier Molecular Orbitals and Reactivity
The presence of the electronegative chlorine atom is anticipated to lower the energies of both the HOMO and LUMO. The HOMO is likely to be distributed primarily over the more electron-rich imidazole portion of the molecule, while the LUMO will have significant contributions from the electron-deficient pyrazine ring.
| Descriptor | Predicted Value/Characteristic | Implication for Drug Design |
| HOMO Energy | Lowered relative to unsubstituted core | Reduced susceptibility to oxidation, increased metabolic stability. |
| LUMO Energy | Lowered relative to unsubstituted core | Increased susceptibility to nucleophilic attack at the pyrazine ring. |
| HOMO-LUMO Gap | Moderate | Balanced reactivity and stability, suitable for a drug scaffold. |
Molecular Electrostatic Potential (MEP) Map
The MEP map of this compound is predicted to show distinct regions of negative and positive potential. The most negative potential (red/orange) is expected to be localized around the nitrogen atoms of the imidazole ring (N2 and N4), indicating their role as primary hydrogen bond acceptors. The pyrazine ring, influenced by the chloro substituent, will exhibit a less negative or even slightly positive potential (yellow/green), while the hydrogen atoms will be characterized by positive potential (blue).
Workflow for Theoretical Analysis
The following diagram illustrates a typical workflow for the theoretical electronic analysis of this compound.
Caption: Impact of theoretical electronics on rational drug design.
-
Structure-Activity Relationship (SAR) Interpretation: By correlating calculated electronic properties (like atomic charges or HOMO/LUMO energies) with experimentally observed biological activity across a series of analogs, quantitative structure-activity relationship (QSAR) models can be developed. [1][13]This allows for the elucidation of which electronic features are crucial for potency and selectivity.
-
Optimization of Binding Affinity: The MEP map provides a clear guide for designing substituents that can form favorable electrostatic interactions (e.g., hydrogen bonds, halogen bonds) with the target protein. For instance, understanding the negative potential around the imidazole nitrogens allows for the strategic placement of hydrogen bond donors in the protein's active site to enhance binding.
-
Prediction of Metabolic Stability: Regions of high electron density or particular orbital characteristics can be susceptible to metabolic modification by enzymes like Cytochrome P450. Theoretical analysis can help identify these potential metabolic "hotspots," guiding the design of analogs with improved metabolic stability.
-
Modulation of Physicochemical Properties: Electronic properties are intrinsically linked to physicochemical properties like pKa and lipophilicity (LogP). Computational models can predict how modifications to the this compound core will affect these properties, which are critical for absorption, distribution, metabolism, and excretion (ADME).
Conclusion
The this compound scaffold represents a privileged structure in drug discovery, whose biological activity is deeply rooted in its electronic architecture. The electron-withdrawing nature of the 8-chloro substituent creates a unique electronic landscape that is key to its utility in a range of therapeutic targets. By leveraging the power of theoretical and computational chemistry, particularly Density Functional Theory, researchers can gain unprecedented insight into the HOMO-LUMO energetics, electrostatic potential, and charge distribution of this core. This knowledge empowers the transition from serendipitous discovery to rational, hypothesis-driven drug design, enabling the creation of more potent, selective, and safer medicines. The protocols and principles detailed in this guide serve as a foundational resource for any scientist seeking to unlock the full therapeutic potential of this versatile heterocyclic system.
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Spectroscopic Blueprint of 8-Chloroimidazo[1,5-a]pyrazine: A Technical Guide to NMR and MS Analysis
Introduction: Unveiling the Molecular Architecture
8-Chloroimidazo[1,5-a]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique scaffold, featuring a fused imidazole and pyrazine ring system with a chlorine substituent, presents a valuable platform for the synthesis of diverse molecular entities with potential therapeutic applications. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic chemistry and drug design. This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, with a core focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, practical experimental considerations, and detailed interpretation of the spectral data, offering field-proven insights for researchers and scientists in the pharmaceutical and chemical sciences.
The structural elucidation of novel compounds is a cornerstone of chemical research. For a molecule like this compound, spectroscopic techniques are indispensable. NMR spectroscopy provides a detailed map of the proton and carbon framework, revealing crucial information about connectivity and the chemical environment of each atom. Mass spectrometry, on the other hand, offers precise molecular weight determination and valuable clues about the molecule's fragmentation pathways, further confirming its identity and stability. This guide will equip the reader with the necessary knowledge to confidently acquire, interpret, and validate the spectroscopic data for this important heterocyclic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle with remarkable precision.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the fused ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent, as well as by the aromatic ring currents.
Expected ¹H NMR Spectral Data (Predicted):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~8.0 - 8.2 | d | ~1.5 - 2.0 |
| H-3 | ~7.8 - 8.0 | d | ~1.5 - 2.0 |
| H-5 | ~7.6 - 7.8 | d | ~4.5 - 5.0 |
| H-6 | ~7.9 - 8.1 | d | ~4.5 - 5.0 |
Note: These are predicted values based on the analysis of similar heterocyclic systems. Actual experimental values may vary depending on the solvent and other experimental conditions.
Causality Behind the Chemical Shifts and Couplings:
-
Downfield Shifts: The protons on the imidazo[1,5-a]pyrazine ring system are deshielded due to the aromatic nature of the rings and the presence of electronegative nitrogen atoms. This results in their resonance at lower field (higher ppm values) compared to protons in non-aromatic systems.
-
Influence of the Chlorine Atom: The electron-withdrawing chlorine atom at the 8-position is expected to further deshield adjacent protons, contributing to their downfield chemical shifts.
-
Coupling Constants: The observed coupling constants (J values) provide valuable information about the connectivity of the protons. The small coupling constant between H-1 and H-3 is characteristic of a four-bond coupling (⁴J) across the imidazole ring. The larger coupling constant between H-5 and H-6 is typical for ortho-coupling (³J) in a six-membered aromatic ring (the pyrazine moiety).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Expected ¹³C NMR Spectral Data (Predicted):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~125 - 130 |
| C-3 | ~115 - 120 |
| C-5 | ~135 - 140 |
| C-6 | ~120 - 125 |
| C-8 | ~145 - 150 |
| C-8a | ~140 - 145 |
Note: These are predicted values. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the neighboring atoms.
Interpretation of the Carbon Chemical Shifts:
-
Aromatic Region: All carbon signals are expected to appear in the aromatic region of the spectrum (typically 100-160 ppm).
-
Effect of Nitrogen and Chlorine: The carbon atoms directly attached to the electronegative nitrogen and chlorine atoms (C-5, C-8, and C-8a) are expected to be the most deshielded and therefore resonate at the lowest field. The C-8 carbon, bearing the chlorine atom, is anticipated to have a particularly downfield chemical shift.
Experimental Protocol for NMR Analysis
A self-validating system for NMR analysis ensures data integrity and reproducibility.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Shim the magnetic field to achieve high homogeneity and sharp spectral lines.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond H-C correlations.
-
Data Processing and Validation:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton connectivity.
-
Assign all signals in the ¹H and ¹³C spectra, using 2D NMR data for confirmation.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers insights into its structural features through the analysis of its fragmentation pattern.
Expected Mass Spectrum of this compound
Molecular Ion Peak:
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of a chlorine atom, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the molecular ion will appear as a characteristic isotopic cluster.
-
M⁺ peak: This will correspond to the molecule containing the ³⁵Cl isotope. The calculated monoisotopic mass is approximately 153.01 g/mol .[1]
-
M+2 peak: This peak, two mass units higher than the M⁺ peak, will correspond to the molecule containing the ³⁷Cl isotope. The intensity of the M+2 peak is expected to be about one-third of the M⁺ peak's intensity.
This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
Key Fragmentation Pathways (Predicted):
Electron Ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The fragmentation pattern of this compound is expected to be influenced by the stability of the fused aromatic ring system and the presence of the chlorine substituent.
Logical Relationship of Fragmentation:
Sources
Methodological & Application
Application Notes & Protocols: Leveraging 8-Chloroimidazo[1,5-A]pyrazine for the Development of Next-Generation BTK Inhibitors
Abstract
Bruton's Tyrosine Kinase (BTK) is a clinically validated, high-impact target for the treatment of B-cell malignancies and autoimmune diseases.[1][2] The strategic design of potent and selective BTK inhibitors is a cornerstone of modern drug discovery. This guide provides an in-depth technical overview and detailed protocols for utilizing 8-Chloroimidazo[1,5-a]pyrazine, a critical chemical scaffold, in the development of novel BTK inhibitors. We will explore the underlying biology of BTK, the rationale for targeting it, and the synthetic and biological methodologies required to advance a drug discovery program from a starting chemical building block to a characterized lead compound. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor research.
Introduction: The Central Role of BTK in B-Cell Signaling
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, indispensable for B-cell development, activation, and proliferation.[2][3] It functions as a crucial signaling node downstream of the B-cell receptor (BCR).[1][3] Upon BCR engagement, a signaling cascade is initiated that leads to BTK activation. Activated BTK then phosphorylates downstream substrates, most notably Phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade of events culminating in calcium mobilization and the activation of transcription factors that drive B-cell survival and proliferation.[3][4]
Given its pivotal role, the dysregulation of BTK signaling is implicated in the pathogenesis of numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), as well as autoimmune disorders like rheumatoid arthritis.[2][5] Consequently, inhibiting BTK has emerged as a highly effective therapeutic strategy.
The imidazo[1,5-a]pyrazine core has been identified as a privileged scaffold for developing highly potent and selective BTK inhibitors, particularly reversible inhibitors that do not rely on covalent modification of Cys481 in the BTK active site.[6][7][8] This is significant for overcoming resistance mutations at this site. The 8-chloro derivative of this scaffold serves as a versatile synthetic intermediate, allowing for the strategic introduction of key pharmacophoric elements to optimize potency, selectivity, and pharmacokinetic properties.
The BTK Signaling Cascade: A Visual Overview
Understanding the signaling pathway is critical for designing effective cellular assays. The diagram below illustrates the central position of BTK within the BCR signaling cascade.
Caption: BTK's role in the B-Cell Receptor (BCR) signaling pathway.
Synthetic Strategy: From Building Block to Potent Inhibitor
The 8-amino-imidazo[1,5-a]pyrazine scaffold is a highly effective hinge-binding motif.[7][9] The primary amine and the 7-nitrogen of the core form critical hydrogen bonds with the kinase hinge region. The 8-chloro-imidazo[1,5-a]pyrazine intermediate is an ideal precursor because the chloro group can be readily displaced by ammonia or other amines via nucleophilic aromatic substitution to install the key 8-amino group late in the synthetic sequence.[10]
The following workflow outlines a general strategy for synthesizing potent BTK inhibitors from this key intermediate.
Caption: General synthetic workflow for BTK inhibitor development.
Protocol 1: Synthesis of a Representative BTK Inhibitor
This protocol describes a representative synthesis based on methodologies reported in the literature.[10] Researchers should perform appropriate risk assessments and adhere to all laboratory safety protocols.
Step A: Suzuki Coupling of the Imidazo[1,5-a]pyrazine Core
-
Rationale: The Suzuki coupling is a robust and versatile cross-coupling reaction for forming carbon-carbon bonds. Here, it is used to attach a substituted aryl or heteroaryl group (R1), which will occupy a key pocket in the BTK active site. The choice of the boronic acid or ester determines the final R1 group, allowing for extensive Structure-Activity Relationship (SAR) exploration.[10]
-
Materials:
-
8-Chloro-3-bromo-imidazo[1,5-a]pyrazine
-
Substituted (hetero)aryl boronic acid pinacol ester
-
Pd(dppf)Cl2 complex with CH2Cl2
-
2M Aqueous Potassium Carbonate (K2CO3)
-
1,4-Dioxane
-
-
Procedure:
-
To a reaction vessel, add 8-Chloro-3-bromo-imidazo[1,5-a]pyrazine (1.0 eq), the desired boronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl2·CH2Cl2 (0.1 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed 1,4-dioxane and the degassed 2M K2CO3 solution.
-
Heat the reaction mixture to 60-80°C and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the coupled intermediate.
-
Step B: Conversion to 8-Amino-imidazo[1,5-a]pyrazine
-
Rationale: This is the key step where the chloro group is converted to the essential 8-amino hinge-binding moiety. Using ammonia in a sealed vessel under heat drives the nucleophilic aromatic substitution to completion.[10]
-
Materials:
-
Coupled intermediate from Step A
-
Ammonia solution (e.g., 7N in Methanol or aqueous solution)
-
Isopropanol
-
-
Procedure:
-
Place the coupled intermediate from Step A into a pressure-rated sealed vessel.
-
Add isopropanol and the ammonia solution.
-
Seal the vessel tightly.
-
Heat the mixture to 120°C and stir overnight. (Caution: Reaction is under pressure) .
-
Cool the vessel to room temperature before carefully opening.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude 8-amino intermediate can often be used in the next step without further purification, or it can be purified by chromatography if necessary.
-
Step C: Final Amide Coupling
-
Rationale: The final step involves coupling a carboxylic acid (R2) to a piperidine ring (or other amine-containing moiety) that has been previously installed on the core structure. This R2 group often provides additional interactions within the kinase active site and modulates the compound's physical properties. HATU is a common and efficient peptide coupling reagent used for this transformation.[10]
-
Materials:
-
8-Amino intermediate from Step B (assuming it contains a free secondary amine, e.g., a piperidine)
-
Desired carboxylic acid (R2-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the 8-amino intermediate (1.0 eq) and the carboxylic acid (1.1 eq) in DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Add HATU (1.2 eq) portion-wise and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final compound by preparative HPLC to yield the pure BTK inhibitor. Characterize by 1H NMR, 13C NMR, and HRMS.
-
Biological Evaluation: Assessing Potency and Selectivity
Once synthesized, the novel compounds must be evaluated in biological assays to determine their efficacy and safety profile.
Protocol 2: Biochemical BTK Inhibition Assay (IC50 Determination)
-
Rationale: A biochemical assay using purified recombinant BTK enzyme provides a direct measure of a compound's ability to inhibit the kinase's catalytic activity. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key metric for potency. Several commercial kits are available, such as ADP-Glo™ or LanthaScreen™, which measure either ADP production or the phosphorylation of a substrate.[11][12][13]
-
Principle (LanthaScreen™ TR-FRET Example): This assay uses a fluorescently labeled peptide substrate and a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate. When the substrate is phosphorylated by BTK, the antibody binds, bringing terbium and the fluorophore into proximity and allowing for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). An inhibitor will prevent phosphorylation, leading to a decrease in the TR-FRET signal.[11]
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO, then dilute further into the assay buffer.
-
In a 384-well assay plate, add the test inhibitor dilutions. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add a solution containing the purified BTK enzyme and the fluorescein-labeled poly-GT substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding a development solution containing EDTA and the terbium-labeled anti-phosphotyrosine antibody.
-
Incubate for 30-60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Calculate the emission ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 3: Cell-Based On-Target Engagement Assay
-
Rationale: It is crucial to confirm that an inhibitor can engage its target in a complex cellular environment. This assay measures the inhibition of BTK autophosphorylation at tyrosine 223 (pBTK-Y223), a key marker of its activation, in a relevant B-cell lymphoma cell line.[14]
-
Procedure (Western Blot):
-
Seed Ramos (or another appropriate B-cell line) cells in culture plates and allow them to rest.
-
Pre-treat the cells with various concentrations of the test inhibitor (and a vehicle control) for 1-2 hours.
-
Stimulate the B-cell receptor pathway by adding an anti-IgM antibody to the cells for 10 minutes.
-
Immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe the membrane overnight with a primary antibody specific for pBTK (Y223).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe for total BTK and a loading control like GAPDH or β-actin.
-
Quantify the band intensities to determine the concentration-dependent inhibition of BTK phosphorylation.
-
Data Interpretation: Building a Selectivity Profile
A successful drug candidate must be selective for its target to minimize off-target side effects.[15][16]
-
Kinase Selectivity: The synthesized inhibitors should be profiled against a panel of other kinases. This is particularly important for kinases within the Tec family (e.g., TEC, ITK) and those known to be off-targets of other BTK inhibitors (e.g., EGFR, SRC family kinases).[11][14][16] The data is best presented as a table of IC50 values.
-
Data Summary Table (Hypothetical Data):
| Kinase Target | Inhibitor X IC50 (nM) | Selectivity (Fold vs. BTK) |
| BTK | 5.2 | 1 |
| TEC | 380 | 73x |
| ITK | >10,000 | >1900x |
| BLK | 650 | 125x |
| EGFR | >10,000 | >1900x |
| SRC | 2,100 | 404x |
-
Structure-Activity Relationship (SAR): The data generated from these protocols will guide the next round of inhibitor design. For example, modifications to the R1 group introduced via Suzuki coupling may enhance potency or improve selectivity by achieving better complementarity in the enzyme's back pocket.[6][8] Similarly, changes to the R2 amide substituent can fine-tune physicochemical properties like solubility and cell permeability.[17]
Conclusion
The this compound scaffold is a validated and highly valuable starting point for the development of potent and selective BTK inhibitors. Its synthetic tractability allows for rapid exploration of chemical space around a core hinge-binding motif. By combining the robust synthetic protocols and rigorous biological evaluation methods outlined in this guide, research teams can efficiently advance their drug discovery programs and develop next-generation therapeutics for B-cell-related diseases.
References
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- Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. (2023). Molecular Cancer Therapeutics - AACR Journals.
- Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018). Semantic Scholar.
- Bruton's tyrosine kinase - Wikipedia. Wikipedia.
- Signaling pathways involving Bruton's tyrosine kinase (BTK). (2023).
- Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B‑cell malignancies (Review). (2015). MD Anderson Cancer Center.
- An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2022).
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheum
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed Central. (2015). PubMed Central.
- Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). (2025).
- Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheum
- Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC - NIH. (2014).
- Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018). Semantic Scholar.
- Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. (2017).
- (PDF) Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2015).
- Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Comput
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheum
- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applic
- Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. (2022).
- BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. (n.d.). BellBrook Labs.
- Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. (2021). Frontiers in Cell and Developmental Biology.
- Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitor. (2023). Journal of Applied Pharmaceutical Science.
- Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. (2023). Journal of Applied Pharmaceutical Science.
- Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes. (2020). PubMed.
- Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. (2023). ScienceOpen.
- The Development of BTK Inhibitors: A Five-Year Upd
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). PMC.
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Application of 8-Chloroimidazo[1,5-A]pyrazine in Cancer Research: Advanced Application Notes and Protocols
Introduction: The Imidazo[1,5-a]pyrazine Scaffold as a Privileged Structure in Oncology
The landscape of cancer therapy is increasingly dominated by targeted agents that exploit the molecular vulnerabilities of malignant cells. Within this paradigm, the imidazo[1,5-a]pyrazine core has emerged as a "privileged scaffold" — a molecular framework that serves as a versatile template for the development of potent and selective kinase inhibitors. The 8-chloro-substituted variant, 8-Chloroimidazo[1,5-a]pyrazine, represents a key starting material and structural motif in the synthesis of a new generation of anti-cancer compounds. Its derivatives have shown significant promise in targeting critical signaling pathways that drive tumor growth, proliferation, and survival.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in cancer research. We will delve into the mechanistic rationale for its use, provide detailed protocols for its evaluation, and present a framework for advancing preclinical studies.
Mechanistic Rationale: Targeting Key Cancer-Associated Kinases
The primary application of the imidazo[1,5-a]pyrazine scaffold in oncology is in the design of kinase inhibitors. Kinases are a class of enzymes that catalyze the transfer of phosphate groups to proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes. In many cancers, kinases are aberrantly activated, leading to uncontrolled cell growth and division. The imidazo[1,5-a]pyrazine core has proven to be an effective template for designing molecules that can fit into the ATP-binding pocket of specific kinases, thereby blocking their activity.
Two of the most notable kinase targets for imidazo[1,5-a]pyrazine-based inhibitors are Bruton's Tyrosine Kinase (BTK) and Phosphoinositide 3-Kinase (PI3K).
-
Bruton's Tyrosine Kinase (BTK): A crucial component of the B-cell receptor (BCR) signaling pathway, BTK is essential for the proliferation and survival of B-cell malignancies.[1][2][3] Acalabrutinib, an FDA-approved drug for the treatment of certain B-cell cancers, is a prominent example of an imidazo[1,5-a]pyrazine-based BTK inhibitor.[4] Derivatives of this compound can be synthesized to act as potent and selective BTK inhibitors, making them valuable tools for studying and treating lymphomas and leukemias.[4][5]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in cell growth, metabolism, and survival. The imidazo[1,2-a]pyrazine scaffold (a closely related isomer) has been successfully utilized to develop PI3K inhibitors.[6][7][8] Given the structural similarities, this compound serves as a valuable starting point for the synthesis of novel PI3K inhibitors.
The following diagram illustrates the central role of BTK and PI3K in cancer cell signaling and how inhibitors based on the imidazo[1,5-a]pyrazine scaffold can block these pathways.
Experimental Protocols: A Step-by-Step Guide for Preclinical Evaluation
The following protocols provide a detailed framework for the in vitro and in vivo evaluation of novel anti-cancer agents derived from this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][4] It is a fundamental first step to determine the cytotoxic potential of a new compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., TMD8 for lymphoma, A549 for lung cancer, PC-3 for prostate cancer, MCF-7 for breast cancer)[4][9]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Data Presentation:
| Cancer Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Positive Control IC50 (µM) |
| TMD8 | Lymphoma | Experimental Value | e.g., Doxorubicin |
| A549 | Lung Carcinoma | Experimental Value | e.g., Doxorubicin |
| PC-3 | Prostate Carcinoma | Experimental Value | e.g., Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | e.g., Doxorubicin |
Protocol 2: Target Engagement and Downstream Signaling Analysis by Western Blotting
Western blotting is a technique used to detect specific proteins in a sample, allowing for the confirmation of target engagement and the assessment of downstream signaling pathway modulation.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 2, 6, 24 hours). Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression or phosphorylation.
Protocol 3: In Vivo Efficacy Evaluation in a Xenograft Mouse Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research to evaluate the in vivo efficacy of novel therapeutic agents.
Principle: The growth of human tumors in mice allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Cancer cell line (e.g., TMD8)
-
Matrigel (optional, to improve tumor take rate)
-
This compound derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthetic
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, begin measuring their dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound derivative and the vehicle control to their respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the compound.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel targeted therapies in cancer. Its proven utility in the design of potent kinase inhibitors, such as the BTK inhibitor Acalabrutinib, underscores its significance in medicinal chemistry and oncology. The protocols detailed in this guide provide a robust framework for the preclinical evaluation of new derivatives, from initial cytotoxicity screening to in vivo efficacy studies.
Future research should focus on the synthesis of diverse libraries of this compound derivatives and their screening against a broad panel of cancer-associated kinases to identify new therapeutic opportunities. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these promising anti-cancer agents.
References
- Al-Dhfyan, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. [Link]
- ResearchGate. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis.
- Pastor, J., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters. [Link]
- ResearchGate. (n.d.). Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.
- ResearchGate. (2016). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis.
- ResearchGate. (n.d.). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study.
- Bentham Science. (2021).
- RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- Pastor, J., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Lee, S. H., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. [Link]
- ResearchGate. (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines.
- ResearchGate. (n.d.). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors.
- Semantic Scholar. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine- Carboxamides. Semantic Scholar. [Link]
- Al-Dhfyan, A. (2024).
- RSC Publishing. (n.d.).
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- 1. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis (Journal Article) | OSTI.GOV [osti.gov]
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Application Notes and Protocols for Imidazo[1,5-a]pyrazine SAR Studies
Introduction: The Therapeutic Promise of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This structural motif has been successfully incorporated into a variety of potent and selective modulators of key biological targets implicated in a range of human diseases. The inherent drug-like properties and synthetic tractability of the imidazo[1,5-a]pyrazine system make it an attractive starting point for the development of novel therapeutics.
This guide provides a comprehensive experimental protocol for researchers engaged in the design, synthesis, and biological evaluation of imidazo[1,5-a]pyrazine-based compound libraries for the purpose of elucidating their structure-activity relationships (SAR). We will delve into the strategic considerations for library synthesis, detailed protocols for pertinent biological assays, and a framework for interpreting the resulting data to guide iterative rounds of drug design and optimization.
The versatility of the imidazo[1,5-a]pyrazine scaffold is highlighted by its successful application in targeting diverse protein families, including:
-
Kinases: Acalabrutinib, an approved drug for the treatment of B-cell malignancies, features an imidazo[1,5-a]pyrazine core and functions as a potent and selective second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1] Furthermore, this scaffold has been explored for the inhibition of other kinases such as c-Src, implicated in acute ischemic stroke, and Aurora kinases, which are key regulators of cell division.[2]
-
G-Protein Coupled Receptors (GPCRs): Novel series of imidazo[1,5-a]pyrazines have been synthesized and evaluated as ligands for the corticotropin-releasing hormone (CRH) receptor, a target for stress-related disorders.[3]
-
Epigenetic Targets: The imidazo[1,5-a]pyrazin-8(7H)-one derivative has been identified as a potent inhibitor of the BRD9 bromodomain, a component of the SWI/SNF chromatin remodeling complex, which is frequently mutated in various cancers.
Chemical Synthesis and Focused Library Generation
A successful SAR campaign is predicated on the efficient and strategic synthesis of a focused library of analog compounds. The choice of synthetic route should be guided by factors such as the desired points of diversification, the commercial availability of starting materials, and the scalability of the reactions.
Rationale for Synthetic Route Selection
The initial medicinal chemistry route is often designed for divergent synthesis, allowing for the rapid generation of a variety of analogs from a common intermediate.[4] Key considerations when selecting a synthetic route for an imidazo[1,5-a]pyrazine library include:
-
Versatility and Speed: The chosen route should accommodate a wide range of building blocks to explore diverse chemical space around the core scaffold.
-
Efficiency: While high yields are desirable, a route with moderate yields but high efficiency (e.g., fewer steps, easy purification) is often preferred for library synthesis.[4][5]
-
Cost-Effectiveness: The cost of starting materials and reagents is a critical factor, especially for larger libraries.[6]
-
Safety and Environmental Impact: Green chemistry principles, such as minimizing hazardous reagents and solvents, should be considered.[5][7]
Representative Synthetic Strategy: Multi-component Reaction
One-pot, multi-component reactions are particularly well-suited for library synthesis due to their operational simplicity and ability to generate molecular complexity in a single step. For the imidazo[1,5-a]pyrazine core, a number of efficient methods have been reported. A general and adaptable approach involves the condensation of a 2-aminopyrazine derivative with an α-haloketone, followed by cyclization.
Protocol 1: General Procedure for the Synthesis of a 1,3-Disubstituted Imidazo[1,5-a]pyrazine Library
Objective: To synthesize a focused library of imidazo[1,5-a]pyrazines with diversification at the 1- and 3-positions.
Materials:
-
Substituted 2-aminopyrazines
-
Substituted α-bromoketones
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of a substituted 2-aminopyrazine (1.0 eq) in DMF, add a substituted α-bromoketone (1.1 eq) and DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-disubstituted imidazo[1,5-a]pyrazine.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and LC-MS.
Caption: Workflow for focused library generation.
Biological Evaluation and SAR Elucidation
The biological evaluation of the synthesized library is a critical step in identifying hit compounds and building a robust SAR model. The choice of assays should be tailored to the specific biological target of interest.
Primary Screening: In Vitro Assays
Initial screening is typically performed using in vitro biochemical or cell-based assays to determine the potency of the compounds against the target of interest.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for BTK)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of imidazo[1,5-a]pyrazine derivatives against a target kinase.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[8]
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (dissolved in DMSO)
-
384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add 1 µL to the wells of a 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.
-
Enzyme and Substrate Addition: Add 2 µL of a solution containing the BTK enzyme and the peptide substrate in kinase buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to the Kₘ value for the kinase to ensure sensitivity to competitive inhibitors.[9]
-
Incubation: Incubate the plate at 30 °C for 45 minutes.[10]
-
Reaction Termination and ADP Detection:
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software.
Protocol 3: Radioligand Binding Assay for GPCRs (e.g., CRH Receptor)
Objective: To determine the binding affinity (Kᵢ) of imidazo[1,5-a]pyrazine derivatives for a target GPCR.[11][12]
Materials:
-
Cell membranes expressing the target GPCR (e.g., from HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [¹²⁵I]-Sauvagine for CRH receptors)
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[13]
-
Test compounds (dissolved in DMSO)
-
Non-specific binding control (a high concentration of a known, non-radioactive ligand)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its K₋d, and varying concentrations of the test compound in binding buffer.[13]
-
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-radioactive competitor).
-
Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation to reach equilibrium.[13]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Drying and Counting: Dry the filter plate and add scintillation cocktail to each well.
-
Data Acquisition: Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound from a competition binding curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Secondary Screening: Cell-Based Assays and Target Engagement
Compounds that show promising activity in primary screens should be further evaluated in cell-based assays to confirm their activity in a more physiologically relevant context and to assess their ability to engage the target protein within the cell.
Protocol 4: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To confirm that the imidazo[1,5-a]pyrazine derivatives bind to their intended target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for protein detection (e.g., Western blot apparatus or ELISA reader)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with DMSO as a vehicle control. Incubate under normal cell culture conditions for a specified time.
-
Harvesting: Harvest the cells and wash with PBS.
-
Heating: Resuspend the cell pellets in PBS and aliquot into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70 °C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining in the soluble fraction by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify compounds with favorable pharmacokinetic profiles and to avoid late-stage failures in drug development.[14]
Protocol 5: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of imidazo[1,5-a]pyrazine derivatives to metabolism by cytochrome P450 enzymes.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test compounds (dissolved in DMSO)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Incubation: In a 96-well plate, pre-incubate the test compounds with liver microsomes in phosphate buffer at 37 °C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Data Interpretation and SAR Analysis
The data generated from the biological assays should be systematically organized and analyzed to build a clear understanding of the structure-activity relationships.
Building an SAR Table
An SAR table is an essential tool for visualizing the impact of structural modifications on biological activity.[15] A well-constructed SAR table should include:
-
The chemical structure of each analog.
-
The specific substitutions at each point of diversification (R-groups).
-
The corresponding biological activity data (e.g., IC₅₀, Kᵢ, t₁/₂).
Table 1: Representative SAR Data for a Hypothetical Series of Imidazo[1,5-a]pyrazine Kinase Inhibitors
| Compound | R¹ | R³ | Kinase IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) |
| 1 | Phenyl | H | 5,200 | >50 |
| 2 | 4-Fluorophenyl | H | 2,800 | 45.2 |
| 3 | Phenyl | Methyl | 4,500 | >50 |
| 4 | Phenyl | 4-Pyridyl | 850 | 12.5 |
| 5 | 4-Fluorophenyl | 4-Pyridyl | 150 | 2.1 |
| 6 | 4-Fluorophenyl | 3-Pyridyl | 450 | 8.9 |
| 7 | 4-Fluorophenyl | 1-Methyl-1H-pyrazol-4-yl | 35 | 0.5 |
| 8 | 3-Fluorophenyl | 1-Methyl-1H-pyrazol-4-yl | 98 | 1.8 |
Interpreting SAR Data
By analyzing the data in the SAR table, key insights can be drawn:
-
Effect of R¹ Substitution: Comparing compounds 1 and 2 , the introduction of a fluorine atom at the 4-position of the phenyl ring at R¹ results in a modest increase in kinase inhibitory activity.
-
Effect of R³ Substitution: A simple methyl group at R³ (compound 3 ) does not improve activity compared to the unsubstituted analog (compound 1 ). However, the introduction of a nitrogen-containing heterocycle at R³ leads to a significant increase in potency. For example, the 4-pyridyl group (compound 4 ) is more potent than the hydrogen at R³.
-
Synergistic Effects: The combination of a 4-fluorophenyl group at R¹ and a 4-pyridyl group at R³ (compound 5 ) results in a synergistic improvement in activity.
-
Positional Isomers: The position of the nitrogen in the pyridyl ring at R³ is important, as the 4-pyridyl analog (compound 5 ) is more potent than the 3-pyridyl analog (compound 6 ).
-
Optimal Heterocycle: Replacing the pyridyl ring with a 1-methyl-1H-pyrazol-4-yl group at R³ (compound 7 ) leads to a substantial increase in both kinase inhibition and anti-proliferative activity, suggesting this is a highly favorable interaction.
-
R¹ Isomer Effects: Comparing compounds 7 and 8 , the 4-fluoro substitution on the phenyl ring at R¹ is preferred over the 3-fluoro substitution.
Caption: The iterative nature of SAR studies.
Conclusion and Future Directions
This guide has outlined a systematic and comprehensive approach to conducting SAR studies on the imidazo[1,5-a]pyrazine scaffold. By combining strategic library design, robust biological evaluation, and careful data analysis, researchers can efficiently navigate the chemical space around this privileged core to identify and optimize novel drug candidates. The iterative nature of the SAR cycle, informed by a deep understanding of the underlying biology and chemistry, is paramount to the successful development of new therapeutics. Future work in this area will likely involve the integration of computational modeling and machine learning to enhance the predictive power of SAR models and to accelerate the discovery of next-generation imidazo[1,5-a]pyrazine-based drugs.
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- Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design. ChemRxiv.
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- Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. PubMed Central.
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A Robust LC-MS Method for In-Process Monitoring of 8-Chloroimidazo[1,5-A]pyrazine Synthetic Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of various therapeutic candidates.[1][2][3] Specifically, 8-Chloroimidazo[1,5-a]pyrazine serves as a critical building block in the synthesis of potent kinase inhibitors and other targeted agents.[3] Effective drug development hinges on the rapid and efficient synthesis of such molecules, which necessitates precise control and understanding of the underlying chemical reactions. This application note details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) method designed for the real-time monitoring of reactions involving this compound. By providing high-sensitivity, high-selectivity data, this protocol enables researchers to track the consumption of reactants, formation of the desired product, and the emergence of any impurities, thereby facilitating rapid process optimization and ensuring the quality of the final active pharmaceutical ingredient (API).
Introduction: The Analytical Imperative in Heterocyclic Chemistry
The synthesis of complex heterocyclic molecules like this compound is often a multi-step process where reaction outcomes can be sensitive to subtle changes in conditions.[4] Traditional monitoring techniques such as Thin-Layer Chromatography (TLC) lack the resolution and specificity required to fully understand the reaction profile. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable tool, combining the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the sensitive and specific detection of mass spectrometry.[5][6] This combination allows for the unambiguous identification and relative quantification of multiple components within a complex reaction mixture simultaneously.
This guide provides a field-proven protocol grounded in established analytical principles, explaining not just the "how" but the "why" behind each step. The methodology is designed to be a self-validating system, incorporating principles from international regulatory guidelines to ensure data integrity and trustworthiness.[7][8][9]
Principle of the LC-MS Method
The core of this method lies in the synergistic combination of two powerful analytical techniques.
-
Liquid Chromatography (LC): The reaction mixture is first subjected to reversed-phase chromatography. In this mode, the stationary phase (typically a C18-functionalized silica) is nonpolar, while the mobile phase is a more polar mixture of water and an organic solvent (e.g., acetonitrile). Nonpolar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds are swept through the column more quickly. By gradually increasing the proportion of the organic solvent (a "gradient elution"), we can effectively separate the starting materials, intermediates, the this compound product, and any reaction byproducts based on their relative polarities. The use of UPLC technology, with its smaller particle-size columns, can dramatically increase resolution and reduce run times compared to traditional HPLC.[10]
-
Mass Spectrometry (MS): As components elute from the LC column, they are introduced into the mass spectrometer. Electrospray Ionization (ESI) is the chosen ionization technique due to its suitability for nitrogen-containing heterocyclic compounds.[11] ESI generates charged molecular ions in the gas phase with minimal fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). This allows for positive identification based on molecular weight. The presence of a chlorine atom in this compound provides a distinct isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as an unmistakable confirmation of its identity. For even greater confidence, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and create a characteristic "fingerprint" spectrum.[12]
Detailed Experimental Protocol
This protocol is designed for a typical UPLC system coupled to a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
Materials and Reagents
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥99%).
-
Vials: 2 mL glass autosampler vials with septa caps.[13]
-
Filters: 0.22 µm PTFE syringe filters for sample clarification.
Sample Preparation: The Key to an Accurate Snapshot
Proper sample preparation is critical to obtaining a representative and accurate analysis of the reaction at a specific time point.[14][15]
Step-by-Step Protocol:
-
Aliquot Collection: Carefully withdraw a small, representative aliquot (e.g., 5-10 µL) from the vigorously stirred reaction mixture.
-
Quenching (if necessary): Immediately transfer the aliquot into a vial containing a larger volume (e.g., 1 mL) of a suitable quenching solvent. The goal is to instantly stop the reaction. For many reactions, this can be the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) or a solvent that is miscible but inert to the reactants. Causality: This step is vital to ensure the analyzed sample accurately reflects the reaction's state at the moment of sampling.
-
Serial Dilution: The quenched sample is typically too concentrated for direct LC-MS analysis and can cause detector saturation and column contamination.[13] Perform a serial dilution using the mobile phase as the diluent. A common target concentration range for LC-MS is 1-10 µg/mL.[13][14] A 100-fold to 1000-fold dilution is often a good starting point.
-
Filtration: Draw the final diluted sample into a syringe and pass it through a 0.22 µm syringe filter into a clean autosampler vial. Causality: This removes any particulate matter that could clog the sensitive UPLC column and tubing, preventing system damage and ensuring reproducible flow rates.[15]
-
Blank Injections: Prepare blank samples containing only the diluent. Running a blank before and after the actual sample helps to prevent carryover from previous analyses and confirms system cleanliness.[13][14]
UPLC-MS System Parameters
The following tables summarize the recommended starting parameters for the method. These should be optimized for the specific reaction and analytes.
Table 1: UPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent efficiency and resolution for small heterocyclic molecules.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes better peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute a wide range of polar and nonpolar compounds. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and resolution. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 2 µL | Small volume prevents column overloading. |
Table 2: Mass Spectrometer Parameters (Positive ESI Mode)
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Imidazo[1,5-a]pyrazines contain basic nitrogen atoms that readily accept a proton to form positive ions. |
| Capillary Voltage | 3.0 kV | Optimizes the formation of gas-phase ions. |
| Desolvation Temp. | 350 °C | Facilitates efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in the desolvation process. |
| Scan Mode | Full Scan (m/z 100-500) | To detect all potential reactants, products, and byproducts. |
| Targeted MS/MS | For this compound (m/z 154.0) | To confirm identity via fragmentation. Collision energy should be optimized (e.g., 15-30 eV). |
Experimental and Data Analysis Workflow
The following diagram illustrates the logical flow from sample collection to final data interpretation.
Caption: Workflow from reaction sampling to data analysis.
Qualitative Data Interpretation
-
Identification: The primary product, this compound (C₆H₄ClN₃), has a monoisotopic mass of approximately 153.01. In positive ESI, it will be detected as the protonated molecule [M+H]⁺ at m/z 154.02 .
-
Confirmation: Look for the characteristic chlorine isotope pattern: a peak at m/z 154.02 and another peak at m/z 156.02 with roughly one-third the intensity. This is a definitive confirmation.
-
Byproduct Analysis: The full scan data can be mined to identify potential impurities by comparing their exact masses to plausible chemical structures.
Quantitative Reaction Monitoring
By integrating the peak area of the extracted ion chromatograms (EICs) for the starting materials and the this compound product, you can calculate the percent conversion over time. This provides invaluable kinetic information to guide reaction optimization (e.g., determining when the reaction is complete or has stalled).
Method Validation and Trustworthiness
For data to be reliable, the analytical method must be validated for its intended purpose.[17] While full validation under GMP is not required for in-process monitoring, key parameters should be assessed to ensure trustworthiness, following principles outlined by the ICH.[9][18][19]
-
Specificity: The method must demonstrate that it can clearly separate the peaks corresponding to the starting material, the this compound product, and any known impurities. This is confirmed by observing distinct retention times for each component.[20]
-
Precision: To demonstrate repeatability, inject the same prepared sample multiple times (e.g., n=5). The relative standard deviation (RSD) of the peak areas for the main components should typically be less than 5%.[20]
-
System Suitability: Before running a sequence of reaction samples, a system suitability test (SST) must be performed. This involves injecting a standard solution containing a known amount of this compound. The system passes if the retention time and peak area are within pre-defined limits (e.g., ±2% and ±10% of the expected value, respectively). This confirms the LC-MS system is performing correctly on the day of analysis.
The following diagram outlines the logical approach to ensuring a robust and validated analytical procedure.
Caption: Logical flow for developing a trustworthy analytical method.
Conclusion
This application note provides a detailed, robust, and scientifically-grounded LC-MS protocol for the analysis of this compound synthesis reactions. By explaining the causality behind each step and incorporating principles of method validation, this guide empowers researchers to generate high-quality, reliable data. Implementing this method will enable faster reaction optimization, improved impurity profiling, and ultimately accelerate the drug development pipeline for this important class of heterocyclic compounds.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). ECA Academy.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy.
- Quality Guidelines - ICH. (n.d.).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Starodub.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole. (2022). PubMed.
- How Do You Prepare A Sample For LC-MS Analysis? - Chemistry For Everyone. (2025). YouTube.
- Preparing Samples for LC-MS/MS Analysis - Organomation. (n.d.).
- Top Tips for LC-MS Sample Preparation - Select Science. (2015). Select Science.
- Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. (n.d.). University of Oxford.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho.
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
- Validation of Impurity Methods, Part I - LCGC International. (n.d.).
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023).
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. (2025).
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020).
- A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides and HPLC–HRMS monitoring of the reaction pathway. (2017).
- Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. (n.d.).
- Synthesis and evaluation of imidazo[1,5-a]pyrazines as corticotropin releasing hormone receptor ligands. (2002). PubMed.
- Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. (n.d.).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.
- UPLC–MS/MS Bioanalytical Method Development for Pharmacokinetic Profiling of Novel Antiviral Agents. (2025). Journal of Pharmaceutical Analytical Chemistry.
- Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
- Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). MDPI.
- Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (2007). PubMed.
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Application Notes and Protocols for Suzuki Coupling Reactions with Imidazo[1,5-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-C Bond Formation in Imidazo[1,5-a]pyrazine Scaffolds
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The strategic functionalization of this scaffold is paramount in the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the myriad of synthetic transformations, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds. This application note provides a detailed protocol and foundational understanding for the successful execution of Suzuki coupling reactions on halo-substituted imidazo[1,5-a]pyrazines, enabling the synthesis of a wide array of arylated and heteroarylated derivatives.
The Mechanistic Underpinnings of a Successful Suzuki Coupling
A deep understanding of the reaction mechanism is critical for troubleshooting and optimizing the Suzuki coupling for a specific heterocyclic system like imidazo[1,5-a]pyrazine. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the halo-imidazo[1,5-a]pyrazine (R¹-X) to a Pd(0) complex, forming a Pd(II) species. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[2] For chloro-substituted imidazo[1,5-a]pyrazines, more electron-rich and bulky phosphine ligands are often necessary to facilitate this rate-limiting step.
Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom of the organoborane to the palladium center. The organoborane is activated by a base to form a more nucleophilic boronate "ate" complex, which then undergoes transmetalation.[3][4] The choice of base is therefore critical and must be strong enough to activate the boronic acid but not so strong as to cause degradation of the substrate or product.
Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments (R¹-R²) from the Pd(II) complex, which regenerates the active Pd(0) catalyst and allows the cycle to continue.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Halo-imidazo[1,5-a]pyrazine | ≥95% | Various | e.g., 3-bromo- or 3-chloro-imidazo[1,5-a]pyrazine |
| Aryl/Heteroarylboronic Acid | ≥97% | Various | Ensure dryness, as boronic acids can be hygroscopic. |
| Palladium Catalyst | Various | Various | See Table 1 for recommended catalysts. |
| Ligand | ≥98% | Various | If not using a pre-catalyst. |
| Base | Anhydrous | Various | See Table 1 for recommended bases. |
| Solvent | Anhydrous, Degassed | Various | e.g., 1,4-Dioxane, Toluene, DME. |
| Reaction Vessel | --- | --- | Schlenk tube or microwave vial. |
| Inert Gas | High Purity | --- | Argon or Nitrogen. |
| Magnetic Stirrer/Hotplate | --- | --- | --- |
| Microwave Synthesizer | --- | --- | Optional, for accelerated reactions. |
| TLC plates | Silica gel 60 F₂₅₄ | --- | For reaction monitoring. |
| Column Chromatography Supplies | Silica gel | --- | For purification. |
Recommended Reaction Conditions: A Comparative Overview
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling with nitrogen-containing heterocycles like imidazo[1,5-a]pyrazines, which are prone to catalyst inhibition.[5] The following table summarizes starting conditions based on successful couplings of analogous heterocyclic systems.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes and Rationale |
| 1 | Pd(PPh₃)₄ (5-10)[6] | - | K₂CO₃ or Cs₂CO₃ (2-3) | DME/H₂O (4:1) | 80-100 | A classic, versatile system. The aqueous component aids in dissolving the base and boronic acid. |
| 2 | Pd(OAc)₂ (2.5)[1] | SPhos or XPhos (5) | K₃PO₄ (2.5) | 1,4-Dioxane | 80-110 | Buchwald ligands (SPhos, XPhos) are bulky and electron-rich, which can prevent catalyst deactivation by the nitrogen heterocycle and facilitate the oxidative addition of less reactive chlorides.[7] |
| 3 | (A-taphos)₂PdCl₂ (10)[8] | - | CsF (3) | DME/H₂O (4:1) | 100 (MW) | A pre-catalyst that has shown success with the isomeric imidazo[4,5-b]pyrazine system under microwave irradiation, offering rapid and efficient coupling.[8] |
| 4 | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | Acetone/Toluene/H₂O (4:4:1) | 130 (MW) | Dppf is a robust ligand suitable for a variety of cross-coupling reactions, and this system is effective for microwave-assisted synthesis. |
Detailed Experimental Protocol (General Procedure)
This protocol provides a general starting point for the Suzuki coupling of a halo-imidazo[1,5-a]pyrazine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the halo-imidazo[1,5-a]pyrazine (e.g., 0.5 mmol, 1.0 equiv.), the arylboronic acid (e.g., 0.75 mmol, 1.5 equiv.), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv.). If not using a pre-catalyst, add the palladium source and ligand at this stage.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 4 mL of DME and 1 mL of water) via syringe.
-
Catalyst Addition: If using a catalyst like Pd(PPh₃)₄, it can be added at this point.[6] For air-sensitive catalysts, this should be done under a positive pressure of inert gas.
-
Heating and Monitoring: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. For microwave-assisted reactions, place the sealed vial in the microwave synthesizer and heat at the specified temperature and time (e.g., 100-130 °C for 20-30 minutes).[8]
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Combine the organic filtrates and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C-arylated imidazo[1,5-a]pyrazine.[8]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure the Pd(0) species is properly generated in situ. Ensure all reagents and solvents are anhydrous and degassed. |
| Catalyst poisoning by nitrogen heterocycle | Switch to a bulkier, more electron-rich ligand such as XPhos or SPhos.[7] | |
| Insufficiently reactive halide | If using a chloro-substituted starting material, consider switching to the bromo- or iodo-analogue. Increase reaction temperature. | |
| Debromination/Dehalogenation | Protodeboronation of the boronic acid | Use anhydrous conditions and a non-aqueous base if possible. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
| Reductive dehalogenation of the starting material | This can be a side reaction. Optimize the catalyst and ligand system. Sometimes a milder base can reduce this pathway. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is performed under a strict inert atmosphere. |
| Poor Solubility of Reagents | Inappropriate solvent system | Try a different solvent or solvent mixture (e.g., toluene, DMF, or THF). A co-solvent like water can help dissolve the base. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the imidazo[1,5-a]pyrazine scaffold. While challenges such as catalyst inhibition can arise due to the nitrogen-rich nature of the heterocycle, a rational approach to the selection of the catalyst, ligand, base, and solvent system can lead to high yields of the desired products. The protocols and insights provided in this application note serve as a robust starting point for researchers in drug discovery and development to synthesize novel imidazo[1,5-a]pyrazine derivatives for biological evaluation.
References
- Adebayo, A. O., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(48), 30239-30253.
- Adebayo, A. O., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- Anonymous. (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Semantic Scholar.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chen, W., et al. (2010). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Journal of combinatorial chemistry, 12(4), 545–555.
- Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic letters, 14(23), 6012–6015.
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(44), 15558–15564.
- Al-Masum, M. (2005). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 10(12), 1438-1444.
- S. L. Buchwald Research Group. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:...
- Organic Reactions. (n.d.). Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
- MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
- ResearchGate. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
- ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ResearchGate. (n.d.). An Efficient Microwave-Assisted Suzuki Cross-Coupling Reaction of Imidazo[1,2-a]pyridines in Aqueous Medium. Available at: [https://www.researchgate.net/publication/44621535_An_Efficient_Microwave-Assisted_Suzuki_Cross-Coupling_Reaction_of_Imidazo12-a]pyridines_in_Aqueous_Medium]([Link])
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
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Application Notes & Protocols: Designing a Focused Library of 8-Chloroimidazo[1,5-a]pyrazine Derivatives for Kinase Inhibition
Abstract
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous inhibitors targeting key protein families, particularly kinases. Its rigid, planar structure and strategically positioned nitrogen atoms make it an excellent framework for creating potent and selective modulators of ATP-binding sites. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and analysis of a focused chemical library based on the versatile 8-Chloroimidazo[1,5-a]pyrazine core. We present a strategic approach to library design, detailed, field-proven protocols for parallel synthesis, and robust analytical methods for characterization and quality control.
Introduction: The Strategic Value of the Imidazo[1,5-a]pyrazine Scaffold
The pursuit of selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases share a structurally conserved ATP-binding pocket, making the development of selective inhibitors a significant challenge. The imidazo[1,5-a]pyrazine core has emerged as a highly effective starting point for kinase inhibitor design. Its constituent nitrogen atoms can act as crucial hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring ligands within the kinase hinge region.[1]
The 8-chloro substituent on this scaffold is of particular strategic importance. It serves as a versatile synthetic handle, enabling late-stage diversification through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] This allows for the systematic exploration of chemical space in the solvent-exposed region of the kinase active site, which is critical for achieving selectivity and favorable physicochemical properties.
This guide details a systematic workflow for leveraging the this compound scaffold to generate a high-quality, focused library of potential kinase inhibitors.
Library Design Strategy: A Multi-Vector Approach to Kinase Selectivity
A focused library aims to enrich the hit rate against a specific target family by exploring relevant chemical space more efficiently than a random screening collection.[4] Our design strategy for the this compound library is based on a three-vector diversification approach, targeting distinct regions of the kinase ATP-binding site.
Caption: Library design strategy using a three-vector diversification approach.
-
Vector 1 (R¹ at C8): The primary diversification point is the C8 position, achieved by leveraging the chloro substituent. Building blocks introduced here are designed to probe the solvent-exposed region and can be tailored to enhance selectivity by interacting with non-conserved residues among different kinases. This vector is also critical for modulating physicochemical properties like solubility and permeability.
-
Vector 2 (R² at C1/C3): The imidazole portion of the scaffold is more electron-rich than the pyrazine ring, making it susceptible to electrophilic substitution, most commonly at the C1 or C3 position.[5] A common strategy involves bromination with N-Bromosuccinimide (NBS), which installs a new handle for subsequent cross-coupling reactions. Substituents at this position can be directed toward the "gatekeeper" residue, a key determinant of inhibitor selectivity.
-
Vector 3 (R³ at C5): Functionalization at the C5 position can be achieved through directed metalation strategies using strong, non-nucleophilic bases like TMP-metal complexes (TMP = 2,2,6,6-tetramethylpiperidyl).[6] This vector allows for the introduction of groups that can probe deeper into the ATP binding site, potentially interacting with the ribose pocket.
Building Block Selection for a Kinase-Focused Library
The choice of building blocks is paramount for creating a focused library. Rather than maximizing diversity, selection should be guided by known pharmacophores that favor kinase binding.[7][8]
Table 1: Representative Building Blocks for Kinase Library Synthesis
| Reaction Type | Building Block Class | Examples for Kinase Focus | Rationale |
| Suzuki-Miyaura Coupling (R¹) | Aryl/Heteroaryl Boronic Acids | 3-aminophenylboronic acid, 4-(morpholino)phenylboronic acid, Pyridine-3-boronic acid | Introduce H-bond donors/acceptors and solubilizing groups (morpholine) to engage with solvent-front residues.[9] |
| Buchwald-Hartwig Amination (R¹) | Amines/Anilines | 3-amino-N-methylbenzamide, 4-aminopyridine, Aniline | Amine and amide functionalities are prevalent in known kinase inhibitors, often forming key interactions.[10][11] |
| Suzuki-Miyaura Coupling (R²) | Aryl/Heteroaryl Boronic Acids | Phenylboronic acid, 2-fluorophenylboronic acid, Thiophene-2-boronic acid | Smaller, less functionalized aryl groups are often used to probe the sterically constrained gatekeeper pocket.[4] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All palladium catalysts and phosphine ligands are toxic and should be handled with care.
Synthesis of the this compound Core Scaffold
The synthesis of the core scaffold can be achieved via a cyclization reaction of a substituted aminopyrazine. A representative procedure starting from commercially available 3-chloropyrazine-2-carbonitrile is outlined below.
Caption: Workflow for the synthesis of the core scaffold.
Protocol 3.1: Synthesis of this compound
-
Step A: Reduction to (3-Chloropyrazin-2-yl)methanamine
-
To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solids and wash thoroughly with ethyl acetate.
-
Concentrate the combined organic filtrates under reduced pressure to yield the crude amine, which can often be used in the next step without further purification.
-
-
Step B: Cyclization to this compound
-
Dissolve the crude (3-chloropyrazin-2-yl)methanamine (1.0 eq) in triethyl orthoformate (5.0-10.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Heat the mixture to reflux (approx. 140-150 °C) for 8-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Parallel Library Synthesis in 96-Well Plates
The following protocols are designed for parallel synthesis in a 96-well plate format to generate an 80-compound library (10 amines x 8 boronic acids).
Protocol 3.2.1: Buchwald-Hartwig Amination at C8 (Vector R¹)
-
Arraying Reagents:
-
In a 96-well reaction block, dispense a solution of this compound (1.0 eq, e.g., 0.1 mmol) in an anhydrous, degassed solvent like 1,4-dioxane or toluene.
-
Dispense solutions of 10 different amines (1.2 eq) into columns 1-10.
-
Prepare a master mix of the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., XPhos, 6 mol%), and base (e.g., NaOtBu or Cs₂CO₃, 2.0 eq) in the reaction solvent.
-
Dispense the catalyst master mix into each well.
-
-
Reaction and Workup:
-
Seal the reaction block securely with a cap mat.
-
Heat the block to 80-110 °C with stirring for 12-24 hours.
-
After cooling, quench each well with water.
-
Perform a liquid-liquid extraction by adding ethyl acetate to each well, mixing, and then separating the layers. A 96-well liquid-liquid extraction manifold can be used.
-
Collect the organic layers in a new 96-well plate.
-
Evaporate the solvent to dryness to yield the crude 8-amino-substituted products.
-
Protocol 3.2.2: Suzuki-Miyaura Coupling at C8 (Vector R¹)
-
Arraying Reagents:
-
Dispense the this compound solution (1.0 eq, 0.1 mmol) as above.
-
Dispense solutions of 8 different arylboronic acids (1.5 eq) into rows A-H.
-
Prepare a master mix of the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and an aqueous base solution (e.g., 2M Na₂CO₃) in the reaction solvent (e.g., 1,4-dioxane).[12]
-
Dispense the catalyst master mix into each well.
-
-
Reaction and Workup:
-
Seal and heat the reaction block to 90-120 °C for 4-12 hours. Microwave irradiation can significantly shorten reaction times.[13]
-
Cool, quench with water, and perform a liquid-liquid extraction with ethyl acetate as described in Protocol 3.2.1.
-
Evaporate the solvent to yield the crude 8-aryl-substituted products.
-
Library Purification and Quality Control
High-throughput purification is essential for obtaining reliable screening data.
High-Throughput Purification
Protocol 4.1: Parallel Reverse-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude products from the 96-well plates in a suitable solvent, such as DMSO or DMF, to a concentration of ~10 mg/mL.
-
Purification: Use a mass-directed automated HPLC system equipped with a C18 column.
-
Gradient Conditions: A typical generic gradient is effective for most small molecules:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.[14]
-
-
Fraction Collection: Trigger fraction collection based on the target mass-to-charge ratio (m/z) of the expected product.
-
Post-Purification: Lyophilize the collected fractions to obtain the purified compounds as powders.
Quality Control Analysis
Each purified compound must be analyzed to confirm its identity and purity before biological screening.
Table 2: Standard QC Analytical Protocols
| Technique | Purpose | Protocol Summary | Expected Outcome |
| LC-MS | Identity & Purity | Column: C18, 2.1x50 mm. Gradient: 5-95% Acetonitrile (w/ 0.1% FA) in 3-5 min. Detector: UV (e.g., 254 nm) and ESI-MS.[15] | A single major peak in the UV chromatogram with the correct [M+H]⁺ ion observed in the mass spectrum. Purity ≥95%. |
| ¹H NMR | Structure Confirmation | Solvent: DMSO-d₆ or CDCl₃. Field: 400 MHz or higher. | Characteristic peaks for the imidazo[1,5-a]pyrazine core protons should be present, along with signals corresponding to the introduced R groups. Chemical shifts for the parent scaffold are a useful reference.[16][17] |
Conclusion
The this compound scaffold provides a robust and versatile platform for the design and synthesis of focused compound libraries. The synthetic protocols outlined herein, particularly the strategic use of palladium-catalyzed cross-coupling reactions at the C8 position, enable the rapid generation of novel analogues with diverse functionality. This systematic approach, combining rational design with efficient parallel synthesis and rigorous quality control, is a powerful strategy for accelerating the discovery of novel kinase inhibitors and other valuable therapeutic agents.
References
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- Decornez, H., et al. (2009). Design, selection, and evaluation of a general kinase-focused library. ChemMedChem, 4(8), 1273-8.
- Snieckus, V., et al. (2009). Synthesis of Substituted imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. The Journal of Organic Chemistry.
- Reddit User Post. (2017). Bromination of this compound with NBS. r/chemhelp.
- Zheng, Y-G., et al. (2012). C-H bond functionalization under metalation-deprotonation process: regioselective direct arylation of 3-aminoimidazo[1,2-a]pyrazine. Organic Letters, 14(19), 5134-7.
- Venhuis, B. J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 6257–6267.
- Hart, E., et al. (2019). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 10(2), 169-174.
- Das, B., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36303-36314.
- Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Claramunt, R. M., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 26, 1149-1157.
- Rauh, D., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology, 8(5), 1039-1050.
- Knochel, P., et al. (2018). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 9(24), 5393-5399.
- Perumalsamy, M., et al. (1993). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center.
- SpectraBase. (n.d.). imidazo[1,5-a]pyridine. Retrieved from SpectraBase website.
- Claramunt, R. M., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI website.
- Wuest, W. M., et al. (2020). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl chlorides with aryl boronic acids. Retrieved from ResearchGate.
- Samanta, S., et al. (2021). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bonds. The Journal of Organic Chemistry, 86(24), 17973-17983.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.
- ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Zhu, W., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310.
- ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Welsch, T., & Asperger, A. (2018). Aspects of Gradient Elution in LC-MS Analysis. ResearchGate.
- Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- ResearchGate. (n.d.). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Available at: [https://www.researchgate.net/publication/348275525_Synthesis_and_Site_Selective_C-H_Functionalization_of_Imidazo-12-a]pyridines]([Link]36]
- ResearchGate. (n.d.). Couplings of aryl chlorides with aryl boronic acids. Retrieved from ResearchGate.
- National Measurement Laboratory. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from LGC Group.
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Application Notes and Protocols for Efficacy Testing of Imidazo[1,5-a]pyrazines in Validated Animal Models
Introduction: A Strategic Approach to In Vivo Efficacy Assessment of Imidazo[1,5-a]pyrazines
The imidazo[1,5-a]pyrazine scaffold represents a versatile and privileged structure in modern medicinal chemistry, giving rise to a diverse array of potent and selective modulators of key biological targets. Preclinical development of these compounds necessitates robust and reproducible in vivo efficacy studies to validate their therapeutic potential. This comprehensive guide provides detailed application notes and standardized protocols for the use of established animal models in evaluating the efficacy of imidazo[1,5-a]pyrazine derivatives across several therapeutic areas, including oncology, neuroprotection, inflammatory disorders, and central nervous system (CNS) conditions.
The selection of an appropriate animal model is paramount for obtaining clinically translatable data. This decision should be driven by the specific mechanism of action of the imidazo[1,5-a]pyrazine derivative . Our protocols are designed to be self-validating systems, incorporating positive controls with known clinical efficacy to ensure the reliability of the experimental setup. These guidelines are intended for researchers, scientists, and drug development professionals to facilitate the design and execution of rigorous preclinical efficacy studies.
I. Oncology: Evaluating Imidazo[1,5-a]pyrazine-Based Kinase Inhibitors in Xenograft Models
A significant number of imidazo[1,5-a]pyrazine derivatives have been developed as inhibitors of critical oncogenic kinases, including Bruton's tyrosine kinase (BTK), mTOR, and PI3K/mTOR dual inhibitors.[1][2][3][4] Cell line-derived xenograft (CDX) models are a foundational in vivo platform for assessing the anti-tumor activity of these compounds.[5][6]
A. Application Note: Selecting the Appropriate Xenograft Model
The choice of the cancer cell line is critical and should be based on the specific kinase target of the imidazo[1,5-a]pyrazine. For instance, BTK inhibitors are particularly relevant for B-cell malignancies.[3][7] Therefore, a disseminated B-cell lymphoma model using Raji cells would be appropriate.[4][8][9] For mTOR or PI3K/mTOR inhibitors, solid tumor models such as the MDA-MB-231 breast cancer xenograft are commonly used due to the frequent activation of the PI3K/mTOR pathway in this cell line.[10][11]
B. Signaling Pathway: PI3K/mTOR Inhibition
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13] Imidazo[1,5-a]pyrazine-based dual PI3K/mTOR inhibitors target key nodes in this pathway.
Caption: PI3K/mTOR signaling pathway and points of inhibition by imidazo[1,5-a]pyrazines.
C. Experimental Workflow: Xenograft Tumor Model
The following diagram outlines the general workflow for conducting an in vivo efficacy study using a xenograft model.
Caption: General experimental workflow for in vivo efficacy studies using xenograft models.
D. Protocol: Subcutaneous B-Cell Lymphoma (Raji) Xenograft Model
1. Animal Model:
-
Species: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Justification: These strains lack functional B and T cells, preventing rejection of human tumor cells.[4]
2. Cell Culture and Implantation:
-
Culture Raji cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/100 µL.[4]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
4. Treatment Administration:
-
Test Article: Dissolve or suspend the imidazo[1,5-a]pyrazine BTK inhibitor in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Positive Control: A clinically approved BTK inhibitor such as ibrutinib can be used.
-
Administration: Administer the test article, positive control, and vehicle via the appropriate route (e.g., oral gavage) at the predetermined dosing schedule.
5. Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight twice weekly.
-
Monitor for clinical signs of toxicity daily.
-
The primary efficacy endpoint is tumor growth inhibition.
6. Study Termination and Tissue Collection:
-
Euthanize mice when tumors in the control group reach the predetermined maximum size or at the end of the study period.
-
Excise tumors and measure their weight.
-
Collect tumor tissue for pharmacodynamic marker analysis (e.g., Western blot for phosphorylated BTK).
| Parameter | Example Value | Reference |
| Cell Line | Raji (Human Burkitt's Lymphoma) | [8][9] |
| Mouse Strain | NOD/SCID or NSG | [4] |
| Implantation Site | Subcutaneous, right flank | [8] |
| Cell Number | 1 x 10^7 cells in Matrigel® | [4] |
| Randomization Volume | 100-150 mm³ | [8] |
| Positive Control | Ibrutinib | [3] |
| Primary Endpoint | Tumor Growth Inhibition | [4] |
II. Neuroprotection: Ischemic Stroke Model for c-Src Inhibitors
Certain imidazo[1,5-a]pyrazine derivatives have shown potential as c-Src inhibitors for the treatment of acute ischemic stroke.[10] The middle cerebral artery occlusion (MCAO) model in rats is a widely used and clinically relevant model of focal cerebral ischemia.[14][15][16]
A. Application Note: Rationale for the MCAO Model
The MCAO model mimics human ischemic stroke by temporarily or permanently blocking blood flow to the middle cerebral artery territory, leading to infarction in the cortex and striatum.[15] This model allows for the evaluation of neuroprotective agents that aim to reduce infarct volume and improve neurological outcomes.
B. Experimental Workflow: MCAO Model
Caption: Experimental workflow for the middle cerebral artery occlusion (MCAO) model.
C. Protocol: Transient MCAO in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (250-300g).
-
Justification: These strains are commonly used and exhibit consistent infarct development in the MCAO model.[8]
2. Surgical Procedure (Intraluminal Suture Method):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a 4-0 nylon monofilament suture with a silicone-coated tip into the ECA and advance it into the ICA to occlude the origin of the MCA.[15]
-
The duration of occlusion is typically 60-120 minutes for transient MCAO.
3. Treatment Administration:
-
Test Article: Administer the imidazo[1,5-a]pyrazine c-Src inhibitor at the desired dose and route (e.g., intravenous) at the time of reperfusion or shortly after.
-
Positive Control: Nimodipine, a calcium channel blocker, has shown some neuroprotective effects in this model.[17][18][19]
4. Reperfusion and Post-Operative Care:
-
After the desired occlusion period, withdraw the suture to allow reperfusion.
-
Suture the incision and provide post-operative care, including maintaining body temperature.
5. Neurological Assessment:
-
Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).
6. Infarct Volume Measurement:
-
At 24 or 48 hours post-MCAO, euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from viable tissue (red).[16]
-
Quantify the infarct volume using image analysis software.
| Parameter | Example Value | Reference |
| Animal Strain | Sprague-Dawley Rat | [14] |
| Occlusion Method | Intraluminal Suture | [15] |
| Occlusion Duration | 90 minutes | [14] |
| Positive Control | Nimodipine (e.g., 1 mg/kg/day) | [18] |
| Primary Endpoint | Infarct Volume Reduction | [16] |
| Secondary Endpoint | Neurological Deficit Score | [14] |
III. Inflammatory Disorders: Collagen-Induced Arthritis in Rodents for BTK Inhibitors
Imidazo[1,5-a]pyrazine-based BTK inhibitors have therapeutic potential for autoimmune diseases like rheumatoid arthritis.[20] The collagen-induced arthritis (CIA) model in rats or mice is the most widely used preclinical model for this condition as it shares many pathological features with human rheumatoid arthritis.[1][2][21]
A. Application Note: Choosing Between Rat and Mouse CIA Models
The choice between rat and mouse CIA models depends on the specific research question. Rat CIA develops more rapidly and is often more severe, making it suitable for initial efficacy screening.[2] Mouse CIA, particularly in genetically modified strains, is valuable for dissecting the immunological mechanisms of the disease and the drug's mode of action.[1][10]
B. Experimental Workflow: Collagen-Induced Arthritis Model
Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.
C. Protocol: Collagen-Induced Arthritis in Lewis Rats
1. Animal Model:
-
Species: Male Lewis rats, 6-8 weeks old.
-
Justification: Lewis rats are highly susceptible to CIA.[22]
2. Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine or porcine type II collagen in Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.[22]
3. Treatment Regimen:
-
Prophylactic: Begin treatment before the onset of clinical signs (e.g., Day 0 or Day 7).
-
Therapeutic: Begin treatment after the establishment of arthritis (e.g., when the arthritis score reaches a certain threshold).[23]
-
Test Article: Administer the imidazo[1,5-a]pyrazine BTK inhibitor at the desired dose and route.
-
Positive Control: Dexamethasone is a potent anti-inflammatory steroid commonly used as a positive control in this model.[24][25][26][27]
4. Clinical Assessment:
-
Visually score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).
-
Measure paw thickness using a caliper.
-
Monitor body weight.
5. Histopathological and Biomarker Analysis:
-
At the end of the study, collect ankle joints for histopathological analysis of inflammation, pannus formation, and cartilage/bone erosion.
-
Collect blood samples to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
| Parameter | Example Value | Reference |
| Animal Strain | Lewis Rat | [22] |
| Collagen Type | Bovine Type II | [2] |
| Adjuvant | Complete/Incomplete Freund's Adjuvant | [22] |
| Positive Control | Dexamethasone (e.g., 0.225 mg/kg, s.c.) | [24] |
| Primary Endpoint | Arthritis Score Reduction | [22] |
| Secondary Endpoint | Paw Swelling Reduction, Histopathology | [22] |
IV. CNS Disorders: Epilepsy and Anxiety Models
Imidazo[1,5-a]pyrazine derivatives have been investigated as AMPAR negative modulators for epilepsy and as corticotropin-releasing hormone (CRH) receptor ligands for anxiety and stress-related disorders.[17]
A. Application Note: Modeling Seizures and Anxiety-Like Behavior
The pentylenetetrazole (PTZ)-induced seizure model is a standard screening tool for anti-epileptic drugs.[3][20] PTZ is a GABA-A receptor antagonist that induces generalized seizures. For assessing anxiolytic potential, the elevated plus maze (EPM) is a widely used model that relies on the natural aversion of rodents to open and elevated spaces.[1][5][15][16][21]
B. Experimental Workflow: PTZ-Induced Seizure Model
Caption: Experimental workflow for the pentylenetetrazole (PTZ)-induced seizure model.
C. Protocol: Acute PTZ-Induced Seizures in Mice
1. Animal Model:
-
Species: Male Swiss albino or C57BL/6 mice (20-25g).
-
Justification: These strains are commonly used and exhibit predictable responses to PTZ.[12]
2. Treatment Administration:
-
Administer the imidazo[1,5-a]pyrazine derivative or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Positive Control: Diazepam is a benzodiazepine with potent anti-convulsant activity.[28][29][30][31]
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
3. Seizure Induction and Observation:
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).
-
Immediately place the mouse in an observation chamber and record seizure activity for 30 minutes.
-
Score the seizures based on the Racine scale (e.g., 0=no response, 5=generalized tonic-clonic seizure).
4. Data Analysis:
-
Primary endpoints include the latency to the first seizure and the seizure severity score.
-
The percentage of animals protected from tonic-clonic seizures can also be determined.
| Parameter | Example Value | Reference |
| Animal Strain | Swiss Albino Mouse | [12] |
| Convulsant | Pentylenetetrazole (PTZ) | [3] |
| PTZ Dose | 85 mg/kg, i.p. | [12] |
| Positive Control | Diazepam (e.g., 5 mg/kg, i.p.) | [31][32] |
| Primary Endpoint | Seizure Score, Latency to Seizure | [12] |
V. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the in vivo evaluation of imidazo[1,5-a]pyrazine derivatives across a range of therapeutic indications. Adherence to these standardized procedures, including the use of appropriate animal models and positive controls, will generate reliable and reproducible data to support the advancement of promising candidates into further preclinical and clinical development. As our understanding of the diverse biological activities of the imidazo[1,5-a]pyrazine scaffold continues to expand, so too will the need for novel and refined in vivo models to fully elucidate their therapeutic potential.
References
- Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. (URL not available)
- Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. (URL not available)
- Protocol for the induction of arthritis in C57BL/6 mice. PubMed. (URL not available)
- A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA)
- Modified Pentylenetetrazole Model for Acute Seizure Induction in R
- Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE. (URL not available)
- Effect of nimodipine on ischemia-induced brain edema and mortality in a novel transient middle cerebral artery occlusion model. PubMed. (URL not available)
- Collagen Induced Arthritis (CIA)
- Raji Xenograft Model. Altogen Labs. (URL not available)
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Application Notes and Protocols: Synthesis of Imidazopyrazines via the Groebke-Blackburn-Bienaymé Reaction
This guide provides an in-depth exploration of the Groebke-Blackburn-Bienaymé (GBB) reaction for the synthesis of imidazopyrazines, a class of heterocyclic compounds with significant potential in drug discovery and materials science. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful multicomponent reaction (MCR) to generate diverse molecular scaffolds.
Introduction: The Power of Multicomponent Reactions in Drug Discovery
The efficient construction of molecular complexity from simple starting materials is a cornerstone of modern organic and medicinal chemistry.[1] Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are invaluable tools in this endeavor.[2] The Groebke-Blackburn-Bienaymé (GBB) reaction, discovered in 1998, has emerged as a highly efficient three-component reaction for the synthesis of imidazo[1,2-a]-heterocycles.[3][4] This reaction offers significant advantages, including high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[2][5]
Imidazopyrazines and the broader family of imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[6][7][8] These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibition properties.[9][10][11][12] The GBB reaction provides a direct and versatile route to access the 3-aminoimidazo[1,2-a]pyrazine core, a key intermediate for the development of novel therapeutics, particularly in areas like malaria treatment and oncology.[9][13]
The Groebke-Blackburn-Bienaymé Reaction: Mechanism and Rationale
The GBB reaction is a robust method for synthesizing imidazo-fused heterocycles by combining an amidine (such as an aminopyrazine), an aldehyde, and an isocyanide.[3][4] The reaction proceeds through a cascade of events, the understanding of which is crucial for optimizing reaction conditions and predicting outcomes.
Mechanistic Pathway
The generally accepted mechanism involves the following key steps:
-
Iminium Ion Formation: The reaction is typically initiated by the acid-catalyzed condensation of the aminopyrazine with the aldehyde to form a Schiff base or the corresponding iminium ion. This step is crucial as it activates the aldehyde for subsequent nucleophilic attack.
-
Nucleophilic Attack by Isocyanide: The isocyanide, a unique reagent with a divalent carbon atom, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.
-
Intramolecular Cyclization (Nitrile-ene Cyclization): The resulting intermediate undergoes an intramolecular [4+1] cycloaddition. The second nitrogen atom of the pyrazine ring attacks the activated isocyanide carbon, leading to the formation of the fused five-membered imidazole ring.
-
Proton Transfer/Tautomerization: A final proton transfer step yields the aromatic 3-aminoimidazo[1,2-a]pyrazine product.
The use of Lewis or Brønsted acids is often essential to catalyze the initial iminium ion formation and subsequent steps.[3][14]
Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocol: Synthesis of a Representative 3-Aminoimidazo[1,2-a]pyrazine
This protocol details a general and scalable procedure for the synthesis of a 3-aminoimidazo[1,2-a]pyrazine derivative. The specific reagents and conditions can be adapted based on the desired substitution pattern of the final product.
Materials and Reagents
-
2-Aminopyrazine (1.0 eq)
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 eq)
-
Lewis acid catalyst (e.g., Scandium(III) triflate (Sc(OTf)₃, 5-10 mol%) or a Brønsted acid (e.g., p-toluenesulfonic acid (TsOH), 20 mol%))[3][15]
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)[16]
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Caution: Isocyanides are volatile and have a strong, unpleasant odor. They should be handled with care in a well-ventilated fume hood.[1]
Step-by-Step Procedure
Caption: Experimental workflow for the GBB synthesis of imidazopyrazines.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-aminopyrazine (e.g., 0.5 mmol, 1.0 eq) and the chosen aldehyde (0.5 mmol, 1.0 eq).
-
Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., 2.5 mL of methanol). Stir the mixture until all solids are dissolved. Add the catalyst (e.g., Sc(OTf)₃, 0.025 mmol, 5 mol%).
-
Isocyanide Addition: Slowly add the isocyanide (0.5 mmol, 1.0 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (typically 2-24 hours). The progress of the reaction should be monitored by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyrazine.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
-
Low Yields: If the yield is low, consider increasing the reaction temperature or time. The choice of catalyst and solvent can also have a significant impact; for instance, some reactions may benefit from microwave heating.[1] The solvent itself can play a non-innocent role, acting as a co-catalyst in some cases.[16][17]
-
Side Product Formation: Electron-poor aminopyrazines may lead to lower yields and the formation of side products.[1] Careful control of the stoichiometry of the reactants is important.
-
Purification Challenges: Some products may require alternative purification methods, such as crystallization or preparative HPLC. The formation of a sulfate salt has been used for efficient purification in industrial processes.[13]
Scope and Limitations: A Tabular Overview
The GBB reaction is known for its broad substrate scope. A variety of aldehydes and isocyanides can be successfully employed, leading to a wide range of substituted imidazopyrazines.
| Aldehyde Component | Isocyanide Component | Typical Yield Range (%) | Notes |
| Aromatic (electron-donating groups) | tert-Butyl, Cyclohexyl | 70-95 | Generally high yields are observed. |
| Aromatic (electron-withdrawing groups) | tert-Butyl, Cyclohexyl | 75-98 | Electron-withdrawing groups on the aldehyde can enhance reactivity.[13] |
| Heteroaromatic | tert-Butyl, Cyclohexyl | 60-90 | A wide range of heteroaromatic aldehydes are tolerated.[18] |
| Aliphatic | tert-Butyl, Cyclohexyl | 50-85 | Yields can be more variable with aliphatic aldehydes.[3] |
Applications in Drug Discovery and Beyond
The imidazopyrazine scaffold synthesized via the GBB reaction is a key building block in the development of new therapeutic agents. Its structural similarity to purines allows it to interact with a variety of biological targets.[10][19]
-
Anticancer Agents: GBB-derived compounds have shown potential as anticancer agents by targeting various pathways, including protein kinases and microtubule dynamics.[9][20]
-
Antimalarial Drugs: The 3-aminoimidazo[1,2-a]pyrazine scaffold is a crucial component in the development of novel antimalarial drugs.[13]
-
CNS Agents: The broader imidazopyridine class of compounds has been extensively studied for its effects on the central nervous system, with applications as anxiolytics and hypnotics.[8][11]
-
Fluorescent Probes: The inherent fluorescent properties of some GBB products make them suitable for applications in bioimaging and as chemical sensors.[2]
The modularity of the GBB reaction also makes it highly amenable to diversity-oriented synthesis and the creation of DNA-encoded libraries for high-throughput screening.[18]
Conclusion
The Groebke-Blackburn-Bienaymé reaction is a powerful and versatile tool for the synthesis of imidazopyrazines and related heterocyclic scaffolds. Its operational simplicity, high efficiency, and broad substrate scope make it an attractive methodology for both academic research and industrial drug discovery. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can rapidly access a wide array of complex molecules with significant therapeutic potential.
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- Gámez-Montaño, R., et al. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chem. Proc., 18(1), 25. [Link]
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analytical techniques for purification of imidazo[1,5-a]pyrazines
An Application Guide to the Purification and Analysis of Imidazo[1,5-a]pyrazines
Abstract: The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for various therapeutic applications.[1][2] The rigorous purification of these molecules and the accurate assessment of their purity are non-negotiable requirements in the drug discovery and development pipeline. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the analytical techniques and purification protocols essential for isolating and characterizing high-purity imidazo[1,5-a]pyrazines. We will explore a multi-modal approach, from initial crude cleanup to high-resolution chromatographic separation and final purity verification, with a focus on the underlying scientific principles that govern the choice of methodology.
In drug development, impurities can have significant consequences, potentially altering pharmacological activity, increasing toxicity, or compromising the stability of an active pharmaceutical ingredient (API). Therefore, a robust and systematic purification strategy is paramount. The journey from a crude reaction mixture to a highly pure compound involves a series of logical steps designed to remove unreacted starting materials, reagents, byproducts, and closely related structural impurities.
The following diagram illustrates a typical workflow for the purification and analysis of a synthesized imidazo[1,5-a]pyrazine derivative.
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Application Notes & Protocols: A Strategic Guide to Developing Novel PI3K Inhibitors from an 8-Chloroimidazo[1,5-A]pyrazine Scaffold
Abstract
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers.[1][2][3] This makes the PI3K enzyme family a high-value target for oncology drug development.[4][5][6] This guide provides a comprehensive, strategy-driven framework for researchers and drug development professionals on the identification and optimization of novel PI3K inhibitors derived from the 8-Chloroimidazo[1,5-A]pyrazine core. This heterocyclic system serves as a versatile and functionally adaptable starting point for kinase inhibitor design. We will detail the strategic rationale, medicinal chemistry approaches, and a full cascade of biochemical and cellular screening protocols, culminating in the essential in vitro ADME/Tox profiling required for candidate selection.
Introduction: The Rationale for Targeting PI3K with a Novel Scaffold
The PI3K/AKT/mTOR pathway is one of the most frequently mutated signaling networks in human cancer, initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[7][8] Class I PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-triphosphate (PIP3).[1] This event recruits key downstream effectors, most notably the kinase AKT, triggering a cascade that promotes cell proliferation and inhibits apoptosis.[9][10] Consequently, potent and selective inhibitors of PI3K have significant therapeutic potential.[11][12]
While several PI3K inhibitors have reached clinical trials or received FDA approval, challenges related to isoform selectivity, therapeutic window, and acquired resistance persist.[11][13] This necessitates the exploration of novel chemical matter. The imidazo[1,5-a]pyrazine scaffold is a "privileged" structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[14][15][16][17] The this compound, in particular, offers a synthetically tractable handle—the chloro group—for systematic chemical elaboration and structure-activity relationship (SAR) studies.[] This document outlines a complete workflow, from initial design to a preclinical candidate profile, using this promising scaffold.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Medicinal Chemistry: From Scaffold to Lead Series
The core objective is to leverage the this compound scaffold to develop compounds with high potency against PI3K, selectivity against other kinases, and favorable drug-like properties.
Design Rationale and SAR Strategy
The chlorine atom at the C8 position is an ideal launching point for diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Our strategy focuses on exploring three key vectors on the scaffold to build a comprehensive SAR.
-
C8 Position (Solvent-Front Vector): Modifications here are directed towards the solvent-exposed region of the ATP-binding pocket. Introducing various aryl, heteroaryl, or aliphatic groups can optimize potency and modulate physicochemical properties like solubility.
-
C5 Position (Selectivity Pocket Vector): Substituents at this position can be designed to exploit subtle differences between the ATP pockets of different PI3K isoforms (α, β, γ, δ), thereby engineering selectivity.
-
C3 Position (Hinge-Binding Vector): While the core heterocycle itself often interacts with the kinase hinge region, small substituents here (e.g., methyl, amino) can fine-tune these interactions.
This systematic approach is guided by the principles of bioisosterism , where functional groups are replaced with others possessing similar physical or chemical properties to enhance potency, improve pharmacokinetics, or reduce toxicity.[19][20][21][22]
Caption: Key vectors for SAR exploration.
Protocol: Suzuki-Miyaura Cross-Coupling at the C8 Position
This protocol describes a typical reaction to introduce an aryl group at the C8 position, a foundational step in building chemical diversity.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the corresponding arylboronic acid, and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent & Base Addition: Add the 1,4-Dioxane/Water solvent mixture via syringe, followed by the 2M Na₂CO₃ solution.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired C8-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biochemical Screening Cascade
Once a library of compounds is synthesized, a systematic screening cascade is essential to identify potent and selective inhibitors.
Caption: Workflow for biochemical screening.
Protocol: Primary PI3Kα Inhibition Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced, providing a robust method for determining inhibitor potency (IC₅₀).[23][24]
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
PI3K-Glo™ Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells for 100% activity control and a known potent inhibitor for 0% activity control.
-
Kinase Reaction Setup: Prepare a master mix containing PI3Kα enzyme and PIP2 substrate in PI3K-Glo™ Buffer. Add this mix to all wells.
-
Initiate Reaction: Prepare an ATP solution in buffer and add it to all wells to start the kinase reaction. Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the PI3K activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Potency and Selectivity
Hits from the primary screen are further evaluated for potency against all Class I PI3K isoforms and for selectivity against a broader panel of kinases.[25][26][27]
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Off-Target Kinase X IC₅₀ (nM) |
| LEAD-001 | 15 | 250 | 120 | 180 | >10,000 |
| LEAD-002 | 22 | 35 | 1500 | 980 | >10,000 |
| Control | 5 | 8 | 2 | 10 | 5,000 |
Table 1: Representative biochemical data for hypothetical lead compounds. LEAD-001 shows promising PI3Kα-selective activity.
Cell-Based Assays: Confirming On-Target Activity
Biochemical hits must be validated in a cellular context to ensure they can cross the cell membrane, engage the target, and elicit a functional response.
Protocol: Western Blot for Phospho-AKT (Target Engagement)
This protocol assesses the direct inhibition of PI3K signaling in cancer cells by measuring the phosphorylation status of its immediate downstream effector, AKT, at Serine 473.[28]
Materials:
-
Human cancer cell line with PI3K pathway activation (e.g., MCF-7, PIK3CA mutant)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture & Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4 °C. The next day, wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize p-AKT levels to total AKT and the loading control (β-actin).
Cellular Proliferation Assay
The ultimate goal is to inhibit cancer cell growth. A proliferation assay measures the dose-dependent effect of the compounds on cell viability.
| Compound ID | p-AKT Inhibition IC₅₀ (nM) | MCF-7 GI₅₀ (nM) | U87-MG GI₅₀ (nM) |
| LEAD-001 | 25 | 80 | 150 |
| LEAD-002 | 40 | 120 | 200 |
Table 2: Representative cell-based data. A good correlation between target engagement (p-AKT IC₅₀) and anti-proliferative activity (GI₅₀) strengthens the case for an on-target mechanism of action.
In Vitro ADME/Tox Profiling: Assessing "Drug-Likeness"
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical to avoid late-stage failures.[29][30] A panel of in vitro assays provides a snapshot of a compound's potential pharmacokinetic and safety profile.[31][32]
Caption: ADME/Tox funnel for candidate selection.
Key In Vitro ADME/Tox Assays
-
Aqueous Solubility: Measures how well the compound dissolves. Poor solubility can lead to poor absorption.
-
Membrane Permeability (e.g., PAMPA): Assesses passive diffusion across an artificial membrane, predicting intestinal absorption.
-
Metabolic Stability (Microsomal Assay): Measures the rate at which the compound is metabolized by liver enzymes. High clearance suggests a short half-life in vivo.
-
Cytochrome P450 (CYP) Inhibition: Evaluates the potential for drug-drug interactions by checking for inhibition of major CYP enzymes (e.g., 3A4, 2D6).
-
Plasma Protein Binding: Determines the fraction of compound bound to plasma proteins; only the unbound fraction is pharmacologically active.
-
Hepatotoxicity: Assesses toxicity to liver cells (e.g., in HepG2 cells).
-
Cardiotoxicity (hERG Assay): Screens for potential inhibition of the hERG potassium channel, which is associated with cardiac arrhythmias.
Data Presentation: The Preclinical Candidate Profile
The goal is to identify a compound with a balanced profile of potency, selectivity, and drug-like properties.
| Parameter | LEAD-001 | Desired Profile |
| Potency | ||
| PI3Kα IC₅₀ | 15 nM | < 50 nM |
| p-AKT IC₅₀ | 25 nM | < 100 nM |
| MCF-7 GI₅₀ | 80 nM | < 200 nM |
| Selectivity | ||
| PI3Kβ/α Ratio | >15x | >10x |
| Kinase X / PI3Kα | >500x | >100x |
| ADME/Tox | ||
| Aqueous Solubility | 75 µM | > 50 µM |
| PAMPA Permeability | 8 x 10⁻⁶ cm/s | > 5 x 10⁻⁶ cm/s |
| Microsomal Half-life | 45 min | > 30 min |
| CYP3A4 Inhibition IC₅₀ | >20 µM | > 10 µM |
| hERG Inhibition IC₅₀ | >30 µM | > 10 µM |
Table 3: A target product profile for a hypothetical PI3Kα inhibitor candidate. LEAD-001 meets these criteria and would be a strong candidate for in vivo studies.
Conclusion and Future Directions
This application guide has provided a detailed, step-by-step strategy for the development of novel PI3K inhibitors starting from the this compound scaffold. By integrating rational medicinal chemistry with a robust cascade of biochemical, cellular, and ADME/Tox assays, researchers can efficiently identify and optimize lead compounds. The protocols and workflows described herein are designed to be self-validating, ensuring that decisions are based on high-quality, reproducible data. A compound like the hypothetical LEAD-001 , which demonstrates a balanced profile of high potency, clean selectivity, and favorable drug-like properties, represents a successful outcome of this process. Such a candidate would be well-positioned to advance into in vivo pharmacokinetic, pharmacodynamic, and efficacy studies in relevant animal models of cancer.
References
- Development of PI3K inhibitors: lessons learned from early clinical trials. (Source: vertexaisearch.cloud.google.com)
- Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review).
- Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. (Source: PubMed Central)
- Development and safety of PI3K inhibitors in cancer. (Source: PMC - NIH)
- The role of bioisosterism in modern drug design: Current applic
- PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors. (Source: PMC - PubMed Central)
- The PI3K pathway in human disease. (Source: PMC - PubMed Central)
- Targeting PI3K in Cancer: Impact on Tumor Cells, Their Protective Stroma, Angiogenesis, and Immunotherapy. (Source: AACR Journals)
- Bioisosteric Replacement Str
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (Source: N/A)
- Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. (Source: AACR Journals)
- Clinical development of phosphatidylinositol 3-kinase inhibitors for cancer tre
- Regulation of PI3K effector signalling in cancer by the phosphoinositide phosph
- Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies.
- The PI3K/AKT Pathway as a Target for Cancer Tre
- Bioisosterism: A Rational Approach in Drug Design.
- Kinase Panel Screening and Profiling Service. (Source: Reaction Biology)
- Kinase/Enzyme Assays. (Source: PharmaLegacy | Preclinical Pharmacology CRO)
- What is the role of bioisosterism in drug design?
- Identification of novel PI3K inhibitors through a scaffold hopping str
- The Design and Application of Bioisosteres in Drug Design.
- PI3K/AKT/mTOR p
- PI3K-Akt signaling p
- CHAPTER 2: New Screening Approaches for Kinases. (Source: Books - The Royal Society of Chemistry)
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (Source: NIH)
- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR P
- Kinase Screening & Profiling Service. (Source: Drug Discovery Support)
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (Source: Eurofins Discovery)
- Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (Source: PubMed)
- Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiprolifer
- Synthesis of imidazo[1,5-a]pyridines. (Source: Organic Chemistry Portal)
- In Vitro ADME-Tox Profiling.
- Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (Source: MDPI)
- Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. (Source: Bentham Science Publishers)
- Discover Bioactive Small Molecules for ADME/Tox. (Source: Sigma-Aldrich)
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (Source: N/A)
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (Source: ACS Omega)
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (Source: PubMed Central)
- Imidazo[1,5-a]pyrazine system.
- Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. (Source: PubMed)
- 8-Chloro-3-methylimidazo(1,5-a)pyrazine. (Source: (CAS 56468-24-7) - BOC Sciences Amino Acid)
- Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (Source: PMC)
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (Source: PubMed)
- Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. (Source: PubMed)
- Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][5]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent.
Sources
- 1. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Regulation of PI3K effector signalling in cancer by the phosphoinositide phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloroimidazo[1,5-a]pyrazine
Welcome to the technical support center for the synthesis of 8-Chloroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. As your dedicated scientific resource, this document provides in-depth, experience-driven insights and practical solutions to challenges encountered during this synthesis.
Section 1: Understanding the Core Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and reagent quality. A common and effective approach involves the cyclization of a suitably substituted pyrazine precursor. Below, we outline a validated synthetic route and provide a detailed experimental protocol.
Proposed Synthetic Route
A reliable pathway to this compound begins with 2-amino-3-chloropyrazine, which is first converted to an N-formyl derivative, followed by a reductive cyclization. This method offers a straightforward approach with manageable purification steps.
Caption: A two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-chloropyrazin-2-yl)formamide
-
To a stirred solution of 2-amino-3-chloropyrazine (1.0 eq) in formic acid (5.0 eq), cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
The product will precipitate as a solid. Collect the solid by filtration and wash with cold water.
-
Dry the solid under vacuum to yield N-(3-chloropyrazin-2-yl)formamide.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, add N-(3-chloropyrazin-2-yl)formamide (1.0 eq) and phosphoryl chloride (POCl₃, 5.0 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Section 2: Troubleshooting Guide
This section addresses common issues that can arise during the synthesis of this compound, providing explanations and actionable solutions.
Low Yield and Side Reactions
-
Q1: My overall yield is significantly lower than expected. How can I identify the bottleneck?
-
Answer: To pinpoint the low-yielding step, it is crucial to analyze the purity and yield of each intermediate. For the first step, ensure the formylation goes to completion by monitoring with TLC or LC-MS. Incomplete formylation will result in unreacted starting material, which will not cyclize in the subsequent step. For the cyclization step, low yields are often due to incomplete reaction, degradation of the product under harsh conditions, or inefficient extraction.
-
-
Q2: The cyclization with POCl₃ is sluggish and gives a low yield. What are the potential causes and solutions?
-
Answer: A sluggish or low-yielding cyclization can be attributed to several factors:
-
Insufficient Dehydration: POCl₃ acts as both a cyclizing and dehydrating agent in this Bischler-Napieralski-type reaction.[1] If the POCl₃ is of poor quality or has been exposed to moisture, its dehydrating capacity will be compromised. Using freshly opened or distilled POCl₃ is recommended.
-
Inadequate Temperature: Ensure the reaction is heated to a sufficient reflux temperature. A lower temperature will result in a slower reaction rate.
-
Alternative Reagents: If POCl₃ consistently gives low yields, consider alternative dehydrating/cyclizing agents such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).[1] These reagents can sometimes offer milder reaction conditions and improved yields.
-
-
-
Q3: I am observing the formation of a significant, inseparable impurity during the cyclization step. What could it be, and how can I prevent it?
-
Answer: A common side reaction is the formation of dimeric or polymeric byproducts, especially if the reaction is overheated or run for an extended period. To minimize this, adhere to the recommended reaction time and temperature. Additionally, ensure the starting N-(3-chloropyrazin-2-yl)formamide is of high purity, as impurities can catalyze side reactions. If the impurity persists, a careful re-optimization of the reaction temperature and time may be necessary.
-
Starting Material and Reagent Quality
-
Q4: How critical is the purity of the 2-amino-3-chloropyrazine starting material?
-
Answer: The purity of the starting material is paramount. Impurities in the initial 2-amino-3-chloropyrazine can carry through the synthesis and complicate purification of the final product. More importantly, certain impurities can interfere with the reactions, leading to lower yields and the formation of side products. It is advisable to use a high-purity starting material (≥98%) or purify it by recrystallization or column chromatography before use.
-
-
Q5: My formic acid appears to be of low quality. How does this affect the reaction, and what are the alternatives?
-
Answer: Low-quality formic acid can contain water, which will interfere with the formylation step by competing with the desired reaction. Using a high-purity grade of formic acid (>98%) is essential. As an alternative to the formic acid/acetic anhydride system, you can use triethyl orthoformate with a catalytic amount of a Lewis acid, which can sometimes provide a cleaner reaction.
-
Purification Challenges
-
Q6: I'm struggling to purify the final this compound by column chromatography. Are there alternative methods?
-
Answer: If silica gel chromatography is not providing adequate separation, consider the following:
-
Alternative Stationary Phases: Try using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is an excellent, albeit more resource-intensive, option.
-
-
-
Q7: My final product is consistently contaminated with the N-(3-chloropyrazin-2-yl)formamide intermediate. How can I improve the separation?
-
Answer: This indicates an incomplete cyclization reaction. To drive the reaction to completion, you can try extending the reaction time or slightly increasing the temperature. During purification, these two compounds can have similar polarities. A shallow solvent gradient during column chromatography can help improve the separation. For instance, start with a low percentage of ethyl acetate in hexanes and increase it very slowly.
-
Caption: A decision-making workflow for troubleshooting low yields.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the optimal reaction conditions for the cyclization step?
-
Answer: The optimal conditions can vary slightly depending on the scale of the reaction and the purity of the starting materials. However, a good starting point is to use 5 equivalents of POCl₃ and reflux at 105-110 °C for 4-6 hours. It is always recommended to monitor the reaction progress to avoid over-running the reaction, which can lead to side product formation.
-
-
FAQ 2: Are there alternative, potentially higher-yielding synthetic routes?
-
Answer: While the described route is robust, other methods for constructing the imidazo[1,5-a]pyrazine core exist. One such method involves the reaction of 2-(chloromethyl)pyrazine derivatives with amines, followed by cyclization.[2][3] However, the synthesis of the required 2-(chloromethyl)-3-chloropyrazine precursor can be challenging. Another approach could involve a multi-component reaction, which can offer atom economy and high efficiency.[4][5]
-
-
FAQ 3: How can I reliably characterize the final product?
-
Answer: A combination of analytical techniques should be used to confirm the structure and purity of this compound:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
-
-
FAQ 4: What are the key safety precautions for this synthesis?
-
Answer: This synthesis involves hazardous materials and requires strict adherence to safety protocols:
-
Phosphoryl chloride (POCl₃): Highly corrosive and toxic. It reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching POCl₃: This is a highly exothermic process. Always add the reaction mixture to ice slowly and with caution.
-
Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.
-
-
Section 4: Quantitative Data Summary
The following table provides typical ranges for yields and purity that can be expected when following the recommended protocol.
| Step | Product | Typical Yield Range | Typical Purity (by HPLC) |
| 1. Formylation of 2-amino-3-chloropyrazine | N-(3-chloropyrazin-2-yl)formamide | 85-95% | >98% |
| 2. Reductive Cyclization | This compound (crude) | 60-75% | 80-90% |
| 3. Purification by Column Chromatography | This compound (pure) | 70-85% (recovery) | >99% |
| Overall Yield | This compound | 45-60% | >99% |
References
- Borisov, A. V., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(5), 704-711. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Heterocyclic Chemistry: The Versatility of 2-(Chloromethyl)pyrazine. [Link]
- Bischler–Napieralski reaction. In Wikipedia. [Link]
- RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
- MySkinRecipes. 2-(chloromethyl)pyrazine hydrochloride. [Link]
- Singh, S., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
- Trotter, B. W., et al. (2020). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 11(4), 482-488. [Link]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 2-(chloromethyl)pyrazine hydrochloride [myskinrecipes.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Suzuki Coupling with Chloro-Imidazopyrazines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloro-imidazopyrazine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this challenging class of heteroaryl chlorides. Here, we will dissect common experimental issues, provide evidence-based troubleshooting strategies, and answer frequently asked questions to enhance the success and reproducibility of your reactions.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve specific problems encountered during your Suzuki coupling experiments with chloro-imidazopyrazines.
Issue 1: Low to No Conversion of the Chloro-Imidazopyrazine Starting Material
You've set up your reaction, but analysis by TLC, LC-MS, or GC-MS shows a significant amount of unreacted chloro-imidazopyrazine. This is a common hurdle, often pointing to a suboptimal catalyst system or reaction conditions for this specific substrate class.
Question: My reaction isn't working. What's the first thing I should check?
Answer: The primary suspect is the efficacy of the palladium catalyst system for the chloro-imidazopyrazine substrate. Chloro-heterocycles, especially electron-rich ones or those capable of chelating the palladium center, are notoriously less reactive than their bromo or iodo counterparts.[1][2] The carbon-chlorine bond is stronger, making the initial oxidative addition step of the catalytic cycle more difficult.[2]
Recommended Actions:
-
Evaluate Your Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this transformation.[3] A more active catalyst system, typically featuring a bulky, electron-rich phosphine ligand, is often required to facilitate the challenging oxidative addition step.[4][3][5]
-
Ligand Selection: Consider switching to more robust ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or other specialized ligands known to be effective for heteroaryl chlorides.[5][6][7] These ligands promote the formation of the active catalytic species and accelerate the reaction rate.[5][6]
-
-
Optimize the Base: The base plays a crucial role in the Suzuki-Miyaura reaction, participating in the vital transmetalation step.[9] The choice of base can significantly impact the reaction outcome.[10][11][12]
-
Base Strength and Solubility: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2] The solubility of the base is also a key factor; sometimes, the addition of water as a co-solvent can improve the performance of inorganic bases.[10][11]
-
-
Solvent and Temperature Considerations: The solvent system must be able to dissolve the reagents to a reasonable extent, and the temperature needs to be high enough to overcome the activation energy of the oxidative addition step.
-
Solvent Choice: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used.[10][12] Sometimes, a mixture of an organic solvent with water can be beneficial, especially when using inorganic bases.[10][11][13][14]
-
Temperature: Chloro-imidazopyrazines will likely require elevated temperatures (e.g., 80-120 °C) to react efficiently.[2] Microwave irradiation can sometimes be employed to shorten reaction times and improve yields.[10]
-
Question: I've tried a more active catalyst system and higher temperatures, but the conversion is still poor. What else could be wrong?
Answer: If optimizing the catalyst, base, and temperature doesn't resolve the issue, consider the possibility of catalyst inhibition or deactivation. The nitrogen atoms in the imidazopyrazine ring are Lewis basic and can coordinate to the palladium center, effectively poisoning the catalyst and shutting down the catalytic cycle.[2][3]
Recommended Actions:
-
Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for catalyst deactivation. However, this is not always a cost-effective or desirable solution.
-
Ligand-to-Metal Ratio: Adjusting the ligand-to-palladium ratio can also be beneficial. A higher ratio may help to prevent substrate coordination to the metal center.
-
Use of Additives: In some cases, the addition of salts like LiCl or Bu₄NCl can disrupt catalyst aggregation or improve the solubility of reaction components, leading to better results.
Issue 2: Formation of Significant Byproducts
Your reaction is proceeding, but you are observing the formation of undesired products, such as the homocoupling of the boronic acid or protodeboronation of your starting material.
Question: I'm seeing a lot of the homocoupled biaryl product from my boronic acid. How can I minimize this?
Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[2][3]
Recommended Actions:
-
Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), ensure your reaction conditions are suitable for its complete reduction to the active Pd(0) species. Alternatively, using a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes mitigate this issue.[3]
-
Control the Rate of Boronic Acid Addition: In some cases, slow addition of the boronic acid can help to keep its concentration low, thereby disfavoring the homocoupling side reaction.
Question: My main byproduct is the protonated (dehalogenated) imidazopyrazine. What causes this, and how can I prevent it?
Answer: This side reaction is known as protodeboronation, where the boronic acid is replaced by a proton from the solvent or trace water.[15][16] It is a well-known decomposition pathway for boronic acids, especially under basic conditions.[15][16]
Recommended Actions:
-
Use Anhydrous Conditions: If you suspect protodeboronation is a major issue, ensure your solvent and reagents are scrupulously dry.
-
Switch to a More Stable Boron Reagent: Boronic esters, such as pinacol esters (Bpin), or organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[15][16][17] They can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[15]
-
Optimize the Base: The choice of base can influence the rate of protodeboronation.[16] Sometimes, a milder base or a different cation can be beneficial.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for Suzuki coupling with chloro-imidazopyrazines?
A1: There is no single "best" combination, as the optimal choice is often substrate-dependent. However, for challenging heteroaryl chlorides, a good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[5][7] Pre-formed catalysts incorporating these ligands are also excellent choices.[4]
Q2: How do I choose the right base and solvent?
A2: The choice of base and solvent are interconnected and crucial for success.[10][11][12][18]
-
Base: Start with a moderately strong base like K₃PO₄ or Cs₂CO₃. These have been shown to be effective in many challenging Suzuki couplings.[2]
-
Solvent: A common and effective solvent system is a mixture of an ethereal solvent like 1,4-dioxane or THF with a small amount of water (e.g., a 4:1 or 5:1 ratio).[10][13] The water helps to solubilize the inorganic base. Anhydrous toluene is another good option, particularly if protodeboronation is a concern.
Q3: My boronic acid is not very stable. What are my options?
A3: For unstable boronic acids, such as some heteroaryl or vinyl boronic acids, using a more stable derivative is highly recommended.[15][19] The most common alternatives are the corresponding pinacol boronate esters (Bpin) or potassium trifluoroborate salts.[9][15] These reagents are generally more robust and can be used under standard Suzuki conditions, often leading to more reproducible results.[15][16]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloro-Imidazopyrazine
This is a representative starting protocol. Optimization will likely be required for specific substrates.
Materials:
-
Chloro-imidazopyrazine (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 5:1)
Procedure:
-
To an oven-dried reaction vessel, add the chloro-imidazopyrazine, boronic acid, and base.
-
In a separate vial, pre-mix the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (2.5 mol%) | N/A |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) | K₂CO₃ (3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (5:1) | Toluene | THF/H₂O (4:1) |
| Temperature | 100 °C | 110 °C | 90 °C |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion in Suzuki couplings of chloro-imidazopyrazines.
References
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Reddy, V. P., Kumar, A. V., & Rao, V. P. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016.
- Kumar, A., et al. (2016). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 57(38), 4301-4305.
- Procter, D. J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7016-7021.
- Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236-3244.
- Hartwig, J. F., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(35), 12135-12148.
- Wikipedia. (2023, October 29). Protodeboronation.
- Organ, M. G., et al. (2007). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 9(5), 857-860.
- Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1732-1735.
- Buchwald, S. L., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Torborg, C., & Beller, M. (2009). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 11(11), 1842-1848.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 213-242.
- Jagadeesh, R. V., & Beller, M. (2024). Rationale for the preparation of imidazopyridine monophosphine ligands...
- Singer, R. A., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26877.
- Kappe, C. O., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen, 8(7), 896-903.
- Darko, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28229-28238.
- ResearchGate. (n.d.). Table: Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ResearchGate. (n.d.). Figure: Effect of solvent and base on Suzuki cross-coupling reaction.
- Chow, W. K. (2014). Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation. (Doctoral dissertation, The Hong Kong Polytechnic University).
- Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. RSC Medicinal Chemistry, 2(6), 571-610.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. r/Chempros.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,5-a]pyrazines
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you streamline your synthetic protocols, minimize byproduct formation, and improve overall yield and purity.
I. Troubleshooting Guide
This section is formatted as a series of common problems encountered during the synthesis of imidazo[1,5-a]pyrazines, followed by potential causes and actionable solutions.
Problem: Low or No Yield of the Desired Imidazo[1,5-a]pyrazine
You've run the reaction, but the yield of your target molecule is disappointingly low, or perhaps you can't isolate any of the desired product at all.
-
Decomposition of Starting Materials: Isocyanides are notoriously unstable in acidic conditions, which are often required for multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) synthesis.[1][2][3] The isocyanide can hydrolyze to the corresponding formamide, effectively removing it from the productive reaction cycle. Similarly, the aminopyrazine starting material may not be stable under prolonged heating or strong acidic conditions.[4]
-
Inefficient Imine Formation: The initial and crucial step in many imidazo[1,5-a]pyrazine syntheses is the formation of an imine from the aminopyrazine and an aldehyde. If this equilibrium is unfavorable or slow, the overall reaction will be sluggish.
-
Suboptimal Catalyst Choice or Concentration: The choice and concentration of the acid catalyst are critical. Too little catalyst may result in a slow reaction, while too much can accelerate the decomposition of sensitive starting materials like isocyanides.
-
Steric Hindrance: Bulky substituents on the aldehyde or aminopyrazine can sterically hinder the necessary bond formations, leading to a lower yield.
-
Reagent and Catalyst Handling:
-
Use high-purity, freshly distilled aldehydes and pure aminopyrazines.
-
If using an acid catalyst, consider a slow, dropwise addition to the reaction mixture to avoid localized high concentrations that could degrade the isocyanide.
-
For the GBB reaction, Lewis acids such as Scandium(III) triflate or Brønsted acids like p-toluenesulfonic acid are commonly used.[5][6] The optimal catalyst and loading should be determined empirically for your specific substrates.
-
-
Reaction Conditions:
-
Temperature Control: Start with the reported reaction temperature, but consider running a temperature screen to find the optimal balance between reaction rate and starting material stability.
-
Solvent Choice: The solvent can play a significant role. Protic solvents like methanol have been shown to act as co-catalysts in some GBB reactions.[7] If decomposition is an issue, consider less reactive, aprotic solvents like dichloromethane or toluene.
-
-
Sequential Addition of Reagents: Instead of a one-pot approach, try a stepwise addition. First, allow the aminopyrazine and aldehyde to stir under the reaction conditions to favor imine formation, and then add the isocyanide. This can minimize the time the isocyanide is exposed to potentially harsh conditions before it can react.
Problem: Multiple Unidentified Spots on TLC/LC-MS Analysis
Your reaction produces a complex mixture of products, making purification difficult and significantly reducing the yield of the desired compound.
-
Formation of Open-Chain Byproducts: In a multicomponent reaction, if the final cyclization step is slow or inefficient, the open-chain intermediate formed after the addition of the isocyanide can be a major byproduct.
-
Isocyanide Hydrolysis: As mentioned, the hydrolysis of the isocyanide to a formamide is a common side reaction in acidic media.[1][2][3] This formamide will appear as a distinct spot on your TLC.
-
Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation (aldol reaction) or other side reactions, especially in the presence of acid or base catalysts.
-
Formation of the Imidazo[1,2-a]pyrazine Isomer: Depending on the specific aminopyrazine used and the reaction conditions, there is a possibility of forming the more common imidazo[1,2-a]pyrazine isomer as a byproduct. This is particularly relevant if there are competing cyclization pathways.
-
Optimize Reaction Stoichiometry: Ensure the stoichiometry of your reactants is carefully controlled. A slight excess of one component may sometimes drive the reaction to completion, but a large excess can lead to more byproducts.
-
Use of Dehydrating Agents: To favor imine formation and reduce water-related side reactions (like isocyanide hydrolysis), consider adding a dehydrating agent such as molecular sieves or trimethyl orthoformate to the reaction.[8]
-
Characterize Your Byproducts: If possible, try to isolate and characterize the major byproducts by NMR and mass spectrometry. Understanding their structure will provide valuable clues about the competing side reactions and how to suppress them. For example, the presence of a formamide confirms isocyanide hydrolysis, indicating the need for milder acidic conditions or the use of a dehydrating agent.
-
Purification Strategy: Some byproducts may be difficult to separate by standard silica gel chromatography.[9] Consider alternative purification techniques such as reverse-phase chromatography or crystallization.
Problem: Reaction Mixture Darkens or Forms Tar-Like Substances
The reaction mixture turns dark brown or black, and you observe the formation of insoluble, tar-like material.
-
Decomposition of Starting Materials or Intermediates: This is often a sign of thermal decomposition. The reaction temperature may be too high, leading to the breakdown of the heterocyclic starting materials or reactive intermediates.
-
Isocyanide Polymerization: Isocyanides can polymerize, especially in the presence of certain acids or at elevated temperatures.[3] This can result in the formation of insoluble, dark-colored polymers.
-
Extensive Side Reactions: A cascade of uncontrolled side reactions can lead to a complex, intractable mixture.
-
Lower the Reaction Temperature: This is the most straightforward solution to mitigate thermal decomposition.
-
Control the Rate of Addition: For exothermic reactions, add reagents slowly and with efficient stirring to dissipate heat and maintain a controlled temperature.
-
Re-evaluate the Catalyst: A highly aggressive catalyst might be promoting decomposition pathways. Consider using a milder Lewis or Brønsted acid.
-
Degas the Solvent: In some cases, oxidative side reactions can contribute to darkening. Using a degassed solvent and running the reaction under an inert atmosphere (nitrogen or argon) may be beneficial.
II. Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to imidazo[1,5-a]pyrazines?
-
A1: The most prevalent methods are multicomponent reactions, with the Groebke-Blackburn-Bienaymé (GBB) reaction being a key example.[8][10] This reaction typically involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide. Other methods include the cyclocondensation of appropriately substituted pyrazine derivatives.
-
-
Q2: How do I choose the right starting materials for the GBB reaction?
-
A2: The choice of starting materials directly dictates the substitution pattern of the final product. The aminopyrazine forms the pyrazine ring of the final product, the aldehyde provides the substituent at the 1-position, and the isocyanide provides the substituent at the 3-position. Be mindful of sterically demanding groups, which can lower the reaction yield.
-
-
Q3: What is the role of the acid catalyst in the GBB reaction?
-
A3: The acid catalyst plays a crucial role in activating the aldehyde for nucleophilic attack by the aminopyrazine to form an iminium ion. This iminium ion is then attacked by the isocyanide, a key step in the reaction cascade.
-
-
Q4: How can I improve the regioselectivity and avoid the imidazo[1,2-a]pyrazine isomer?
-
A4: The formation of the imidazo[1,5-a]pyrazine is generally favored when using 2-aminopyrazines in GBB-type reactions due to the specific mechanism of cyclization. However, to ensure regioselectivity, it is crucial to use well-defined starting materials and optimized reaction conditions. If isomeric byproducts are suspected, careful analysis of the crude reaction mixture by 2D NMR techniques (like HMBC and NOESY) can help confirm the structure of the major product and any isomers.
-
-
Q5: What are the best practices for purifying imidazo[1,5-a]pyrazines?
-
A5: Standard silica gel column chromatography is the most common method. However, due to the basic nature of the nitrogen-containing heterocycle, it can sometimes be beneficial to add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to prevent streaking and improve separation. For stubborn mixtures, reverse-phase HPLC or crystallization can be effective alternatives.[9]
-
III. Optimized Protocol for Byproduct Reduction
Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Reaction with Minimized Side Reactions
This protocol incorporates strategies to minimize the common byproducts discussed above.
Materials:
-
2-Aminopyrazine (1.0 eq)
-
Aldehyde (1.05 eq)
-
Isocyanide (1.1 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Anhydrous Methanol
-
Activated 4 Å Molecular Sieves
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the 2-aminopyrazine (1.0 eq), aldehyde (1.05 eq), and activated 4 Å molecular sieves.
-
Add anhydrous methanol to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the isocyanide (1.1 eq) to the reaction mixture.
-
Finally, add the Sc(OTf)₃ catalyst (10 mol%).
-
Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring the progress by TLC or LC-MS.
-
Upon completion, filter off the molecular sieves and concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
IV. Mechanistic Insights & Visualizations
Understanding the reaction mechanism is key to troubleshooting. Below are diagrams illustrating the desired reaction pathway and a common side reaction.
Caption: Desired GBB reaction pathway.
Caption: Common byproduct formation via isocyanide hydrolysis.
V. References
-
Groebke, K., Blackburn, C., & Bienaymé, H. (Year of discovery of GBB reaction). Relevant foundational paper on the GBB reaction. Journal Name, Volume(Issue), pages. [A placeholder for a foundational GBB paper]
-
Mugberia Gangadhar Mahavidyalaya. (2020). Alkyl Cyanides (Nitriles) and Isocyanides. [Link]
-
Vedantu. (n.d.). Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the Groebke-Blackburn-Bienaymé (GBB) reaction. Retrieved from [Link]
-
Longo, M., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
ResearchGate. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Beilstein Journals. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. [Link]
-
Chemistry Stack Exchange. (2021). Why doesn't hydrolysis of isocyanides take place in basic medium?. [Link]
-
YouTube. (2021). Cyanides and Isocyanides || Hydrolysis & Addition Reactions ||Gurpreet Sir||. [Link]
-
ACS Organic & Inorganic Au. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. [Link]
-
ACS Publications. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. [Link]
-
MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]
-
MDPI. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
-
National Institutes of Health. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]
-
ResearchGate. (2025). (PDF) Imidazo[1,2-a]pyrazines. [Link]
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- 10. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
Technical Support Center: Purification of Polar Imidazo[1,5-a]pyrazine Derivatives
Welcome to the technical support center for the purification of polar imidazo[1,5-a]pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these challenging compounds. The inherent polarity of the imidazo[1,5-a]pyrazine core, often coupled with the presence of multiple nitrogen atoms, presents a unique set of purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these obstacles and achieve high-purity compounds essential for your research.
Section 1: Troubleshooting Guide - Navigating Common Purification Pitfalls
This section addresses specific issues encountered during the purification of polar imidazo[1,5-a]pyrazine derivatives, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.
Issue 1: My compound streaks badly or shows poor peak shape on a standard silica gel column.
Q: I'm running a flash column with a standard ethyl acetate/hexane solvent system, but my polar imidazo[1,5-a]pyrazine is giving me a long, streaking band instead of a sharp peak. What's happening and how can I fix it?
A: This is a classic problem when dealing with basic, nitrogen-containing heterocycles on acidic silica gel. The lone pairs on the nit[1]rogen atoms of your imidazo[1,5-a]pyrazine can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, often irreversible, binding leads to tailing, streaking, and in some cases, complete retention of your compound on the column.
Underlying Cause: Str[2]ong Acid-Base Interactions
The fundamental issue is an acid-base interaction between your basic compound and the acidic stationary phase. To achieve good chromatography, you need to disrupt this interaction.
Solutions:
1. Mobile Phase Modification: The "Quick Fix"
-
Protocol: Add a small amount of a basic modifier to your mobile phase.
-
For Basic Compo[1]unds: Add 0.1-1% triethylamine (TEA) or a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) to your eluent. This competitively binds [1]to the acidic sites on the silica, "masking" them from your compound and allowing it to elute with a much-improved peak shape.
-
Initial Test: Before committing to a full column, test this on a TLC plate. Spot your crude material on two separate plates. Run one in your standard solvent system and the other in the same system with the added basic modifier. A significant improvement in the spot shape on the modified plate is a strong indicator that this will work for your column.
-
2. Alternative Stationary Phases: Changing the Playing Field
-
Alumina: Consider using basic or neutral alumina as your stationary phase. Alumina is less acidic th[1]an silica and can be a better choice for purifying basic compounds.
-
Deactivated Silica: It is possible to deactivate silica gel to reduce its acidity, making it less damaging to your compound.
Workflow for Addressin[2]g Streaking on Silica Gel:
Caption: Decision workflow for troubleshooting peak streaking.
Issue 2: My compound is extremely polar and won't move off the baseline in normal-phase chromatography.
Q: I've tried highly polar solvent systems like 20% methanol in dichloromethane, and my imidazo[1,5-a]pyrazine derivative still has an Rf of 0 on the TLC plate. How can I purify it?
A: For highly polar compounds, traditional normal-phase chromatography on silica gel can be challenging. When your compound is mor[1]e polar than the most polar solvent you can practically use in a normal-phase system, you need to fundamentally change your purification strategy.
Underlying Cause: Excessive Retention on a Polar Stationary Phase
Your compound has such a high affinity for the polar silica gel that even a very polar mobile phase cannot effectively elute it.
Solutions:
1. Reversed-Phase Chromatography: The Go-To for Polar Molecules
-
Principle: In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds have less[1][3] affinity for the nonpolar stationary phase and will elute earlier, while nonpolar impurities will be more strongly retained.
-
Protocol:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Start with a gradient of water and acetonitrile (or methanol). A typical starting point is 95:5 water:acetonitrile, gradually increasing the proportion of the organic solvent.
-
Modifiers: To improve peak shape, especially for basic compounds, add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. This helps to protonate b[1]asic nitrogens, leading to more consistent interactions with the stationary phase.
-
Sample Preparation: Dissolve your crude material in a minimal amount of a strong, polar solvent like methanol, DMSO, or DMF. If solubility is an issue, consider a "dry loading" technique where the sample is adsorbed onto a small amount of C18 silica or Celite before being loaded onto the column.
-
2. Hydrophilic Interac[1][4]tion Liquid Chromatography (HILIC): An Alternative for Very Polar Compounds
-
Principle: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase similar to reversed-phase (high organic content with a small amount of aqueous solvent). It's particularly effecti[5][6][7]ve for compounds that are too polar for reversed-phase but show strong retention in normal-phase.
-
Mechanism: A wate[1][8]r-rich layer is adsorbed onto the polar stationary phase, and partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase is the primary separation mechanism.
-
Protocol:
-
[7][9] Column: Use a silica, diol, or amine-functionalized column.
-
Mobile Phase: The weak solvent is typically acetonitrile, and the strong solvent is water or an aqueous buffer. A typical gradient would [6]start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the percentage of the aqueous component.
-
| Technique | Stationary Phase | Mobile Phase | Best For |
| Normal-Phase | Polar (e.g., Silica, Alumina) | Nonpolar to moderately polar organic solvents | Nonpolar to moderately polar compounds |
| Reversed-Phase | Nonpolar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Moderately polar to polar compounds |
| HILIC | Polar (e.[10]g., Silica, Diol, Amine) | High organic with a small aqueous component | Very polar, hydrophilic compounds |
Table 1: Compariso[5][11]n of Chromatographic Techniques for Polar Compounds.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between reversed-phase and HILIC for my polar imidazo[1,5-a]pyrazine?
A: The choice depends on the specific properties of your compound and the impurities.
-
Reversed-Phase is often the first choice for many polar compounds and is a robust, well-understood technique. It is generally less pron[1]e to issues with basic compounds.
-
HILIC is an excellent option when your compound is too polar to be retained even on a reversed-phase column (i.e., it elutes in the void volume). It provides an alternativ[6]e selectivity that can be beneficial for separating polar compounds from other polar impurities.
Q2: My compound is not very soluble in the initial mobile phase for reversed-phase chromatography. What should I do?
A: This is a common issue.
-
Dissolve in a Stronger Solvent: Dissolve your sample in a minimal amount of a stronger, water-miscible organic solvent like methanol, acetonitrile, DMSO, or DMF. Injecting a small volume of this solution is usually acceptable.
-
Dry Loading: For larger sample quantities, use the dry loading method. Dissolve your sample, add[4] a small amount of C18 silica or an inert support like Celite, and evaporate the solvent. The resulting free-flowing powder can then be loaded onto the top of your column.
Q3: I'm considering crystallization as a purification method. What are some tips for polar imidazo[1,5-a]pyrazines?
A: Crystallization can be a very effective and scalable purification technique.
-
Solvent Selection: Finding the right solvent system is key. You need a solvent in which your compound is soluble when hot but sparingly soluble when cold. For polar compounds, consider solvent systems like ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.
-
Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it may be due to the solution being too supersaturated or cooling too quickly. Try adding a small amount[1] of hot solvent to redissolve the oil and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization by creating nucleation sites.
-
Using Modifiers: [1]For some heterocyclic nitrogen compounds, recrystallization from an aqueous ammonia solution has been shown to be effective for achieving high purity.
Q4: Are there any othe[12]r advanced purification techniques I should be aware of?
A: Yes, for particularly challenging separations, you might consider:
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is a form of normal-ph[13][14]ase chromatography that offers fast and efficient separations. By adding polar co-solven[15]ts like methanol, the elution strength can be increased to handle a wide range of polar analytes. It is also considered a "[13][16]greener" technique due to the reduced use of organic solvents.
-
Ion-Exchange Chroma[15]tography (IEX): This technique separates molecules based on their net charge. Since imidazo[1,5-a]pyraz[17][18]ines are basic, they will be positively charged at a pH below their pKa. You could use a cation-exchange column, where the positively charged compound binds to the negatively charged stationary phase. Elution is typically achi[19]eved by increasing the salt concentration or changing the pH of the mobile phase.
Workflow for Selecting[17] a Purification Method:
Caption: General strategy for selecting a purification method.
References
- How Good is SFC for Polar Analytes?
- Supercritical fluid chrom
- Video: Supercritical Fluid Chrom
- Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
- What is Supercritical Fluid Chromatography (SFC)
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis | Request PDF - ResearchG
- Very polar compound purification using aqueous normal-phase flash column chrom
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
- Introduction to Ion Exchange Chrom
- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents - MDPI. [Link]
- Principles of Ion Exchange Chrom
- Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - JLUpub. [Link]
- What can I use to purify polar reaction mixtures? - Biotage. [Link]
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Separation of Pyrazine on Newcrom R1 HPLC column - SIELC Technologies. [Link]
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
- HPLC Troubleshooting Guide. [Link]
- Hydrophilic interaction liquid chromatography (HILIC)
- US2982771A - Purification of heterocyclic organic nitrogen compounds - Google P
- A survey of polar stationary phases for hydrophilic interaction chromatography and recent progress in understanding retention and selectivity - PubMed. [Link]
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - ResearchG
- Polar Compounds | SIELC Technologies. [Link]
- Reversed-Phase Flash Purific
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. [Link]
- (PDF)
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Synthesis and evaluation of imidazo[1,5-a]pyrazines as corticotropin releasing hormone receptor ligands - PubMed. [Link]
- Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives - ResearchG
- Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed. [Link]
- Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors - PubMed. [Link]
- (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives.
- Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed. [Link]
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Technical Support Center: Overcoming Poor Solubility of 8-Chloroimidazo[1,5-A]pyrazine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Chloroimidazo[1,5-A]pyrazine analogs. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with this class of compounds. Our goal is to equip you with the knowledge and practical strategies to ensure the successful design and execution of your experiments.
Introduction: The Solubility Challenge with Imidazopyrazines
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. However, the planar, aromatic, and often crystalline nature of these analogs frequently leads to low aqueous solubility. This poor solubility can be a major roadblock, causing issues such as compound precipitation in biological assays, inaccurate potency measurements, and difficulties in developing viable formulations for in vivo studies. This guide will walk you through understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns researchers face when working with these compounds.
Q1: My this compound analog won't dissolve in my aqueous assay buffer, even with a small percentage of DMSO. What's happening?
A1: This is a classic sign that your compound's concentration in the final assay buffer is exceeding its aqueous solubility limit. While many organic compounds are soluble in 100% DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to "crash out" or precipitate.[1] This is often an issue of kinetic solubility, where the compound doesn't have sufficient time to reach a stable, dissolved state in the new environment.[1][2]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A2: Understanding this distinction is crucial for troubleshooting.
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[3] This is a fundamental property of the compound in a specific medium.
-
Kinetic solubility is the concentration at which a compound precipitates when a stock solution (usually in DMSO) is rapidly added to an aqueous buffer.[2][4] This value is often higher than the thermodynamic solubility due to the formation of a temporary supersaturated state.[4][5]
For high-throughput screening and initial in vitro assays, you are primarily dealing with kinetic solubility.[2] If your compound precipitates, you are exceeding its kinetic solubility limit in your assay conditions.
Q3: How much DMSO is acceptable in my cell-based or biochemical assay?
A3: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[1] It's critical to keep this concentration as low as possible, as higher levels can be cytotoxic, alter cell membrane permeability, or directly interfere with enzyme activity, leading to confounding results.[1][6] Always ensure the final DMSO concentration is consistent across all experimental wells, including your controls.
Q4: Can the pH or protein content of my assay buffer affect the solubility of my compound?
A4: Absolutely. The solubility of ionizable compounds, which includes many nitrogen-containing heterocycles like imidazopyrazines, is highly dependent on pH.[7][8]
-
For weakly basic compounds: Solubility is generally higher at a lower pH where the molecule is protonated and more water-soluble.[7]
-
For weakly acidic compounds: Solubility increases at a higher pH where the molecule is deprotonated.[7]
The presence of proteins, such as albumin in cell culture media, can also influence solubility, sometimes increasing it through non-specific binding.[1]
Troubleshooting Guides: Step-by-Step Solubilization Strategies
When faced with a poorly soluble this compound analog, a systematic approach is key. The following guides provide detailed protocols and the scientific rationale behind them.
Guide 1: Systematic Solvent and Co-Solvent Screening
The first step is to identify a suitable solvent system. This involves testing a range of pharmaceutically acceptable solvents and co-solvents.[9][10] Co-solvents are water-miscible organic solvents that improve the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[11]
Experimental Protocol: Co-Solvent Solubility Assessment
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM).
-
Select Co-solvents: Choose a panel of common co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol.[9][10]
-
Prepare Co-solvent Mixtures: Create a series of aqueous buffer/co-solvent mixtures (e.g., 95:5, 90:10, 80:20 v/v).
-
Test Solubility: Add a small aliquot of your DMSO stock to each co-solvent mixture to achieve your desired final compound concentration.
-
Observe and Quantify: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours). For a more quantitative measure, use turbidimetry, where the concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[8]
Data Presentation: Example Co-Solvent Screening Results
| Co-Solvent | Ratio (Co-Solvent:Buffer) | Max Soluble Concentration (µM) | Observations |
| None | 0:100 | < 1 | Immediate precipitation |
| PEG 400 | 5:95 | 15 | Clear solution |
| PEG 400 | 10:90 | 50 | Clear solution |
| Propylene Glycol | 5:95 | 10 | Slight haze |
| Propylene Glycol | 10:90 | 35 | Clear solution |
| Ethanol | 5:95 | 8 | Precipitation after 30 min |
Causality and Insights
The logarithmic increase in solubility with an increasing fraction of co-solvent is a common observation.[9] PEG 400 is often effective due to its ability to disrupt water's hydrogen bond network, creating a more favorable environment for hydrophobic molecules.[12] However, be mindful that high concentrations of co-solvents can impact biological assays, so aim for the lowest effective concentration.
Guide 2: pH Modification for Ionizable Compounds
Many imidazo[1,5-a]pyrazine analogs contain nitrogen atoms that can be protonated, making them weakly basic.[13] Adjusting the pH of the buffer can significantly enhance solubility.[7][14]
Experimental Protocol: pH-Dependent Solubility Profiling
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system has adequate capacity at each pH.
-
Add Compound: Add your compound (from a DMSO stock) to each buffer to the desired final concentration.
-
Equilibrate and Measure: Allow the solutions to equilibrate (e.g., with gentle shaking for 1-2 hours).
-
Separate and Quantify: Centrifuge the samples to pellet any undissolved compound. Measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Visualization: pH vs. Solubility Relationship
Caption: Workflow for assessing pH-dependent solubility.
Guide 3: Advanced Solubilization Techniques
If co-solvents and pH adjustments are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies.
1. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[17][18]
-
How it Works: The hydrophobic imidazopyrazine analog partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the complex allows it to dissolve in water.[15]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[18]
-
Protocol: Prepare solutions of HP-β-CD in your buffer at various concentrations. Add your compound and determine the increase in solubility. The formation of the inclusion complex can often be confirmed by techniques like NMR or DSC.
2. Solid Dispersions
Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier or matrix at a solid state.[19][20] This can enhance solubility by several mechanisms, including reducing particle size to a molecular level, improving wettability, and converting the drug to a more soluble amorphous form.[21][22][23]
-
How it Works: A poorly soluble drug and a highly soluble carrier (e.g., povidone, copovidone, PEG) are dissolved in a common solvent, which is then evaporated, or they are melted together and then rapidly cooled.[19][21] This traps the drug molecules in a high-energy, amorphous state, preventing them from crystallizing.[22]
-
Advantages: Can lead to substantial increases in dissolution rate and bioavailability.[20][21]
-
Considerations: The physical stability of the amorphous state needs to be carefully evaluated, as recrystallization over time can negate the solubility advantage.[22]
Visualization: Solubilization Strategy Decision Tree
Caption: Decision workflow for selecting a solubilization strategy.
Conclusion
Overcoming the poor solubility of this compound analogs is a critical step in their successful development as research tools or therapeutic agents. By systematically applying the principles and protocols outlined in this guide—from basic co-solvent screening and pH adjustment to advanced methods like cyclodextrin complexation and solid dispersions—researchers can effectively address these challenges. A thorough understanding of the underlying physicochemical principles will enable you to make informed decisions, ensuring the generation of reliable and reproducible data in your experiments.
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- Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
- Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. [Link]
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- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]
- API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn. [Link]
- Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. LinkedIn. [Link]
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Solubilization techniques used for poorly w
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. [Link]
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- 20. japer.in [japer.in]
- 21. jddtonline.info [jddtonline.info]
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- 23. japsonline.com [japsonline.com]
stability issues of 8-Chloroimidazo[1,5-A]pyrazine in solution
Welcome to the technical support center for 8-Chloroimidazo[1,5-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on fundamental chemical principles, extensive experience with related heterocyclic compounds, and established best practices in pharmaceutical stability testing.
Due to the limited availability of specific stability data for this compound in the public domain, this guide synthesizes information from studies on structurally similar kinase inhibitors and other chlorinated N-heterocyclic compounds.[1][2] The principles and methodologies outlined here provide a robust framework for identifying and mitigating stability issues in your experiments.
Part 1: Troubleshooting Guide for Stability Issues
This section provides a systematic approach to identifying and understanding the degradation of this compound in solution.
I. Initial Observation: Unexpected Experimental Results
Question: My assay results are inconsistent, or I am observing a loss of activity of my this compound solution over time. What could be the cause?
Answer: Inconsistent results or a time-dependent loss of activity are often the first indicators of compound instability. This compound, like many heterocyclic compounds, can be susceptible to degradation under various experimental conditions. The primary factors to consider are the pH of your solution, exposure to light, temperature, and the presence of oxidative or reactive species in your solvent or buffer.
To systematically troubleshoot this, a forced degradation study is the recommended first step.[3] This will help you identify the specific conditions under which your compound is unstable and will provide insights into the potential degradation pathways.
II. Proactive Stability Assessment: Forced Degradation Studies
Question: How do I perform a forced degradation study for this compound?
Answer: A forced degradation study, also known as stress testing, intentionally exposes the compound to harsh conditions to accelerate degradation.[4][5] This allows for the rapid identification of potential degradation products and pathways. A typical forced degradation study involves exposing a solution of this compound to the following conditions:
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Hydrolytic Degradation (Acidic and Basic Conditions):
-
Rationale: The imidazo[1,5-a]pyrazine core contains several nitrogen atoms that can be protonated or deprotonated, influencing the electron density and reactivity of the ring system. The chloro substituent may be susceptible to nucleophilic attack, particularly under basic conditions.
-
Protocol:
-
Prepare solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and then dilute with acidic (0.1 M HCl) and basic (0.1 M NaOH) aqueous solutions.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
-
Oxidative Degradation:
-
Rationale: The electron-rich imidazole ring and the pyrazine ring can be susceptible to oxidation.[6]
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period, monitoring the degradation at various time points by HPLC.
-
-
-
Photolytic Degradation:
-
Rationale: Many aromatic and heterocyclic compounds are known to undergo photodegradation upon exposure to UV or visible light.[2]
-
Protocol:
-
Prepare a solution of this compound and expose it to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at various time points by HPLC.
-
-
-
Thermal Degradation:
-
Rationale: Elevated temperatures can provide the activation energy for various degradation reactions.
-
Protocol:
-
Prepare a solution of this compound and incubate it at an elevated temperature (e.g., 70-80°C).
-
Keep a control sample at the recommended storage temperature (4°C).[7]
-
Analyze both samples at various time points by HPLC.
-
-
The workflow for a forced degradation study can be visualized as follows:
Caption: Workflow for a Forced Degradation Study.
III. Analytical Methodologies for Stability Assessment
Question: What is a "stability-indicating method," and how do I develop one for this compound?
Answer: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or product with time. Crucially, it must be able to separate the intact compound from its degradation products, process impurities, and other potential excipients.[3]
For this compound, a reverse-phase HPLC method with UV detection is a common and effective choice.[8]
Key Steps in Method Development:
-
Column and Mobile Phase Selection: Start with a C18 column and a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The choice of buffer pH can significantly impact the retention and peak shape of the parent compound and its degradants.
-
Wavelength Selection: Determine the UV absorbance maximum of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
-
Method Validation: Once the method can separate the parent compound from the degradation products generated during the forced degradation study, it should be validated according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Table 1: Hypothetical HPLC Method Parameters for Stability Testing
| Parameter | Suggested Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at the absorbance maximum (e.g., determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: These are starting parameters and will likely require optimization.[1]
IV. Characterization of Degradation Products
Question: How can I identify the chemical structures of the degradation products?
Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for identifying unknown degradation products.[1] By coupling a high-resolution mass spectrometer to your HPLC system, you can obtain the accurate mass of the degradation products. This information, along with the fragmentation pattern obtained from tandem MS (MS/MS) experiments, allows for the elucidation of the chemical structures of the degradants. For definitive structural confirmation, preparative HPLC can be used to isolate the major degradation products, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solid form and in solution?
A1: In solid form, this compound should be stored at 4°C in a tightly sealed container, protected from light and moisture.[7] For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; aprotic solvents like DMSO or DMF are generally preferred for long-term storage of stock solutions.
Q2: Which solvents are recommended for preparing solutions of this compound?
A2: Based on its chemical structure, this compound is expected to be soluble in a range of organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions. For chemical reactions and analytical purposes, solvents such as acetonitrile, methanol, dichloromethane, and N,N-Dimethylformamide (DMF) are likely suitable. Always use high-purity, anhydrous solvents when possible, as impurities and water can contribute to degradation.
Q3: Is this compound sensitive to pH?
A3: While specific data is not available, N-heterocyclic compounds are often sensitive to pH. The imidazole and pyrazine rings contain nitrogen atoms that can be protonated at low pH, potentially altering the compound's stability and solubility. At high pH, the compound may be more susceptible to hydrolysis of the chloro group. It is advisable to buffer your aqueous solutions to a pH where the compound is most stable, which can be determined through a pH-rate stability profile as part of your forced degradation studies.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, several degradation pathways are plausible:
-
Hydrolysis: The chloro group at the 8-position could be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 8-hydroxyimidazo[1,5-a]pyrazine.
-
Oxidation: The electron-rich imidazole ring could be oxidized, potentially leading to ring opening or the formation of N-oxides.
-
Photodegradation: Aromatic and heteroaromatic systems can undergo complex photochemical reactions, including dimerization or reaction with solvent molecules upon exposure to light.[2]
The following diagram illustrates these potential degradation pathways:
Caption: Plausible Degradation Pathways for this compound.
Q5: My compound appears to be degrading even under recommended storage conditions. What else could be the issue?
A5: If you observe degradation under ideal conditions, consider the following:
-
Purity of the compound: Impurities from the synthesis could be catalyzing degradation. Re-purification by chromatography or recrystallization may be necessary.
-
Container compatibility: The compound may be interacting with the storage vial. Use inert glass or polypropylene containers.
-
Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
By following these guidelines and employing a systematic approach to troubleshooting, you can ensure the integrity of your this compound solutions and the reliability of your experimental results.
References
- Golla, V. M., Kushwah, B. S., Dhiman, V., Velip, L., & Samanthula, G. (2023). LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. Journal of Pharmaceutical and Biomedical Analysis, 227, 115280.
- ResearchGate. (2018). FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET.
- Stokes, E., et al. (2023). An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 113(3), 505-512.
- CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. (2025). From inhibition to destruction – kinase drugs found to trigger protein degradation.
- Institute for Research in Biomedicine (IRB Barcelona). (2025). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation.
- Reddit. (2017). Bromination of this compound with NBS.
- American Chemical Society. (n.d.). ACS Catalysis Journal.
- American Chemical Society. (2025). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Environmental Science & Technology.
- PubMed. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke.
- ResearchGate. (2025). A Stable N-Heterocyclic Carbene Organocatalyst for Hydrogen/Deuterium Exchange Reactions between Pseudoacids and Deuterated Chloroform.
- ResearchGate. (2025). Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
- ResearchGate. (2025). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds.
- ResearchGate. (2025). Photodegradation study of some triazine-type herbicides.
- SciSpace. (2012). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation.
- PubChem. (2025). CID 177787935 | C7H4ClN3O2.
- Journal of Quantitative Spectroscopy and Radiative Transfer. (n.d.). Substituent effects and electron delocalization in five-membered N-heterocycles.
- ResearchGate. (2025). Biodegradation of Chlorinated Compounds—A Review.
- PubMed. (n.d.). Synthesis and evaluation of imidazo[1,5-a]pyrazines as corticotropin releasing hormone receptor ligands.
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- PubMed. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors.
- PubChem. (n.d.). 1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)-.
- Royal Society of Chemistry. (n.d.). Thermal degradation of lead halide perovskite surfaces.
- Royal Society of Chemistry. (n.d.). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis.
- MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
- Wiley Online Library. (2013). Recent Developments in Chalcogen–Nitrogen Chemistry.
- MDPI. (2026). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines.
- ACS Publications. (2026). Divergent Total Synthesis of the Harziane Diterpenoids.
- MDPI. (n.d.). A Structure-Based Deep Learning Framework for Correcting Marine Natural Products' Misannotations Attributed to Host–Microbe Symbiosis.
- ResearchGate. (2025). h ][9][10]naphthyridines as H + /K + ATPase Inhibiting Drug Precursors via Directed ortho -Metalation of Imidazo[1,2- a ]pyridines.
Sources
- 1. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chemscene.com [chemscene.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Scaling the Synthesis of 8-Chloroimidazo[1,5-A]pyrazine
Welcome to the technical support center for the synthesis of 8-Chloroimidazo[1,5-a]pyrazine. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize this valuable heterocyclic scaffold, particularly when transitioning from bench-scale to larger-scale production. As a key intermediate in the development of kinase inhibitors and other pharmaceuticals, a robust and scalable synthesis is paramount.[1][2] This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, empowering you to troubleshoot effectively and optimize your process with confidence.
Core Synthesis Pathway & Mechanism
The synthesis of the imidazo[1,5-a]pyrazine core generally involves the condensation of an aminopyrazine with a suitable two-carbon electrophile, followed by cyclization. For this compound, a common and effective route starts from 2-amino-3-chloropyrazine and chloroacetaldehyde.
The reaction proceeds via an initial condensation to form a Schiff base (imine), which is then protonated. The subsequent intramolecular nucleophilic attack by the pyrazine ring nitrogen on the iminium carbon, followed by dehydration, yields the aromatic imidazo[1,5-a]pyrazine ring system. Understanding this mechanism is crucial for diagnosing issues related to reactivity and side-product formation.
Caption: Proposed synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling this reaction? A: The primary challenge during scale-up is managing the exotherm and potential polymerization of chloroacetaldehyde. On a small scale, heat dissipates easily, but on a larger scale, poor heat transfer can lead to runaway reactions, decreased yield, and significant impurity formation.
Q2: Why is my reaction mixture turning dark brown or black? A: Dark coloration is typically indicative of decomposition or polymerization, often caused by excessive heat or the presence of impurities in the starting materials. Chloroacetaldehyde is particularly prone to polymerization, especially under basic conditions or at high temperatures.
Q3: What is the expected yield for this synthesis? A: On a laboratory scale, yields can range from 60-80%. However, on a larger scale, yields may initially be lower (50-65%) until the process parameters, such as reagent addition rate and temperature control, are fully optimized.
Q4: Is an inert atmosphere necessary for this reaction? A: While the reaction is not strictly air-sensitive, operating under an inert atmosphere (e.g., Nitrogen or Argon) is good practice, especially during scale-up. It prevents potential oxidative side reactions that can contribute to color formation and impurities.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for identifying and resolving issues.
Problem 1: Low or No Product Formation
You Observe: TLC or LC-MS analysis shows primarily unreacted 2-amino-3-chloropyrazine and no, or very little, product spot.
-
Question: Have you verified the quality of your chloroacetaldehyde?
-
Causality: Chloroacetaldehyde is typically supplied as a ~50% solution in water and is unstable. It can polymerize upon storage or degrade, reducing the concentration of the active monomer.
-
Solution: Use freshly acquired chloroacetaldehyde solution. If the age is uncertain, consider a titration or NMR analysis to confirm the concentration of the active aldehyde before use.
-
-
Question: Is your reaction temperature high enough for cyclization?
-
Causality: The initial condensation to the Schiff base may occur at lower temperatures, but the subsequent intramolecular cyclization and dehydration require thermal energy to overcome the activation barrier.
-
Solution: Ensure the reaction mixture reaches the target reflux temperature of the chosen solvent (e.g., isopropanol, ~82°C). On a large scale, confirm the internal temperature with a probe, as the external jacket temperature may not be representative.
-
-
Question: Is your base catalyst appropriate and active?
-
Causality: A mild base like sodium bicarbonate (NaHCO₃) is often used to neutralize the HCl byproduct of the condensation. If the base is old, has absorbed moisture, or is insufficient, the resulting acidic conditions can inhibit the reaction and promote degradation.
-
Solution: Use a fresh, dry base. Ensure at least one equivalent is used. For sluggish reactions, a slightly stronger, non-nucleophilic organic base like triethylamine (TEA) could be trialed, though this may require re-optimization.
-
Problem 2: Significant Byproduct Formation
You Observe: Your crude reaction analysis shows the desired product, but also multiple significant impurity peaks.
-
Question: How are you adding the chloroacetaldehyde?
-
Causality: Adding the entire volume of chloroacetaldehyde at once, especially on a larger scale, can create localized "hot spots" and high concentrations, promoting rapid, uncontrolled polymerization and side reactions.
-
Solution (Scale-Up Critical): Add the chloroacetaldehyde solution dropwise or via a syringe pump over a prolonged period (e.g., 1-2 hours) while maintaining a controlled internal temperature. This ensures the aldehyde reacts with the aminopyrazine as it is added, minimizing its self-condensation.
-
-
Question: Have you considered dimerization of the product?
-
Causality: Under harsh conditions (excessively high temperature or prolonged reaction times), imidazopyrazines can potentially undergo side reactions. While less common for this specific molecule, it is a possibility.
-
Solution: Adhere to the recommended reaction time. Monitor the reaction progress by TLC/LC-MS and stop the reaction once the starting material is consumed. Do not overheat or reflux for extended periods unnecessarily.
-
Problem 3: Purification and Isolation Challenges
You Observe: The crude product is an oil or sticky solid that is difficult to handle, or impurities co-elute with the product during column chromatography.
-
Question: What is your workup procedure?
-
Causality: An improper workup can lead to emulsions or leave water-soluble impurities (like salts or polymerized aldehyde) in the organic layer.
-
Solution: After the reaction, cool the mixture and filter off any inorganic salts. Concentrate the solvent, then perform a standard aqueous workup. Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with water, followed by brine. The brine wash helps to break emulsions and remove residual water.[3]
-
-
Question: How are you attempting to crystallize the product?
-
Causality: this compound may require a specific solvent system for effective crystallization. Trying to crystallize from a single solvent in which it is highly soluble will result in oiling out.
-
Solution: Use a mixed-solvent system for recrystallization. Dissolve the crude material in a minimal amount of a good solvent (e.g., isopropanol, dichloromethane) at an elevated temperature, then slowly add a poor solvent (e.g., hexanes, petroleum ether) until turbidity persists.[4] Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (1-10 g)
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Setup: To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe, add 2-amino-3-chloropyrazine (1.0 eq).
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Reagents: Add isopropanol (approx. 10 mL per gram of starting material) and sodium bicarbonate (1.1 eq).
-
Addition: Begin stirring and heat the mixture to 40-50°C. Slowly add chloroacetaldehyde (~50% in H₂O, 1.2 eq) dropwise over 30 minutes.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 82-85°C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove sodium bicarbonate and other salts. Wash the filter cake with a small amount of fresh isopropanol.
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Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by either column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate) or recrystallization from an isopropanol/hexanes solvent system.
Protocol 2: Scale-Up Synthesis (100 g+)
-
Setup: Use a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, calibrated temperature probe, and an addition funnel or pump for the aldehyde.
-
Reagents: Charge the reactor with 2-amino-3-chloropyrazine (1.0 eq), sodium bicarbonate (1.1 eq), and isopropanol (8-10 L/kg).
-
Addition (Critical Step): Begin agitation and heat the reactor jacket to bring the internal temperature to 60-65°C. Using a pump, add the chloroacetaldehyde solution (1.2 eq) subsurface over 2-3 hours. Carefully monitor the internal temperature and adjust the addition rate to prevent an exotherm greater than 5-7°C.
-
Reaction: Once the addition is complete, raise the jacket temperature to bring the reactor contents to a gentle reflux. Maintain reflux for 5-8 hours, monitoring for completion.
-
Workup & Isolation: Cool the reactor to 20-25°C. Filter the slurry through a suitable filter press or Nutsche filter. Wash the cake with isopropanol. Concentrate the filtrate in a large-scale rotary evaporator.
-
Purification: The crude product can be purified by recrystallization. Transfer the crude residue back to the reactor, add a minimal amount of hot isopropanol to dissolve, and then perform an anti-solvent crystallization by adding hexanes. Cool the batch slowly to maximize yield and purity.
Data Presentation: Reagent & Yield Table
| Scale | 2-Amino-3-chloropyrazine | Sodium Bicarbonate (1.1 eq) | Chloroacetaldehyde (50% w/w, 1.2 eq) | Isopropanol | Typical Yield |
| 1 g | 1.0 g (7.72 mmol) | 0.71 g (8.49 mmol) | 2.30 g (14.67 mmol) | 10 mL | 70-80% |
| 10 g | 10.0 g (77.2 mmol) | 7.1 g (84.9 mmol) | 23.0 g (146.7 mmol) | 100 mL | 65-75% |
| 100 g | 100.0 g (0.772 mol) | 71.2 g (0.849 mol) | 230 g (1.467 mol) | 1.0 L | 60-70% |
Note: The amount of Chloroacetaldehyde solution is calculated based on its molecular weight as a monomer (78.5 g/mol ).
References
- Reddit. (2017). Bromination of this compound with NBS.
- Rlavie. (n.d.). 5-Bromo-8-Chloroimidazo[1,5-A]Pyrazine.
- Gill, C., et al. (2015). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters.
- Wang, P., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- MDPI. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides.
- PubMed. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke.
- ACS Publications. (n.d.). Imidazo[1,5-a]pyrazine system. The Journal of Organic Chemistry.
- MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- Chemical Register. (n.d.). This compound (CAS No. 56468-23-6) Suppliers.
- Pharmaffiliates. (n.d.). Benzyl (S)-2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate.
- Herman, S., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters.
Sources
- 1. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. (2S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-Pyrrolidinecarboxylic acid phenylmethyl ester | 1420478-88-1 [chemicalbook.com]
Technical Support Center: Navigating Regiochemistry in Imidazo[1,5-a]pyrazine Synthesis
Welcome to the technical support center for imidazo[1,5-a]pyrazine synthesis. This scaffold is a cornerstone in medicinal chemistry, forming the core of molecules targeting a range of biological entities from the corticotropin-releasing hormone (CRH) receptor to c-Src kinase.[1][2] However, its synthesis is often complicated by the formation of regioisomers, leading to challenging purification processes and reduced yields.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common challenges associated with controlling regioselectivity. We will move beyond simple protocols to explore the mechanistic underpinnings of these reactions, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the imidazo[1,5-a]pyrazine core, and which is most prone to regioisomeric impurities?
The construction of the imidazo[1,5-a]pyrazine ring system is typically achieved through the cyclization of a pyrazine-containing precursor. The most common approaches involve reactions that form the imidazole ring onto a pre-existing pyrazine. A prevalent method is the condensation of a 2-(aminomethyl)pyrazine with a suitable one-carbon electrophile (e.g., an aldehyde, orthoformate, or isothiocyanate).
The primary challenge arises from the potential for cyclization to occur across different nitrogen atoms of the pyrazine ring, which can lead to the formation of the isomeric imidazo[1,2-a]pyrazine system.[3] The regiochemical outcome is highly dependent on the substitution pattern of the pyrazine starting material and the specific reaction conditions employed. Multicomponent reactions (MCRs) have also been developed, which assemble the core in a single pot from multiple starting materials; while efficient, these can also present regioselectivity challenges that must be carefully optimized.[4][5]
Q2: Why is the functionalization of a pre-formed imidazo[1,5-a]pyrazine scaffold often regioselective at the C3 position for electrophilic substitution?
The regioselectivity of electrophilic aromatic substitution on the imidazo[1,5-a]pyrazine core is governed by the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. Electrophilic attack at the C3 position is generally favored over the C2 position.[6]
This preference can be rationalized by examining the resonance structures of the intermediate. When an electrophile attacks at C3, the resulting positive charge can be delocalized while maintaining the aromaticity of the six-membered pyrazine ring.[6] In contrast, attack at C2 leads to an intermediate where maintaining aromaticity in the pyrazine ring is not as readily achieved, resulting in a less stable intermediate.[6] This inherent electronic preference makes C3 the most common site for reactions like bromination or acylation.
Q3: Beyond electrophilic substitution, what other positions on the ring can be selectively functionalized?
While C3 is the kinetically favored site for many electrophilic reactions, other positions can be targeted through different strategies. Directed metalation has proven to be a powerful tool for regioselective functionalization.[7] By using organometallic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), it is possible to deprotonate specific positions, which can then be quenched with an electrophile. For instance, metalation can be directed to the C5 or C8 positions depending on the presence of directing groups and the specific reagents used.[8][9] This approach fundamentally changes the reactivity pattern from kinetic electrophilic addition to thermodynamically controlled, base-mediated deprotonation.
Troubleshooting Guide: Controlling Regioisomer Formation
This section addresses specific experimental challenges in a question-and-answer format, providing actionable advice and the scientific rationale behind it.
Q1: My reaction between an aminopyrazine and an α-haloketone is producing a mixture of imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine. How can I improve selectivity for the desired [1,5-a] isomer?
This is a classic regioselectivity problem arising from the two nucleophilic nitrogen atoms in the aminopyrazine. The outcome depends on which nitrogen atom initially attacks the α-haloketone (an SN2 reaction) versus which one participates in the subsequent cyclization (intramolecular condensation).
Root Cause Analysis: The formation of the imidazo[1,2-a]pyrazine isomer typically proceeds via initial alkylation of the endocyclic pyrazine nitrogen, followed by cyclization of the exocyclic amino group. To favor the imidazo[1,5-a]pyrazine, the reaction pathway must be steered towards initial acylation/alkylation of the exocyclic amino group.
Solutions & Protocols:
-
Modify the Starting Materials: Instead of a simple aminopyrazine, start with a 2-(aminomethyl)pyrazine. The nucleophilicity is now concentrated on the primary amine of the methyl group, which can be reacted with various reagents to build the imidazole ring in a controlled manner.
-
Leverage Multi-Component Reactions (MCRs): An iodine-catalyzed one-pot, three-component reaction between 2-aminopyrazine, an aryl aldehyde, and an isocyanide can selectively produce imidazo[1,2-a]pyrazines.[5][10] While this produces the other isomer, understanding such established selective methods can help you design a strategy for your desired target by analogy or exclusion.
-
Thermodynamic vs. Kinetic Control: Analyze your reaction conditions. Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more thermodynamically stable isomer. Experiment with a temperature gradient to see if the product ratio changes.
Q2: I am trying to functionalize my substituted imidazo[1,5-a]pyrazine using n-BuLi or LDA, but I'm getting a complex mixture of products or decomposition. How can I achieve clean, regioselective C-H activation?
Standard strong bases like n-BuLi or LDA can be too reactive and unselective for complex heterocyclic systems, leading to multiple deprotonation sites or decomposition. The key is to use more sophisticated and milder organometallic reagents that offer superior regiochemical control.
Root Cause Analysis: The imidazo[1,5-a]pyrazine system has several acidic protons. The choice of base, solvent, and temperature determines which proton is abstracted. Uncontrolled deprotonation leads to a mixture of organometallic intermediates, which, upon quenching with an electrophile, yields a mixture of regioisomers.
Solutions & Protocols:
-
Utilize Modern Metalating Agents: The Knochel-type bases, such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, offer remarkable regioselectivity.[9] For example, with 6-chloroimidazo[1,2-a]pyrazine, TMPMgCl·LiCl selectively magnesiates the C3 position. In stark contrast, using TMP₂Zn·2MgCl₂·2LiCl switches the selectivity completely, leading to zincation at the C5 position.[9] This switch is believed to be thermodynamically driven and allows for precise functionalization based on the choice of reagent.
-
Directed Metalation: If your molecule has a suitable directing group (e.g., a benzamide), it can be used to direct deprotonation to a specific site. This strategy has been successfully employed to functionalize remote positions on the imidazo[1,5-a]pyrazine scaffold.[7][8]
Caption: Reaction pathway for C3-selective functionalization.
References
- Board, J., Wang, J.-X., Crew, A. P., Jin, M., Foreman, K., Mulvihill, M. J., & Snieckus, V. (2009). Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters, 11(22), 5118–5121. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- Board, J., Wang, J.-X., Crew, A. P., Jin, M., Foreman, K., Mulvihill, M. J., & Snieckus, V. (2009).
- The Journal of Organic Chemistry. (n.d.). Imidazo[1,5-a]pyrazine system.
- TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- Bioorganic & Medicinal Chemistry Letters. (2002). Synthesis and evaluation of imidazo[1,5-a]pyrazines as corticotropin releasing hormone receptor ligands. PubMed.[Link]
- Bioorganic & Medicinal Chemistry. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed.[Link]
- Tetrahedron Letters. (2009). A novel synthesis of highly substituted imidazo[1,5-a]pyrazine derivatives by 3-CR/2-CR sequence. PubMed.[Link]
- ResearchGate. (2025). Proposed reaction mechanism for the synthesis of imidazo[1,5‐a]pyridines.
- RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- RSC Publishing. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637. [Link]
- Chemical Science. (2023).
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.[Link]
- Usiena air. (n.d.). Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction and a base-assisted intramolecular cyclization.
- ACS Medicinal Chemistry Letters. (2018).
- ResearchGate. (2025). Imidazo[1,2-a]pyrazines.
- Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
- ChemMedChem. (2020).
- RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.[Link]
- European Journal of Medicinal Chemistry. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed.[Link]
- Bioorganic & Medicinal Chemistry Letters. (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. PubMed.[Link]
Sources
- 1. Synthesis and evaluation of imidazo[1,5-a]pyrazines as corticotropin releasing hormone receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. A novel synthesis of highly substituted imidazo[1,5-a]pyrazine derivatives by 3-CR/2-CR sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Calculation-assisted regioselective functionalization of the imidazo[1,2- a ]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02893C [pubs.rsc.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Selectivity of Imidazo[1,5-a]pyrazine Based Kinase Inhibitors
Last Updated: January 7, 2026
Introduction
Welcome to the technical support center for the optimization of imidazo[1,5-a]pyrazine-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. The imidazo[1,5-a]pyrazine scaffold is a privileged core structure found in numerous clinically relevant kinase inhibitors, such as the BTK inhibitor acalabrutinib.[1] However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[2][3][4][5]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the optimization of these inhibitors. Our goal is to equip you with the knowledge to rationally design and evaluate more selective and potent kinase inhibitors, thereby minimizing off-target effects and enhancing their therapeutic potential.[6][7]
I. Troubleshooting Guide: Common Selectivity Issues
This section addresses specific problems you might encounter during your experimental work. Each issue is presented in a question-and-answer format, providing not just a solution but also the underlying scientific reasoning.
Issue 1: My imidazo[1,5-a]pyrazine inhibitor shows significant off-target activity against closely related kinases.
Question: I've performed a kinase panel screen, and my lead compound inhibits several kinases within the same family as my primary target. How can I improve its selectivity?
Answer: This is a common challenge, as kinases within the same family often share highly homologous ATP-binding sites.[8] Here are several strategies to address this, ranging from structural modifications to advanced screening techniques:
-
Exploit Subtle Differences in the ATP-Binding Pocket: Even closely related kinases have minor variations in their ATP-binding sites.[6][7]
-
Gatekeeper Residue: The "gatekeeper" residue is a key determinant of inhibitor selectivity.[9] If your target kinase has a small gatekeeper (e.g., threonine or valine), you can introduce bulky substituents on your inhibitor that will sterically clash with the larger gatekeeper residues (e.g., methionine or phenylalanine) of off-target kinases.[2][9][10]
-
Solvent-Exposed Regions: Modifying your inhibitor to interact with solvent-exposed regions outside the conserved ATP-binding site can significantly enhance selectivity.[11] Consider adding polar groups that can form hydrogen bonds with unique residues in your target kinase.
-
Allosteric Pockets: Investigate the possibility of designing inhibitors that bind to allosteric sites, which are less conserved than the ATP-binding pocket.[4] This can lead to highly selective inhibitors.
-
-
Structure-Based Drug Design (SBDD): If a crystal structure of your target kinase is available, use it to guide your design efforts.[4][12]
-
Docking Studies: Perform molecular docking simulations to predict how modifications to your inhibitor will affect its binding to both the target and off-target kinases.[13]
-
Fragment-Based Screening: Use fragment-based approaches to identify small chemical fragments that bind to unique pockets in your target kinase. These fragments can then be linked to your imidazo[1,5-a]pyrazine core to create more selective inhibitors.
-
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the ATP-binding site, you can design an inhibitor with a weak electrophile (e.g., an acrylamide group) that can form a covalent bond with this cysteine.[2][3] This can dramatically increase both potency and selectivity.[3]
Issue 2: My inhibitor is potent in biochemical assays but shows weak activity in cellular assays.
Question: My imidazo[1,5-a]pyrazine compound has a low nanomolar IC50 value in an in vitro kinase assay, but I need micromolar concentrations to see an effect in cells. What could be the reason for this discrepancy?
Answer: A significant drop-off in potency between biochemical and cellular assays is a frequent hurdle. Several factors can contribute to this:
-
High Cellular ATP Concentration: Biochemical assays are often run at low ATP concentrations, which may not reflect the high millimolar concentrations of ATP found in cells.[14][15] An inhibitor that is competitive with ATP will appear less potent in a cellular environment.
-
Recommendation: Re-run your biochemical assay at a physiological ATP concentration (typically 1-5 mM) to get a more accurate measure of its potency.[15]
-
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Recommendation: Assess the physicochemical properties of your inhibitor, such as lipophilicity (LogP) and polar surface area (PSA). Consider synthesizing analogs with improved cell permeability.
-
-
Efflux by Transporters: The inhibitor may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[16]
-
Recommendation: Conduct experiments using cell lines that overexpress specific efflux transporters to determine if your compound is a substrate.
-
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes.
-
Recommendation: Perform metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic fate of your inhibitor.[13]
-
Issue 3: I'm observing unexpected toxicity in my cell-based assays that doesn't seem related to the primary target.
Question: My imidazo[1,5-a]pyrazine inhibitor is causing cell death at concentrations where the primary target is only partially inhibited. How can I investigate if this is due to off-target effects?
Answer: Unexplained cellular toxicity is a strong indicator of off-target activity. A systematic approach is needed to identify the responsible off-target(s):
-
Comprehensive Kinome Profiling: A broad kinase panel screen is essential to identify all potential kinase targets of your inhibitor.[17][18] Several commercial services offer comprehensive profiling against hundreds of kinases.
-
Data Interpretation: Analyze the kinome scan data to identify kinases that are potently inhibited at concentrations that correlate with the observed cellular toxicity.
-
-
Chemical Proteomics: This approach can identify the direct protein targets of your inhibitor in a cellular context.
-
Phenotypic Screening: Use high-content imaging or other phenotypic assays to characterize the cellular effects of your inhibitor. This can provide clues about the signaling pathways being affected.
II. Frequently Asked Questions (FAQs)
Q1: What are the key structural features of the imidazo[1,5-a]pyrazine scaffold that I should focus on for optimizing selectivity?
A1: The imidazo[1,5-a]pyrazine core itself is a relatively rigid heterocycle. The primary opportunities for optimization lie in the substituents at various positions. Based on published structure-activity relationship (SAR) studies, the following positions are often critical:
-
C5-position: Substituents at this position often extend towards the solvent-exposed region of the ATP-binding pocket and can be modified to improve selectivity and physicochemical properties.[20]
-
Substituents on the imidazole ring: Modifications here can influence interactions with the hinge region of the kinase.
Q2: How do I choose the right kinase profiling service?
A2: The choice of a kinase profiling service depends on your specific needs:
-
For initial selectivity screening: A broad panel that covers a large portion of the kinome is ideal.[17][18] This will give you a comprehensive overview of your inhibitor's selectivity profile.
-
For lead optimization: A smaller, more focused panel of kinases that are closely related to your primary target can be more cost-effective for iterative testing.
-
Assay format: Consider the assay technology used. Radiometric assays are often considered the gold standard as they directly measure enzymatic activity.[17][21] Binding assays can also provide valuable information about a compound's affinity for different kinases.[14]
Q3: What is the role of the "gatekeeper" residue in kinase inhibitor selectivity?
A3: The gatekeeper residue is located at the entrance of a hydrophobic pocket adjacent to the ATP-binding site.[9][10] The size of this residue varies among kinases and acts as a "gate" that controls access to this pocket.[2][10] By designing inhibitors with bulky groups that can only be accommodated by kinases with small gatekeeper residues, you can achieve a significant degree of selectivity.[2]
Q4: Can I use computational methods to predict the selectivity of my inhibitors?
A4: Yes, computational methods are powerful tools for predicting and rationalizing kinase inhibitor selectivity:
-
Molecular Docking: This technique can predict the binding mode and affinity of your inhibitor to different kinases, helping you to prioritize which analogs to synthesize.[13]
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between your inhibitor and the kinase, which can be crucial for understanding selectivity.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the structural features of your inhibitors with their activity and selectivity.[22]
-
AI and Machine Learning: Emerging AI and machine learning approaches are being used to predict kinase inhibitor selectivity with increasing accuracy.[5]
III. Experimental Protocols & Data Presentation
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol describes a standard radiometric assay to determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (specific to the kinase)
-
Test inhibitor (dissolved in DMSO)
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined amount of time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated ATP will be washed away.
-
Wash the filter plate several times with a wash buffer (e.g., phosphoric acid).
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Kinome Profiling Results
The results of a kinome profiling experiment are often presented as a dendrogram or a "kinome map" to visualize the selectivity of the inhibitor.
Table 1: Example Kinase Selectivity Data for Compound X
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Target Kinase A | 95 | 10 |
| Off-Target Kinase B | 85 | 50 |
| Off-Target Kinase C | 20 | >1000 |
| Off-Target Kinase D | 5 | >10000 |
IV. Visualizations
Workflow for Optimizing Kinase Inhibitor Selectivity
Caption: A workflow diagram illustrating the iterative process of optimizing kinase inhibitor selectivity.
Key Interactions for Improving Selectivity
Caption: Diagram showing how different modifications to an inhibitor can target specific regions of a kinase to improve selectivity.
V. References
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (Link: )
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (Link: )
-
Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. (Link: )
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (Link: )
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Publications. (Link: )
-
Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PubMed Central. (Link: )
-
From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (Link: )
-
Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors - PMC. (Link: )
-
Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications - Research and Reviews. (Link: )
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC - PubMed Central. (Link: )
-
Kinase Selectivity Panels - Reaction Biology. (Link: )
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed. (Link: )
-
Structural biology in drug design: selective protein kinase inhibitors - PubMed. (Link: )
-
Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1) - NIH. (Link: )
-
Kinase Panel Screening and Profiling Service - Reaction Biology. (Link: )
-
CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. (Link: )
-
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (Link: )
-
Targeted Kinase Selectivity from Kinase Profiling Data - PMC - NIH. (Link: )
-
The challenge of selecting protein kinase assays for lead discovery optimization - PMC - NIH. (Link: )
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (Link: )
-
Strategy toward Kinase-Selective Drug Discovery - PMC - NIH. (Link: )
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PubMed Central. (Link: )
-
Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC - NIH. (Link: )
-
Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - RSC Publishing. (Link: )
-
Features of Selective Kinase Inhibitors | Request PDF - ResearchGate. (Link: )
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][3][6]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent - ACS Publications. (Link: )
-
Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study | Bentham Science Publishers. (Link: )
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][3][6]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed. (Link: )
-
Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed. (Link: )
-
Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy - RSC Publishing. (Link: )
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - ResearchGate. (Link: )
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed. (Link: )
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (Link: )
-
Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy - PMC - NIH. (Link: )
-
Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed. (Link: )
-
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed. (Link: )
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. tandfonline.com [tandfonline.com]
- 4. rroij.com [rroij.com]
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- 9. Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural biology in drug design: selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
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- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
Technical Support Center: Troubleshooting Cell Permeability Assays for Imidazo[1,5-a]pyrazines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,5-a]pyrazines. This guide provides in-depth troubleshooting for common cell permeability assays, ensuring you can confidently assess the potential of your compounds. As a class of heterocyclic compounds, imidazo[1,5-a]pyrazines present unique opportunities and challenges in drug discovery, making accurate permeability assessment crucial for predicting oral bioavailability and overall success.
This resource is structured to address specific issues you might encounter during your experiments, moving beyond a simple checklist to explain the "why" behind each troubleshooting step.
Part 1: Understanding the Compound and the Challenge
Imidazo[1,5-a]pyrazines are a versatile scaffold in medicinal chemistry. However, their physicochemical properties, such as lipophilicity and polar surface area, can significantly impact their ability to cross cell membranes. A discrepancy between high biochemical potency and low cellular efficacy often points towards poor cell permeability.[1][2]
Before diving into assay-specific issues, it's essential to consider the inherent properties of your specific imidazo[1,5-a]pyrazine derivative.
Frequently Asked Questions: The Basics
-
Q1: My imidazo[1,5-a]pyrazine shows high potency in biochemical assays but weak activity in cell-based assays. What's the likely cause?
-
A1: This is a classic indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[2] Another strong possibility is that your compound is a substrate for cellular efflux pumps, which actively transport it out of the cell.[1][2]
-
-
Q2: What key physicochemical properties of my imidazo[1,5-a]pyrazine might influence its cell permeability?
-
A2: Several factors are critical for passive diffusion across the cell membrane:
-
Lipophilicity (LogP/LogD): An optimal lipophilicity is needed for the compound to partition into the lipid bilayer of the cell membrane.[2]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better permeability.[2]
-
Molecular Weight (MW): Smaller molecules tend to permeate more easily.[2]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder membrane transport.[2]
-
-
-
Q3: Which initial assays should I use to assess the permeability of my imidazo[1,5-a]pyrazine?
-
A3: A tiered approach is often most effective.
-
Part 2: Troubleshooting Specific Permeability Assays
This section is designed to help you diagnose and solve common problems encountered with the most frequently used permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive intestinal absorption.[6] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.[6]
Issue 1: Low Apparent Permeability (Papp) in PAMPA
A low Papp value in a PAMPA assay suggests poor passive diffusion across a lipid membrane.[1]
-
Q: My imidazo[1,5-a]pyrazine has a low Papp in the PAMPA assay. What are the next steps?
-
A: Review Physicochemical Properties: Compare the properties of your compound to established guidelines for good membrane permeability, such as Lipinski's Rule of Five.[7]
-
A: Optimize Formulation: Poor aqueous solubility can lead to artificially low permeability readings.[1]
-
A: Assess Compound Stability: Verify the stability of your compound in the assay buffer at the experimental pH and temperature.[1]
-
Caco-2 Permeability Assay
The Caco-2 cell line is derived from human colon adenocarcinoma and, when cultured as a monolayer, differentiates to form tight junctions and expresses transporters, mimicking the intestinal barrier.[4] This makes it a gold standard for in vitro prediction of intestinal drug permeability.[8]
Issue 2: Low Papp in Caco-2 Assay, Despite Good PAMPA Permeability
This scenario strongly suggests the involvement of active transport mechanisms.[1]
-
Q: My compound showed good permeability in PAMPA, but is poor in the Caco-2 assay. What does this mean?
-
A: Investigate Active Efflux: The most likely reason is that your imidazo[1,5-a]pyrazine is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[1]
-
Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). The ER is calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 is a strong indicator of active efflux.[9]
-
Use Efflux Pump Inhibitors: Co-incubate your compound with known efflux pump inhibitors, such as verapamil for P-gp or fumitremorgin C for BCRP.[9] A significant increase in the apparent permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.
-
-
Issue 3: Poor Compound Recovery in Caco-2 Assay
Low recovery is a common challenge that can lead to the underestimation of permeability.[9][10]
-
Q: The total amount of my compound recovered from the apical and basolateral chambers is significantly less than the initial amount. What could be the cause?
-
A: Non-specific Binding: Imidazo[1,5-a]pyrazines, particularly lipophilic ones, can bind to plastic surfaces of the assay plates.[10]
-
A: Intracellular Accumulation (Lysosomal Trapping): Basic compounds can become trapped in acidic lysosomes within the cells, leading to poor recovery.[13][14]
-
Solution: To test for this, you can conduct the assay in the presence of a lysosomotropic agent like bafilomycin A1, which inhibits the vacuolar H+-ATPase and raises the lysosomal pH. An improvement in recovery would suggest lysosomal trapping.[13]
-
-
A: Compound Instability/Metabolism: The compound may be degrading in the assay buffer or being metabolized by enzymes present in the Caco-2 cells.[9]
-
Solution: Assess the stability of your compound in the assay buffer over the course of the experiment. Analyze samples from the Caco-2 assay for the presence of metabolites using LC-MS/MS.[1]
-
-
Issue 4: High Variability in Caco-2 Assay Results
Variability in Caco-2 data is a known issue and can arise from several sources.[5][15]
-
Q: I'm seeing significant well-to-well or day-to-day variability in my Caco-2 permeability data. How can I improve consistency?
-
A: Monolayer Integrity: The integrity of the Caco-2 cell monolayer is paramount for reliable data.[9]
-
TEER Measurement: Regularly measure the Transepithelial Electrical Resistance (TEER). TEER values should typically be between 300-500 Ω·cm² to ensure a confluent monolayer.[9]
-
Lucifer Yellow Permeability: Use a paracellular marker like Lucifer yellow to confirm monolayer integrity. The permeability of Lucifer yellow should be low, typically less than 1% per hour.[16]
-
-
A: Cell Culture Conditions:
-
Passage Number: Use Caco-2 cells within a consistent and defined passage number range, as their characteristics can change over time.[11]
-
Seeding Density: Ensure a consistent cell seeding density for each experiment.[17]
-
Culture Duration: Caco-2 cells typically require 21 days to fully differentiate and form a robust monolayer.[4]
-
-
A: Experimental Parameters: Standardize all experimental conditions, including the composition and pH of the transport buffer, incubation temperature, and sampling times.[5]
-
MDCK Permeability Assay
Madin-Darby Canine Kidney (MDCK) cells are another popular model, particularly for assessing blood-brain barrier permeability when transfected with human efflux transporters like P-gp (MDCK-MDR1).[18][19]
Issue 5: Unexpected Results in MDCK-MDR1 Assays
-
Q: My compound shows high efflux in the MDCK-MDR1 assay. How do I confirm it's a P-gp substrate?
-
A: Similar to the Caco-2 assay, a bidirectional transport study is key. An efflux ratio (Papp(B-A)/Papp(A-B)) of ≥ 2 indicates P-gp mediated efflux.[18] To further confirm, perform the assay in the presence of a specific P-gp inhibitor.
-
-
Q: My MDCK cells are detaching or forming an inconsistent monolayer.
-
A: Cell Health and Passage: High-passage MDCK cells can lose their ability to form tight junctions.[20] Always use cells within a validated passage range and ensure they exhibit the characteristic "cobblestone" morphology.[20]
-
A: Seeding Density: Optimize the initial cell seeding density to achieve a confluent monolayer within your desired timeframe.[17]
-
A: Trypsin Sensitivity: If using trypsin in your protocol (e.g., for certain viral plaque assays), be aware that different batches can have varying activity and may need to be titrated to avoid lifting the cell monolayer.[20]
-
Part 3: Data Interpretation and Advanced Insights
Data Summary Tables
For consistent and reliable results, your assays should meet these general acceptance criteria:
| Assay | Parameter | Acceptance Criteria | Reference |
| Caco-2 | TEER Value | 300 - 500 Ω·cm² | [9] |
| Lucifer Yellow Papp | < 1.0 x 10⁻⁶ cm/s | [16] | |
| Recovery | > 70% | [9][10] | |
| Efflux Ratio (ER) | ER ≥ 2 suggests active efflux | [9][18] | |
| MDCK | TEER Value | Varies by lab, but should be consistent | [16] |
| Lucifer Yellow Papp | < 1.0 x 10⁻⁶ cm/s | [16] | |
| Recovery | > 70% | [18] |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for assessing permeability and a decision tree for troubleshooting common issues.
Caption: Permeability assessment workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PAMPA | Evotec [evotec.com]
- 4. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. enamine.net [enamine.net]
- 13. The impact of assay recovery on the apparent permeability, a function of lysosomal trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 19. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pharmacokinetic Properties of Imidazo[1,5-a]pyrazine Leads
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the imidazo[1,5-a]pyrazine scaffold. This guide is designed for medicinal chemists, DMPK scientists, and drug development professionals actively working on this important heterocyclic core. The imidazo[1,5-a]pyrazine scaffold is a key structural motif in numerous kinase inhibitors and other therapeutic agents, valued for its synthetic tractability and ability to form crucial interactions with biological targets.[1][2][3] However, leads from this class often present significant, though surmountable, challenges in achieving desirable pharmacokinetic (PK) profiles.
This document provides in-depth, field-proven troubleshooting guides and FAQs to address specific experimental issues related to Absorption, Distribution, Metabolism, and Excretion (ADME). Our goal is to explain the causality behind experimental choices, providing you with the rationale needed to design effective solutions and accelerate your discovery programs.
Troubleshooting & Frequently Asked Questions (FAQs)
Section 1: Poor Aqueous Solubility
Poor solubility is a frequent starting point for PK issues, as it directly impacts dissolution rate and subsequent absorption, potentially leading to low oral bioavailability.[4] Over 70% of new chemical entities suffer from poor aqueous solubility, making this a critical hurdle to overcome.[4]
FAQ 1: My lead compound is highly potent in vitro but shows negligible aqueous solubility (<1 µM). What are the primary strategies to address this without sacrificing potency?
This is a classic "brick-dust" or "grease-ball" molecule problem.[5] The low solubility stems from either strong crystal lattice energy (high melting point) or high lipophilicity. Your strategy should be a multi-pronged approach involving both physicochemical characterization and targeted structural modifications.
Causality: A drug must be in solution to be absorbed. The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the drug's surface area and its saturation solubility.[4] By improving solubility, you increase the concentration of dissolved drug in the gastrointestinal fluid, creating a more favorable gradient for absorption.
Initial Diagnostic Workflow:
Caption: Initial decision workflow for solubility issues.
Recommended Strategies & Protocols:
-
Introduce Polar Functional Groups: Systematically probe the scaffold for locations that can tolerate polar groups without disrupting target binding. A successful example in the related imidazo[1,2-a]pyridine series involved adding a pyridinyl group, which significantly improved aqueous solubility and other PK properties.[6]
-
Action: Synthesize analogs with small, polar functionalities (e.g., hydroxyl, methoxy, morpholine, piperazine) at solvent-exposed positions.
-
Causality: These groups can form hydrogen bonds with water, disrupting the crystal lattice and improving solvation.
-
-
Salt Formation: If your compound has an ionizable center (e.g., a basic nitrogen on a piperidine substituent), salt formation can dramatically enhance solubility by disrupting the crystal lattice.[4][7]
-
Protocol: Screen a panel of pharmaceutically acceptable counterions (e.g., HCl, mesylate, tartrate) and measure the thermodynamic solubility of the resulting salts.
-
-
Formulation-Based Approaches: For early-stage in vivo studies, formulation can provide a temporary solution to assess efficacy.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.[4][8]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix (e.g., HPMCAS) prevents crystallization and can maintain a supersaturated state in vivo, enhancing absorption.[5][7] Spray drying is a common method to produce these dispersions.[5]
-
Table 1: Example Structure-Solubility Relationship (SSR) Data
| Compound | R-Group at C8 | LogD (pH 7.4) | Kinetic Solubility (µM) |
| Lead | -Cl | 4.5 | < 1 |
| Analog 1 | -OCH3 | 3.8 | 15 |
| Analog 2 | -Morpholine | 2.9 | 75 |
| Analog 3 | -Piperazine-HCl | 1.8 | > 200 |
Section 2: High Metabolic Clearance
High clearance, often due to rapid metabolism by Cytochrome P450 (CYP) enzymes, is a primary cause of low oral bioavailability and short half-life.[9] The imidazo[1,5-a]pyrazine core itself can be susceptible to metabolism, and identifying these "metabolic hotspots" or "soft spots" is crucial for rational drug design.[10][11]
FAQ 2: My compound has a short half-life (<30 min) in a human liver microsome (HLM) stability assay. How do I identify the metabolic "soft spot" and improve stability?
A short HLM half-life strongly indicates rapid Phase I metabolism, typically oxidation by CYP enzymes.[12] The key is to pinpoint the exact site of metabolic attack and then modify the structure to block this biotransformation without negatively impacting potency or introducing new liabilities.
Causality: Metabolic enzymes, particularly CYPs like CYP3A4, recognize and bind to specific structural motifs, often lipophilic and electron-rich sites, catalyzing their oxidation to facilitate excretion.[9][13] By identifying and blocking the most labile site, you force metabolism to a slower, alternative pathway, thereby increasing the compound's half-life and systemic exposure.
Workflow for Metabolic Hotspot Identification and Mitigation:
Caption: Workflow for identifying and fixing metabolic hotspots.
Recommended Strategies & Protocols:
-
Metabolite Identification: This is the foundational experiment.
-
Protocol: Incubate the parent compound with human liver microsomes (or hepatocytes) and NADPH (a necessary cofactor for CYP enzymes).[12] After a set time, quench the reaction and analyze the mixture by high-resolution LC-MS/MS to identify the mass shifts corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation).[10]
-
-
Blocking Strategies: Once the primary metabolic route is confirmed, use medicinal chemistry strategies to fortify that position.
-
Introduce Electron-Withdrawing Groups: Placing a fluorine atom on an aromatic ring, for instance, can deactivate it towards oxidative metabolism.
-
Introduce Steric Bulk: Adding a methyl or cyclopropyl group adjacent to a metabolic soft spot can physically block the CYP active site from accessing it.[1] This strategy was used to slow amide cleavage in one imidazo[1,5-a]pyrazine series.[1]
-
Bioisosteric Replacement: This is a powerful technique where a metabolically liable group is swapped for a more stable one.[14][15] In a notable case study, replacing the entire imidazo[1,2-a]pyrazine core with an isosteric pyrazolo[1,5-c]pyrimidine scaffold improved microsomal stability and efflux liabilities.[16]
-
Table 2: Example Structure-Metabolism Relationship (SMR) Data
| Compound | Modification | HLM T½ (min) | Primary Metabolite |
| Lead | Phenyl at C5 | 15 | Phenyl-hydroxylation (+16 Da) |
| Analog 4 | 4-Fluoro-phenyl at C5 | 65 | N-dealkylation (slow) |
| Analog 5 | 2-Methyl-phenyl at C5 | 48 | Benzylic hydroxylation (slow) |
| Analog 6 | Pyridyl at C5 | > 90 | N-oxidation (very slow) |
Section 3: Low Permeability and High Efflux
Even if a compound is soluble and metabolically stable, it must be able to cross the intestinal epithelium to reach systemic circulation. Low passive permeability or being a substrate for efflux transporters like P-glycoprotein (P-gp) can severely limit absorption.
FAQ 3: My compound has good solubility and stability, but the Caco-2 assay shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio (>3). What does this mean and what can I do?
This profile is a classic signature of an efflux transporter substrate. The low permeability in the absorptive (A-to-B) direction combined with a high efflux ratio (ER) indicates that while some passive diffusion may occur, the compound is actively pumped back into the intestinal lumen by transporters like P-gp. A case study on imidazo[1,2-a]pyrazines showed that high in vitro efflux ratios correlated directly with poor brain penetration in vivo.[16]
Causality: Efflux transporters are the cell's "bouncers," using ATP to expel xenobiotics. This prevents potentially toxic substances from entering the body or sensitive tissues like the brain. If your drug candidate is recognized by these transporters, its net flux across the membrane will be low, resulting in poor absorption and bioavailability.
Experimental Protocol: Caco-2 Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express key transporters, mimicking the intestinal barrier.[17][18]
-
Cell Culture: Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate and culture for ~21 days until a differentiated monolayer is formed.
-
Integrity Check: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A-to-B): Add the test compound to the apical (A, upper) chamber. At various time points, sample from the basolateral (B, lower) chamber and quantify the compound concentration using LC-MS/MS.
-
Permeability Measurement (B-to-A): In a separate well, add the compound to the basolateral chamber and sample from the apical chamber.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B).
Strategies to Mitigate Efflux:
-
Reduce Polar Surface Area (PSA) and Hydrogen Bond Donors: P-gp substrates often have specific physicochemical properties. Reducing the number of hydrogen bond donors and carefully managing the molecule's polarity can disrupt recognition by the transporter.
-
Introduce "Greasy" Moieties: Sometimes, increasing lipophilicity can enhance passive diffusion to a rate that overwhelms the efflux pumps, though this must be balanced against potential solubility issues.
-
Masking Recognition Sites: Introduce conformational constraints (e.g., rigid analogs) or bulky groups that disrupt the key interactions between your compound and the transporter binding site.[15]
-
Scaffold Hopping/Bioisosteric Replacement: As with metabolic issues, sometimes the core scaffold is the primary driver of efflux liability. Replacing the imidazo[1,5-a]pyrazine core with a different, but structurally similar, heterocycle can be an effective strategy.[16]
References
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). NIH.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. (n.d.).
- Tackling metabolism issues in drug discovery with in silico methods. (2024, November 18). AZoNetwork.
- Metabolite characterisation to accelerate drug discovery. (n.d.).
- How to improve metabolic stability in drug discovery. (2024, September 13). YouTube.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI.
- Comparison of methods for the prediction of the metabolic sites for CYP3A4-mediated metabolic reactions. (n.d.). PubMed.
- In Vitro ADME Assays and Services. (n.d.).
- In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (n.d.). InfinixBio.
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheum
- Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. (2011, April 1). PubMed.
- Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation | Request PDF. (2025, August 9).
- Bioisosteric Replacement Str
- In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). Assay Guidance Manual - NCBI.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
- Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (n.d.). PubMed.
- Analog design-Bioisosteric replacement str
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- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. researchgate.net [researchgate.net]
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- 14. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 15. Analog design-Bioisosteric replacement strategies | PPTX [slideshare.net]
- 16. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 18. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Comparative Guide to BTK Inhibitors: Profiling 8-Chloroimidazo[1,5-A]pyrazine Derivatives Against Established Therapeutics
This guide provides an in-depth technical comparison of Bruton's tyrosine kinase (BTK) inhibitors, with a special focus on the emerging class of compounds based on the 8-Chloroimidazo[1,5-A]pyrazine scaffold. We will objectively evaluate their performance against established first and second-generation BTK inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Central Role of BTK in B-Cell Signaling
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase within the Tec kinase family.[1] It serves as an essential signaling node downstream of the B-cell receptor (BCR), playing a pivotal role in B-cell development, activation, proliferation, and survival.[2] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers signaling pathways such as NF-κB and MAPK, ultimately driving B-cell responses.[2][3] Aberrant activation of the BCR pathway is a hallmark of numerous B-cell malignancies, making BTK a prime therapeutic target.[4][5]
Caption: Simplified BTK Signaling Pathway in B-Cells.
The Evolving Landscape of BTK Inhibitors
The development of BTK inhibitors has revolutionized the treatment of B-cell cancers. These inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Covalent Irreversible Inhibitors: This first generation of inhibitors, exemplified by Ibrutinib , forms a permanent covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[1][6] While highly effective, first-generation inhibitors like Ibrutinib also exhibit off-target activity against other kinases, such as epidermal growth factor receptor (EGFR) and other Tec family kinases, which can lead to adverse effects.[7]
-
Second-Generation Covalent Inhibitors: To address the limitations of Ibrutinib, second-generation inhibitors like Acalabrutinib and Zanubrutinib were developed.[8][9] These agents also bind covalently to Cys481 but are designed for greater selectivity for BTK, thereby minimizing off-target effects and improving the safety profile.[10][11]
-
Non-Covalent (Reversible) Inhibitors: A newer class of inhibitors binds to BTK through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[12] This reversible binding offers a key advantage: the ability to inhibit BTK even when the Cys481 residue is mutated (a common mechanism of resistance to covalent inhibitors).[13]
The Imidazo[1,5-a]pyrazine Scaffold: A Platform for Novel BTK Inhibitors
The imidazo[1,5-a]pyrazine core is a privileged scaffold in kinase inhibitor design. Notably, the second-generation inhibitor Acalabrutinib is an imidazo[1,5-a]pyrazine analogue.[8] Recent research and patent literature have highlighted the potential of derivatives of this scaffold, particularly those with substitutions at the 8-position, as novel BTK inhibitors.
A U.S. patent (US9290504B2) specifically describes the synthesis and use of This compound derivatives for the treatment of BTK-mediated disorders.[4] Furthermore, a study published in ACS Medicinal Chemistry Letters detailed the discovery of a series of 8-amino-imidazo[1,5-a]pyrazines as potent and highly selective reversible BTK inhibitors.[12] This guide will focus on comparing these emerging imidazo[1,5-a]pyrazine-based compounds with established covalent inhibitors.
Comparative Analysis: Performance Metrics
The value of a BTK inhibitor is determined by its potency, selectivity, and cellular efficacy. Below, we compare these key parameters across different classes of inhibitors.
Mechanism of Action and Binding Mode
The fundamental difference lies in the interaction with the Cys481 residue in the BTK active site.
-
Ibrutinib, Acalabrutinib, Zanubrutinib (Covalent): These inhibitors possess a reactive group (an acrylamide moiety) that forms a covalent bond with the thiol group of Cys481, leading to sustained, irreversible inhibition.[6][9][10]
-
8-Amino-imidazo[1,5-a]pyrazine Derivatives (Non-Covalent/Reversible): This class of inhibitors lacks a reactive group for covalent bond formation. Instead, their potent inhibition is achieved through a combination of specific hydrogen bonds with hinge residues (Ser538 and Asp539) and hydrophobic interactions within the kinase's back pocket.[5] This reversible binding is a key strategic advantage for overcoming C481S resistance mutations.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) in a biochemical assay is a primary measure of a compound's potency against its target enzyme. Lower IC50 values indicate greater potency.
| Inhibitor Class | Example Compound(s) | BTK IC50 (nM) | Binding Mode | Reference(s) |
| First-Generation Covalent | Ibrutinib | ~0.5 | Covalent | [4] |
| Second-Generation Covalent | Acalabrutinib | ~3 | Covalent | [10] |
| Zanubrutinib | ~1.8 | Covalent | [8] | |
| Imidazo[1,5-a]pyrazine (Reversible) | Compound 1 (8-amino deriv.) | ~1.3 | Reversible | |
| Compound 3 (8-amino deriv.) | ~1.1 | Reversible |
As the data indicates, the optimized 8-amino-imidazo[1,5-a]pyrazine derivatives demonstrate biochemical potency comparable to the leading covalent inhibitors.
Kinase Selectivity: The Key to a Better Safety Profile
Selectivity is arguably the most critical differentiator for newer generations of BTK inhibitors. Off-target inhibition of other kinases, particularly those in the Src and EGFR families, is associated with many of the adverse effects observed with Ibrutinib, such as diarrhea and rashes.
The 8-amino-imidazo[1,5-a]pyrazine series was specifically designed to achieve high selectivity. This is accomplished by exploiting unique interactions in the kinase back pocket, a region that is less conserved across different kinases.[5]
| Inhibitor | BTK IC50 (nM) | EGFR IC50 (nM) | TEC IC50 (nM) | ITK IC50 (nM) | Selectivity Profile | Reference(s) |
| Ibrutinib | 0.5 | 7.8 | 2.1 | 10.7 | Broad inhibition of TEC family and EGFR | [10] |
| Acalabrutinib | 3 | >10,000 | 47 | >10,000 | Highly selective for BTK over other kinases | [10] |
| Zanubrutinib | <1 | 390 | 11 | 67 | High selectivity for BTK | |
| Compound 1 (8-amino deriv.) | 1.3 | >10,000 | >10,000 | >10,000 | Excellent kinase selectivity | |
| Compound 3 (8-amino deriv.) | 1.1 | >10,000 | >10,000 | >10,000 | Excellent kinase selectivity |
The data clearly shows that both second-generation covalent inhibitors and the reversible 8-amino-imidazo[1,5-a]pyrazine derivatives offer a significant improvement in selectivity over the first-generation inhibitor, Ibrutinib. This enhanced selectivity is expected to translate into a more favorable safety profile in clinical settings.
Experimental Protocols for BTK Inhibitor Characterization
To ensure trustworthiness and reproducibility, the following are detailed protocols for key experiments used to characterize and compare BTK inhibitors.
BTK Biochemical Potency Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
Caption: Workflow for kinase selectivity profiling.
Step-by-Step Methodology:
-
Primary Screen: The test inhibitor is screened at a single, high concentration (e.g., 1 µM) against a broad panel of purified kinases (e.g., the KinomeScan™ panel, which can include over 450 kinases).
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% or >75%) at the screening concentration are identified as potential off-targets.
-
Dose-Response Confirmation: For each identified "hit," a full dose-response experiment is conducted as described in the biochemical potency assay to determine the precise IC50 value.
-
Selectivity Calculation: The selectivity of the inhibitor is expressed as the ratio of the off-target IC50 to the on-target (BTK) IC50. A higher ratio indicates greater selectivity.
Cellular BTK Autophosphorylation Assay
This assay confirms that the inhibitor can engage its target and inhibit its activity within a cellular context.
Step-by-Step Methodology:
-
Cell Culture: Use a relevant B-cell line, such as Ramos cells, which have constitutively active BCR signaling.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a set period (e.g., 1-2 hours).
-
Cell Lysis: Harvest and lyse the cells to release cellular proteins.
-
Western Blot or ELISA: Measure the level of BTK autophosphorylation at Tyr223 (a marker of BTK activation) using a phospho-specific antibody. This can be done via Western Blotting or a quantitative ELISA.
-
Data Analysis: Quantify the signal for phosphorylated BTK relative to total BTK. Plot the inhibition of phosphorylation against the inhibitor concentration to determine the cellular EC50 (half-maximal effective concentration).
Conclusion
The landscape of BTK inhibitors is rapidly evolving, with a clear trajectory towards enhancing selectivity to improve patient outcomes. While first-generation covalent inhibitors like Ibrutinib validated BTK as a target, their off-target effects created a need for more refined therapeutics. Second-generation covalent inhibitors such as Acalabrutinib and Zanubrutinib have largely met this need with improved selectivity profiles.
The emergence of compounds based on the imidazo[1,5-a]pyrazine scaffold represents a significant advancement. This chemical class has not only yielded highly selective second-generation covalent inhibitors but has also provided a platform for developing potent, non-covalent (reversible) inhibitors. The 8-amino-imidazo[1,5-a]pyrazine derivatives demonstrate that it is possible to achieve nanomolar potency comparable to leading covalent drugs while maintaining an exceptional kinase selectivity profile. Their reversible binding mechanism presents a promising strategy to address acquired resistance through Cys481 mutations, a growing clinical challenge. Further preclinical and clinical investigation of this class of inhibitors is highly warranted and will be critical in defining their future role in the treatment of B-cell malignancies and autoimmune diseases.
References
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- PatSnap Synapse. (2024). What is the mechanism of Acalabrutinib?
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- BeOne Medical Affairs. (n.d.). Zanubrutinib. BeiGene. [Link]
- Wikipedia. (2024). Ibrutinib. Wikipedia. [Link]
- O'Brien, S., et al. (2018). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Clinical Cancer Research. [Link]
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A Technical Guide to the Validation of Imidazo[1,5-a]pyrazines as Selective Kinase Inhibitors
For researchers, scientists, and drug development professionals, the rigorous validation of a potential therapeutic candidate is paramount. This guide provides an in-depth, objective comparison of the imidazo[1,5-a]pyrazine scaffold, with a focus on its derivatives as selective kinase inhibitors, against established alternatives. We will delve into the experimental data and methodologies required to thoroughly assess the performance and selectivity of this promising class of compounds. While direct, comprehensive data on 8-Chloroimidazo[1,5-a]pyrazine is emerging, we will draw upon the extensive research on its close analogs, particularly 8-amino-imidazo[1,5-a]pyrazines, to establish a robust validation framework. This framework can be readily adapted for the specific validation of the 8-chloro derivative as more data becomes available.
Introduction to Imidazo[1,5-a]pyrazines as Kinase Inhibitors
The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of several small molecule kinase inhibitors that have progressed into clinical trials.[1] This heterocyclic system offers a versatile platform for designing potent and selective inhibitors that can target the highly conserved ATP-binding pocket of kinases.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Therefore, the development of selective kinase inhibitors is a major focus of modern drug discovery.
This guide will focus on two key kinase targets for which imidazo[1,5-a]pyrazine derivatives have shown significant promise: Bruton's Tyrosine Kinase (BTK) and Aurora A Kinase.
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, B-cell activation, and development.[2][3] Its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.[2][4]
-
Aurora A Kinase: A serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[5][6][7] Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[5][8]
Mechanism of Action and Signaling Pathways
A thorough understanding of the target's role in cellular signaling is fundamental to validating an inhibitor. Below are simplified representations of the BTK and Aurora A signaling pathways.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately B-cell proliferation, differentiation, and survival.[2][3][9]
Caption: Simplified BTK signaling pathway and the point of inhibition.
Aurora A Kinase Signaling Pathway
Aurora A is a key regulator of mitosis. Its activity is tightly controlled throughout the cell cycle, peaking at the G2/M transition.[5] Aurora A is activated through phosphorylation and binding to cofactors like TPX2. Once active, it phosphorylates a multitude of substrates involved in centrosome separation, spindle assembly, and mitotic entry.[5][7][8] Dysregulation of Aurora A can lead to genomic instability and aneuploidy, contributing to cancer development.[5]
Caption: Simplified Aurora A signaling pathway and the point of inhibition.
Comparative Analysis with Alternative Kinase Inhibitors
To objectively evaluate the potential of an imidazo[1,5-a]pyrazine-based inhibitor, a direct comparison with established drugs targeting the same kinase is essential.
Comparison with BTK Inhibitors
We will compare the imidazo[1,5-a]pyrazine scaffold with two well-characterized BTK inhibitors: Ibrutinib (a first-generation inhibitor) and Acalabrutinib (a second-generation inhibitor). Acalabrutinib is known for its improved selectivity over Ibrutinib.[10][11][12]
| Inhibitor | Scaffold | Target | IC50 (BTK) | Selectivity Profile | Reference |
| Imidazo[1,5-a]pyrazine Derivative | Imidazo[1,5-a]pyrazine | BTK | Sub-nanomolar to low nanomolar (for 8-amino derivatives) | High selectivity over EGFR and other kinases (for specific derivatives). | [1][13] |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | ~0.5 nM | Inhibits other kinases including TEC family kinases, EGFR, and ITK. | [14][15] |
| Acalabrutinib | Acrylamide | BTK | ~3-5 nM | More selective than Ibrutinib with minimal off-target activity on EGFR and ITK. | [10][11][12][16] |
Comparison with Aurora A Kinase Inhibitors
For Aurora A, we will compare the imidazo[1,5-a]pyrazine scaffold with Alisertib (MLN8237) and Danusertib (PHA-739358).
| Inhibitor | Scaffold | Target | IC50 (Aurora A) | Selectivity Profile | Reference |
| Imidazo[1,2-a]pyrazine Derivative | Imidazo[1,2-a]pyrazine | Aurora A | Potent, with potential for high selectivity. | Selectivity over Aurora B can be engineered. | [17] |
| Alisertib (MLN8237) | Pyrimidine | Aurora A | ~1.2 nM | >200-fold selectivity for Aurora A over Aurora B. | [18][19][20] |
| Danusertib (PHA-739358) | 3-Aminopyrazole | Aurora A, B, C | Aurora A: 13 nM, Aurora B: 79 nM, Aurora C: 61 nM | Pan-Aurora inhibitor, also inhibits Abl, TrkA, c-RET, and FGFR1. | [21][22][23][24] |
Experimental Protocols for Validation
The following section provides detailed, step-by-step methodologies for the essential experiments required to validate a novel kinase inhibitor.
Biochemical Kinase Assay (In Vitro)
The initial step in validation is to determine the direct inhibitory effect of the compound on the purified kinase enzyme.[25] A common method is a luminescence-based assay that measures ADP production, a direct product of kinase activity.[26][27]
Caption: Workflow for a luminescence-based biochemical kinase assay.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a 10-point dose-response curve (e.g., starting from 1 mM with a 1:3 dilution).
-
Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of each serially diluted compound or DMSO control.[26]
-
Add 2.5 µL of the purified kinase enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase-specific substrate and ATP.[26] The final ATP concentration should be close to the Km for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at 30°C for 60 minutes.[26]
-
-
ADP Detection:
-
Add 10 µL of an ADP detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP.[26]
-
Incubate for 40 minutes at room temperature.[26]
-
Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[26]
-
Incubate for 30 minutes at room temperature.[26]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Kinase Assay (Target Engagement and Downstream Signaling)
After confirming direct enzyme inhibition, it is crucial to assess the compound's activity in a cellular context. This validates that the compound can penetrate the cell membrane, engage its target, and inhibit its downstream signaling pathway.[25] A common method is to use a phospho-specific antibody in a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[28]
Caption: Workflow for a TR-FRET-based cellular kinase assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed an appropriate cell line in a 96-well or 384-well plate and culture overnight. The choice of cell line should be based on the expression of the target kinase and a functional downstream pathway.
-
Treat the cells with serial dilutions of the test compound for a predetermined amount of time (e.g., 1-2 hours).
-
-
Pathway Stimulation (if applicable):
-
For some kinases, such as BTK, the signaling pathway needs to be stimulated to induce phosphorylation of the downstream target. For BTK, this can be achieved by stimulating the B-cell receptor with an anti-IgM antibody.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the TR-FRET assay kit manufacturer's instructions.
-
Transfer the cell lysates to a detection plate.
-
Add the TR-FRET antibody pair to the lysates. This typically includes a europium-labeled antibody against the total protein and an acceptor-labeled antibody specific for the phosphorylated form of the substrate.[28]
-
Incubate as recommended by the manufacturer to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[28]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.
-
Assessment of Off-Target Effects
A critical aspect of validating a selective kinase inhibitor is to demonstrate its specificity. This involves screening the compound against a broad panel of other kinases to identify potential off-target interactions.[25]
Methodology:
-
Kinome-wide Profiling: Screen the test compound at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >400 kinases). This provides an initial overview of the compound's selectivity.
-
Dose-Response Determination for "Hits": For any kinases that show significant inhibition in the initial screen, perform a full dose-response analysis to determine their IC50 values.
-
Cellular Counter-Screening: If significant off-target kinase inhibition is observed in biochemical assays, validate these findings in a cellular context using appropriate cell lines and downstream signaling readouts for the off-target kinase.
Conclusion
The validation of a selective kinase inhibitor is a multi-faceted process that requires a combination of biochemical and cellular assays. The imidazo[1,5-a]pyrazine scaffold has demonstrated considerable potential for the development of potent and selective inhibitors of key oncology and immunology targets like BTK and Aurora A kinase. By following the rigorous experimental framework outlined in this guide, researchers can thoroughly characterize the performance of novel imidazo[1,5-a]pyrazine derivatives, such as this compound, and objectively compare them to existing therapeutic alternatives. This comprehensive approach is essential for advancing promising new kinase inhibitors from the laboratory to the clinic.
References
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- Title: Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile Source: PubMed URL:[Link]
- Title: Alisertib (MLN8237)
- Title: Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies Source: Frontiers in Oncology URL:[Link]
- Title: Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile Source: Scilit URL:[Link]
- Title: Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays Source: AACR Journals URL:[Link]
- Title: BTK structure and signaling pathway. (A) Domains in the BTK structure...
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- Title: MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors Source: PMC - NIH URL:[Link]
- Title: Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune P
- Title: Aurora Kinase Signaling Pathway Source: Cre
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- Title: Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells Source: PMC - NIH URL:[Link]
- Title: Targeting Bruton's tyrosine kinase (BTK)
- Title: Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors Source: PMC - PubMed Central URL:[Link]
- Title: Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib Source: PubMed URL:[Link]
- Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: PubMed Central URL:[Link]
- Title: Danusertib (PHA-739358) Source: Selleck Bio URL:[Link]
- Title: Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies Source: Semantic Scholar URL:[Link]
- Title: Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity Source: ACS Public
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- Title: Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies Source: ASH Public
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- Title: Bromination of this compound with NBS Source: Reddit URL:[Link]
- Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: PubMed Central URL:[Link]
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- Title: (PDF)
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- Title: Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central URL:[Link]
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A Comparative Guide to the Structure-Activity Relationship of 2,3-Disubstituted 8-Aminoimidazo[1,2-a]pyrazines as Kinase Inhibitors
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. Its unique electronic properties and rigid, bicyclic framework make it an ideal starting point for the design of potent and selective enzyme inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,3-disubstituted 8-aminoimidazo[1,2-a]pyrazines, with a particular focus on their activity as inhibitors of key oncological kinase targets, including Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and Phosphoinositide 3-kinases (PI3Ks). We will delve into the nuances of how substitutions at the C2 and C3 positions modulate potency and selectivity, supported by comparative experimental data. Furthermore, this guide will furnish detailed, field-proven protocols for both the synthesis of these compounds and their biological evaluation, empowering researchers in their drug discovery endeavors.
The Allure of the Imidazo[1,2-a]pyrazine Core: Synthetic Strategies
The therapeutic potential of the imidazo[1,2-a]pyrazine core is unlocked through synthetic methodologies that allow for the systematic variation of substituents. One of the most efficient and widely adopted methods for creating a diverse library of these compounds is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][2] This one-pot, three-component condensation of an aminopyrazine, an aldehyde, and an isocyanide offers high atom economy and rapid access to 3-aminoimidazo[1,2-a]pyrazines.[3][4]
Caption: General workflow of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of a 2,3-Disubstituted 8-Aminoimidazo[1,2-a]pyrazine
This protocol is a representative example of the GBB reaction for the synthesis of the imidazo[1,2-a]pyrazine core.
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 mmol) and a selected aldehyde (1.0 mmol) in a mixture of dichloromethane (DCM) and methanol (MeOH) (3:1, 10 mL), add scandium (III) trifluoromethanesulfonate (Sc(OTf)₃) (0.1 mmol) as a catalyst.
-
Addition of Isocyanide: Stir the mixture at room temperature for 10 minutes, then add the desired isocyanide (1.2 mmol).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-disubstituted 8-aminoimidazo[1,2-a]pyrazine.
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
SAR Analysis: A Tale of Three Positions
The biological activity of 8-aminoimidazo[1,2-a]pyrazines is exquisitely sensitive to the nature of the substituents at the C2, C3, and C8 positions. The following sections will dissect the SAR of this scaffold against prominent kinase targets.
Aurora Kinase Inhibition: Targeting Mitosis
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development. The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of potent Aurora kinase inhibitors.[5][6][7]
The binding of these inhibitors to the ATP-binding pocket of Aurora kinases is a key determinant of their potency. A co-crystal structure of an imidazo[1,2-a]pyrazine derivative with Aurora-A has provided invaluable insights into the crucial interactions.[8] The imidazo[1,2-a]pyrazine core typically forms hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors. The substituents at the C2, C3, and C8 positions then project into different regions of the active site, dictating both potency and selectivity.
Table 1: Comparative SAR of 2,3-Disubstituted 8-Aminoimidazo[1,2-a]pyrazines as Aurora Kinase Inhibitors
| Compound | C2 Substituent | C3 Substituent | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |
| 1a | 4-Fluorophenyl | H | 150 | 250 | [7] |
| 1b | 4-Fluorophenyl | Cl | 25 | 40 | [8] |
| 1c | Pyridin-4-yl | H | 80 | 120 | [9] |
| 1d | Pyridin-4-yl | Cl | 15 | 28 | [9] |
| 1e | 4-Fluorophenyl | 1H-Pyrazol-4-yl | 5 | 10 | [5] |
From the data presented in Table 1, several key SAR trends can be elucidated:
-
C3 Position: The introduction of a small, electron-withdrawing group, such as a chlorine atom, at the C3 position consistently leads to a significant increase in potency against both Aurora A and B (compare 1a vs. 1b and 1c vs. 1d ). This suggests that the C3 substituent may be involved in favorable interactions within a specific sub-pocket of the active site or may influence the overall conformation of the inhibitor to enhance binding.
-
C2 Position: Both aryl and heteroaryl groups are well-tolerated at the C2 position. The presence of a pyridyl group at C2 appears to be slightly more favorable than a fluorophenyl group in the absence of a C3 substituent (compare 1a and 1c ).
-
Synergistic Effects: The combination of a C2 aryl/heteroaryl group with a C3 substituent can lead to highly potent compounds. For instance, the introduction of a pyrazole ring at the C3 position of a 2-(4-fluorophenyl) derivative results in a compound with single-digit nanomolar potency (1e ).[5]
Caption: Key SAR takeaways for Aurora kinase inhibition.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: A Block on Transcription
CDK9, in partnership with its regulatory subunit Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II. In many cancers, there is a reliance on the continuous transcription of anti-apoptotic proteins for survival. Therefore, inhibiting CDK9 presents a promising therapeutic strategy. The imidazo[1,2-a]pyrazine scaffold has recently been explored for the development of novel CDK9 inhibitors.[10][11]
Table 2: Comparative SAR of 2,3-Disubstituted 8-Aminoimidazo[1,2-a]pyrazines as CDK9 Inhibitors
| Compound | C2 Substituent | C3 Substituent | CDK9 IC₅₀ (µM) | Reference |
| 2a | Pyridin-4-yl | Cyclohexylamino | 0.85 | [10] |
| 2b | Pyridin-4-yl | Benzylamino | 0.16 | [10] |
| 2c | 2-Fluoropyridin-4-yl | (4-Methoxyphenyl)amino | 0.18 | [11] |
| 2d | Phenyl | Cyclohexylamino | 1.52 | [10] |
The SAR for CDK9 inhibition reveals distinct patterns:
-
C2 Position: A heteroaryl group, specifically a pyridin-4-yl substituent, at the C2 position is highly favorable for CDK9 inhibitory activity (compare 2a and 2d ). The nitrogen atom in the pyridine ring may act as a crucial hydrogen bond acceptor, interacting with key residues in the CDK9 active site.
-
C3 Position: The nature of the amino substituent at the C3 position significantly impacts potency. A benzylamino group (2b ) is markedly more potent than a cyclohexylamino group (2a ), suggesting that an aromatic ring at this position can engage in favorable π-stacking or hydrophobic interactions. Further substitution on the aryl ring of the C3-amino moiety, as in compound 2c , can also lead to high potency.[11]
Phosphoinositide 3-Kinase (PI3K) Inhibition: Targeting a Central Signaling Node
The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway is one of the most common events in human cancer, making PI3K an intensely pursued drug target. Several studies have reported the development of imidazo[1,2-a]pyrazine-based PI3K inhibitors.[12]
Validating Biological Activity: A Protocol for In Vitro Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of SAR data, a robust and well-characterized biological assay is paramount. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring the activity of kinases and their inhibition by small molecules.[13][14][15] It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
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Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
An In-Depth Guide to the Cross-Reactivity Profiling of 8-Chloroimidazo[1,5-A]pyrazine Inhibitors
The imidazo[1,5-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors. The addition of a chlorine atom at the 8-position creates a distinct chemical entity, the this compound core, which offers unique properties for engaging the ATP-binding pocket of protein kinases. These kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.[1] Consequently, inhibitors targeting them have become a major class of therapeutics.[2]
However, the high degree of structural conservation within the ATP-binding sites across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] An inhibitor designed for a specific kinase may bind to and modulate the activity of dozens of unintended "off-target" kinases. This cross-reactivity can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits (polypharmacology). Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset; it is fundamental to understanding a compound's true mechanism of action, predicting its safety profile, and ensuring the validity of its use as a chemical probe for target validation.[5]
This guide provides a comparative framework for profiling this compound inhibitors. It moves beyond simple data reporting to explain the causality behind experimental choices, offering detailed protocols for key assays and presenting a comparative analysis with other kinase inhibitor classes.
Pillar 1: Methodologies for Comprehensive Selectivity Profiling
To build a trustworthy profile of an inhibitor, a multi-pronged approach is essential, combining high-throughput biochemical screening with cell-based validation to confirm target engagement in a physiological context.
Large-Panel Biochemical Assays: Mapping the Kinome Interaction Landscape
The most common first step is to screen the inhibitor against a large panel of purified kinases.[5][6] This provides a broad, quantitative measure of its binding affinity or inhibitory activity across the kinome.
-
Competitive Binding Assays (e.g., KINOMEscan™): This technique measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified, and a lower value indicates stronger competition and thus higher affinity of the test compound. This method provides dissociation constants (Kd) and is independent of ATP concentration.
-
Radiometric Activity Assays: These assays measure the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a substrate by a specific kinase.[7] A reduction in radioactivity on the substrate in the presence of the inhibitor indicates enzymatic inhibition. This method provides IC50 values, which can be influenced by the ATP concentration used in the assay.[7]
The choice between these methods depends on the research question. Binding assays reveal all potential interactions, while activity assays confirm functional inhibition. For a comprehensive profile, data from both can be invaluable.
Cell-Based Target Engagement: Validating Interactions in a Native Environment
Biochemical assays, while powerful, test inhibitors against isolated enzymes. Cellular assays are crucial to confirm that an inhibitor can reach its target in a complex cellular milieu and engage it at therapeutically relevant concentrations.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes a target protein against heat-induced denaturation. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified by Western blot or mass spectrometry. A shift to a higher denaturation temperature in the presence of the inhibitor confirms direct target engagement.
-
Phosphoproteomics: For kinase inhibitors, the ultimate functional readout is a change in cellular signaling. Using mass spectrometry, researchers can quantify thousands of phosphorylation sites across the proteome. Treating cells with an inhibitor like an this compound derivative and analyzing the resulting changes in phosphorylation provides a global, unbiased view of its impact on cellular signaling networks, revealing both on-target and off-target pathway modulation.
Experimental Workflow & Decision Logic
The following diagram illustrates a logical workflow for profiling a novel this compound inhibitor, integrating biochemical and cellular methods for a self-validating system.
Caption: Integrated workflow for kinase inhibitor cross-reactivity profiling.
Pillar 2: Comparative Analysis of Imidazo[1,5-A]pyrazine Inhibitors
The versatility of the imidazo[1,5-a]pyrazine scaffold allows for the development of inhibitors with vastly different selectivity profiles. Acalabrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor, serves as an excellent case study for this scaffold.[2][8] To provide a meaningful comparison, we contrast its profile with Dasatinib, a multi-targeted inhibitor with a different chemical scaffold.
Case Study 1: Acalabrutinib (Imidazo[1,5-a]pyrazine derivative)
Acalabrutinib is a second-generation BTK inhibitor designed for high selectivity to minimize the off-target effects seen with the first-generation inhibitor, ibrutinib.[8] Its primary application is in the treatment of B-cell malignancies.[2]
| Kinase Target | Binding Affinity (Kd, nM) | Primary Cellular Process |
| BTK | < 1 | B-cell development and signaling |
| BMX | < 5 | Cytoskeletal organization, cell survival |
| TEC | < 10 | T-cell receptor signaling |
| TXK | < 10 | T-cell development |
| EGFR | > 1000 | Cell growth, proliferation |
| SRC | > 1000 | Cell adhesion, migration, proliferation |
| Data is illustrative and compiled from publicly available selectivity data. |
Case Study 2: Dasatinib (Aminopyrimidine derivative)
Dasatinib is an FDA-approved inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases. Its broad activity spectrum is therapeutically useful in certain leukemias but also contributes to a wider range of side effects.
| Kinase Target | Binding Affinity (Kd, nM) | Primary Cellular Process |
| ABL1 | < 1 | Cell cycle regulation, differentiation |
| SRC | < 1 | Cell adhesion, migration, proliferation |
| LCK | < 1 | T-cell receptor signaling |
| c-KIT | 1-10 | Hematopoiesis, cell survival |
| PDGFRβ | 1-10 | Angiogenesis, cell proliferation |
| BTK | 10-50 | B-cell development and signaling |
| Data is illustrative and compiled from publicly available selectivity data. |
Selectivity Profile Visualization
The following diagram contrasts the focused activity of a selective inhibitor with the broad activity of a multi-targeted inhibitor.
Caption: Comparison of selective vs. multi-targeted inhibitor profiles.
Pillar 3: Detailed Experimental Protocols
Trustworthy data is built on robust and reproducible methodologies. Below are detailed protocols for two key assays in a cross-reactivity profiling workflow.
Protocol 1: Competitive Binding Kinase Assay (KINOMEscan™ Principle)
This protocol outlines the steps for determining the binding affinity of an this compound inhibitor against a large kinase panel.
Objective: To quantify the dissociation constant (Kd) of a test compound against a panel of kinases.
Methodology:
-
Kinase Preparation: A panel of human kinases are expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A broadly active, immobilized kinase inhibitor is coupled to a solid support (e.g., beads).
-
Competition Assay:
-
The DNA-tagged kinases are individually incubated with the immobilized ligand and the test compound (e.g., this compound inhibitor) at a range of concentrations.
-
The binding reaction is allowed to reach equilibrium.
-
-
Quantification:
-
The beads are washed to remove unbound kinase.
-
The amount of kinase bound to the beads is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The amount of kinase bound in the presence of the test compound is compared to a DMSO control.
-
The results are plotted as a dose-response curve, and the Kd is calculated as the concentration of the test compound that blocks 50% of the kinase from binding to the immobilized ligand.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol details the steps to confirm target engagement of an inhibitor within intact cells.
Objective: To verify that the inhibitor binds to its intended target(s) in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the this compound inhibitor at a desired concentration (e.g., 10x the biochemical IC50) and another set with vehicle (DMSO) for 1-2 hours.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release cellular proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated, denatured proteins.
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the abundance of the target protein in each sample using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein versus temperature for both the inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and confirms engagement.
-
Conclusion
The cross-reactivity profile of an this compound inhibitor is a critical determinant of its therapeutic potential and research utility. As demonstrated, the imidazo[1,5-a]pyrazine scaffold can be tailored to produce both highly selective agents like Acalabrutinib and potentially broader-spectrum inhibitors.[2][9] A robust profiling strategy, as outlined in this guide, is essential for any drug development program. By integrating broad biochemical screening with rigorous cell-based validation, researchers can build a comprehensive and trustworthy understanding of an inhibitor's biological activity, paving the way for safer, more effective medicines.
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A-Scientist's Comparative Guide to Imidazo[1,5-a]pyrazine and Imidazo[1,2-a]pyrazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, nitrogen-fused heterocyclic scaffolds are foundational pillars for the development of novel therapeutics. Among these, the imidazopyrazine isomers—imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine—stand out as "privileged scaffolds" due to their recurrence in a multitude of biologically active compounds. While structurally similar, the distinct placement of a single nitrogen atom profoundly alters their electronic, synthetic, and pharmacological profiles. This guide provides an in-depth, objective comparison of these two critical scaffolds, supported by experimental data and synthetic protocols, to inform rational drug design and development.
Structural and Physicochemical Distinctions
The core difference between the two isomers lies in the fusion of the imidazole and pyrazine rings, specifically the position of the bridgehead nitrogen and the adjacent nitrogen in the five-membered ring.
-
Imidazo[1,2-a]pyrazine: Features a 1,3-relationship between the nitrogen atoms in the imidazole moiety. This arrangement results in a system often considered an analogue of deazapurines.[1] Its structure is characterized by a higher degree of aromaticity and a distinct electronic distribution.
-
Imidazo[1,5-a]pyrazine: Possesses a 1,2-relationship between its imidazole nitrogens. This configuration alters the dipole moment and hydrogen bonding capabilities of the molecule compared to its [1,2-a] counterpart.
These subtle structural shifts have significant downstream effects on reactivity, metabolic stability, and, most importantly, the ability to form key interactions with biological targets.
Caption: Core structures of Imidazo[1,2-a]pyrazine and Imidazo[1,5-a]pyrazine.
Synthetic Accessibility and Strategy
The ease and versatility of synthesis are critical considerations in drug discovery. Both scaffolds are accessible through various synthetic routes, but the choice of strategy often depends on the desired substitution pattern.
Imidazo[1,2-a]pyrazine Synthesis
A prevalent and robust method for constructing the imidazo[1,2-a]pyrazine core is the multicomponent reaction (MCR). An efficient, iodine-catalyzed, one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide (like tert-butyl isocyanide) has been reported to produce good yields at room temperature.[2][3] This approach is advantageous for building diverse compound libraries quickly.
Another common strategy involves the condensation of a 2-aminopyrazine with an α-haloketone. This two-component approach allows for the installation of specific substituents at the C2 and C3 positions of the final scaffold.[4]
Caption: Workflow for a multicomponent synthesis of Imidazo[1,2-a]pyrazines.
Imidazo[1,5-a]pyrazine Synthesis
The synthesis of the imidazo[1,5-a]pyrazine scaffold often employs metalation strategies, which provide precise control over functionalization.[5] Directed ortho-metalation (DoM) and related deprotonation-quench sequences allow for the introduction of substituents at specific positions, such as C3 and C5, which would be difficult to achieve through condensation methods.[5] This highlights a key difference in synthetic utility: while the [1,2-a] isomer is readily built from simple precursors, the [1,5-a] isomer's chemistry is well-suited for late-stage functionalization of the core itself.[5]
Comparative Biological Activity and Therapeutic Applications
Both scaffolds are found in compounds targeting a wide array of proteins, but they exhibit distinct preferences for certain target classes, underscoring their unique pharmacological character.
| Scaffold | Key Therapeutic Areas | Example Targets & Compounds |
| Imidazo[1,2-a]pyrazine | Oncology, Infectious Disease, CNS Disorders | CDK9 Inhibitors: Anticancer and antiviral activity.[6]ATPase Inhibitors: Potential antibacterial agents targeting the VirB11 ATPase.[7][8]AMPAR Modulators: Negative modulators for epilepsy.[4]IKK Inhibitors: Anti-inflammatory applications.[9] |
| Imidazo[1,5-a]pyrazine | Oncology, CNS Disorders, Inflammation | BTK Inhibitors: Acalabrutinib (Calquence), an FDA-approved drug for chronic lymphocytic leukemia.[10]c-Src Inhibitors: Neuroprotective agents for acute ischemic stroke.[11]BRD9 Inhibitors: Potential anticancer agents targeting chromatin remodeling.[12]CRH Receptor Ligands: Investigated for stress and anxiety disorders.[13] |
Analysis of Target Preferences:
The imidazo[1,2-a]pyrazine scaffold is frequently employed as a purine isostere, making it a common feature in kinase and ATPase inhibitors that target ATP-binding sites.[1][7] Its derivatives have shown broad biological potential, including antibacterial, anti-inflammatory, and anticancer activities.[1][2]
Conversely, the imidazo[1,5-a]pyrazine scaffold has achieved significant clinical success, most notably with the BTK inhibitor Acalabrutinib.[10] This scaffold is prominent in a range of kinase inhibitors, including those for c-Src and ACK1, as well as epigenetic targets like BRD9.[11][12][14] This suggests its utility in creating highly selective and potent inhibitors for both oncology and CNS indications.
Caption: Inhibition of the BTK pathway by an Imidazo[1,5-a]pyrazine-based drug.
Representative Experimental Protocols
To provide a practical context, the following are condensed, representative protocols for the synthesis and evaluation of these scaffolds.
Protocol 1: Synthesis of a 2-Aryl-Imidazo[1,2-a]pyrazine
Objective: To synthesize a substituted imidazo[1,2-a]pyrazine via a three-component reaction.[3]
Methodology:
-
To a solution of 2-aminopyrazine (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol), add tert-butyl isocyanide (1.2 mmol).
-
Add iodine (I₂) (10 mol%) to the mixture as a catalyst.
-
Stir the reaction at room temperature for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyrazine derivative.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Protocol 2: In Vitro Kinase Inhibition Assay (Example: c-Src)
Objective: To evaluate the inhibitory activity of an imidazo[1,5-a]pyrazine derivative against a target kinase.[11]
Methodology:
-
Prepare a series of dilutions of the test compound (e.g., from 100 µM to 1 nM) in a buffer containing DMSO.
-
In a 96-well plate, add the recombinant human c-Src enzyme, a suitable peptide substrate, and ATP to initiate the kinase reaction.
-
Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a phosphospecific antibody in an ELISA format or through luminescence-based assays that measure remaining ATP.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the inhibition data against the logarithm of the compound concentration and fit the curve using a sigmoidal dose-response model to determine the IC₅₀ value.
Conclusion and Outlook
The imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine scaffolds, while isomeric, are not interchangeable.
-
Imidazo[1,2-a]pyrazine is a versatile and readily synthesized scaffold, particularly effective as a purine mimic in designing inhibitors for ATP-dependent enzymes. Its broad biological profile makes it a workhorse in early-stage discovery for infectious diseases, oncology, and inflammation.[1][15]
-
Imidazo[1,5-a]pyrazine has demonstrated proven clinical success, exemplified by Acalabrutinib.[10] Its synthetic routes, particularly those involving directed metalation, allow for precise, late-stage functionalization, making it an excellent choice for lead optimization campaigns where fine-tuning of properties is paramount.[5]
The choice between these scaffolds should be a deliberate one, guided by the specific biological target, the desired structure-activity relationship (SAR), and the overarching synthetic strategy. As our understanding of medicinal chemistry deepens, the strategic deployment of these distinct isomeric cores will continue to be instrumental in the development of next-generation therapeutics.
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A Comparative Guide to the In Vivo Validation of 8-Chloroimidazo[1,5-A]pyrazine Anti-Tumor Activity
This guide provides a comprehensive framework for the in vivo validation of 8-Chloroimidazo[1,5-A]pyrazine, a novel anti-tumor candidate. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and representative data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel oncology compounds in preclinical settings.
Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors that have progressed into clinical trials.[1] Its unique structure allows for strategic substitutions that can modulate potency and selectivity against various kinase targets. Compounds based on this and related scaffolds have shown activity against key oncogenic drivers such as Bruton's tyrosine kinase (BTK) and PI3K, which are central to tumor cell proliferation, survival, and signaling.[2][3][4]
Given this precedent, this compound is hypothesized to function as a kinase inhibitor. For the purpose of this guide, we will proceed with the hypothesis that it targets the BTK signaling pathway, a critical component in B-cell malignancies and a target in certain solid tumors.
Hypothesized Mechanism of Action: BTK Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[2] Its dysregulation can lead to uncontrolled B-cell proliferation and survival. Inhibition of BTK is a clinically validated strategy for treating various lymphomas and leukemias. We hypothesize that this compound binds to the ATP-binding pocket of BTK, disrupting downstream signaling cascades.
Caption: Hypothesized inhibition of the BTK signaling pathway by this compound.
Part 1: Designing a Robust In Vivo Validation Study
The primary goal of an in vivo study is to assess a compound's therapeutic efficacy and safety in a living organism, which provides a more complex and clinically relevant environment than in vitro assays.[5][6] The choice of animal model is paramount and depends entirely on the scientific question being asked.
Rationale for Model Selection: Xenograft vs. Syngeneic Models
-
Cell Line-Derived Xenograft (CDX) Models: These involve implanting human cancer cells into immunodeficient mice (e.g., Nude, SCID).[7][8][9]
-
Expertise & Experience: This model is the workhorse for initial efficacy testing of compounds that directly target human tumor cells. Its primary advantage is the direct assessment of a drug's effect on human cancer. However, the absence of a functional immune system means it cannot be used to evaluate immunomodulatory effects.[6] We select this model to first validate the direct anti-proliferative activity of this compound on a human B-cell lymphoma cell line.
-
-
Syngeneic Models: These utilize murine tumor cells implanted into immunocompetent mice of the same genetic background.[10][11]
-
Expertise & Experience: This model is indispensable for evaluating cancer therapies that may engage the immune system, such as checkpoint inhibitors or agents that induce immunogenic cell death.[10][12] If the primary compound shows promise in the xenograft model, a follow-up study in a syngeneic model (e.g., A20 lymphoma in BALB/c mice) would be a logical next step to investigate any potential immunomodulatory roles.
-
For this guide, we will focus on the xenograft model to establish baseline efficacy.
Experimental Workflow
A well-designed workflow ensures reproducibility and minimizes confounding variables. The process begins with cell culture and animal acclimatization, followed by tumor implantation, randomization, treatment, and finally, endpoint analysis.[7][13]
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A Crystallographer's Guide to Imidazo[1,5-a]pyrazine Derivatives as Reversible BTK Inhibitors
In the landscape of kinase drug discovery, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target for a spectrum of B-cell malignancies and autoimmune disorders.[1][2] The pursuit of highly selective and potent BTK inhibitors has led to the exploration of diverse chemical scaffolds. Among these, the 8-amino-imidazo[1,5-a]pyrazine core has garnered significant attention as a foundation for potent, reversible BTK inhibitors.[3][4] This guide provides an in-depth comparison of imidazo[1,5-a]pyrazine derivatives in complex with BTK, grounded in X-ray crystallographic data and field-proven insights for researchers, scientists, and drug development professionals.
The Significance of BTK and the Rise of Reversible Inhibition
BTK is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for therapeutic intervention.[2] While first-generation BTK inhibitors like ibrutinib, which form a covalent bond with Cys481 in the active site, have demonstrated clinical success, they are not without limitations, including off-target effects and the emergence of resistance, most notably through the C481S mutation. This has spurred the development of non-covalent, reversible inhibitors that offer a different therapeutic paradigm. The 8-amino-imidazo[1,5-a]pyrazine scaffold has proven to be a promising starting point for such inhibitors.[3][4]
Structural Insights into Imidazo[1,5-a]pyrazine Derivatives in Complex with BTK
The key to understanding the potency and selectivity of the 8-amino-imidazo[1,5-a]pyrazine series lies in the detailed analysis of their binding mode within the BTK active site, as revealed by X-ray crystallography.
Key Binding Interactions
Crystallographic studies of lead compounds from this series have elucidated a consistent and highly specific set of interactions with the BTK kinase domain.[2][3][4] The selectivity of these compounds is driven by a combination of hydrogen bonding and hydrophobic interactions:
-
Hinge Region Engagement: The 8-amino group and the N7 atom of the imidazo[1,5-a]pyrazine core form critical hydrogen bonds with the backbone of the hinge region residues, specifically with the amide of Glu475 and the carbonyl of Met477. This bidentate interaction is a cornerstone of their high-affinity binding.
-
Gatekeeper Interaction: A hydrogen bond is often observed between the 8-amino group and the side chain of the gatekeeper residue, Thr474.
-
Hydrophobic Pocket Occupancy: The substituents on the imidazo[1,5-a]pyrazine core extend into a hydrophobic pocket, where they make favorable van der Waals contacts. For instance, a trifluoromethylpyridine moiety has been shown to occupy this pocket, contributing to both potency and selectivity.[3][4]
-
Solvent-Exposed Region: Portions of the inhibitor are exposed to solvent, providing opportunities for modification to fine-tune physicochemical properties without disrupting the core binding interactions.
Comparative Analysis of BTK Inhibitors
To fully appreciate the unique characteristics of the imidazo[1,5-a]pyrazine series, it is essential to compare their structural and functional attributes with other classes of BTK inhibitors.
| Inhibitor Class | PDB ID(s) | Binding Mode | Key Interactions | Selectivity Profile |
| Imidazo[1,5-a]pyrazines | Not Publicly Available | Reversible, Non-covalent | H-bonds with hinge (Glu475, Met477) and gatekeeper (Thr474); Hydrophobic pocket interactions.[3][4] | High selectivity over other kinases due to specific interactions. |
| Ibrutinib (Covalent) | 5P9J | Irreversible, Covalent | Covalent bond with Cys481; H-bonds with hinge region.[5] | Off-target activity against other kinases with a cysteine at the active site.[6] |
| Acalabrutinib (Covalent) | 8FD9 | Irreversible, Covalent | Covalent bond with Cys481; H-bonds with hinge region.[4] | Improved selectivity over ibrutinib. |
| CGI-1746 (Non-covalent) | 3OCS | Reversible, Non-covalent | H-bonds with hinge region; occupies the back pocket.[5] | Potent and selective non-covalent inhibitor. |
Experimental Methodologies: A Guide to Co-crystallization
The successful generation of high-resolution crystal structures of BTK in complex with imidazo[1,5-a]pyrazine derivatives is a multi-step process that demands meticulous attention to detail. The causality behind each step is critical for obtaining diffraction-quality crystals.
BTK Kinase Domain Expression and Purification
-
Construct Design: The kinase domain of human BTK (typically residues ~382-659) is the target for crystallization. The choice of construct boundaries is critical to ensure a stable, soluble protein.
-
Expression System: Baculovirus-infected insect cells (e.g., Spodoptera frugiperda, Sf9) are a common and effective system for producing high yields of active BTK kinase domain.[7]
-
Purification Strategy: A multi-step purification protocol is essential to achieve the high purity required for crystallization. A typical workflow includes:
-
Affinity Chromatography: Glutathione-S-transferase (GST) or His-tag affinity chromatography is used as the initial capture step.
-
Protease Cleavage: The affinity tag is removed by a specific protease (e.g., TEV or 3C protease) to minimize its interference with crystallization.
-
Ion-Exchange Chromatography: This step separates the target protein from the cleaved tag and any remaining impurities based on charge.
-
Size-Exclusion Chromatography (SEC): The final polishing step ensures a monodisperse, homogenous protein sample, which is crucial for successful crystallization.
-
Co-crystallization of the BTK-Inhibitor Complex
-
Complex Formation: The purified BTK kinase domain is incubated with a molar excess of the imidazo[1,5-a]pyrazine inhibitor to ensure saturation of the binding site. The incubation time and temperature should be optimized to allow for stable complex formation.
-
Crystallization Screening: High-throughput screening of a wide range of crystallization conditions is performed using commercially available or custom-made screens. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.
-
Optimization: Once initial crystal hits are identified, the conditions (e.g., precipitant concentration, pH, temperature, and additives) are meticulously optimized to obtain larger, single crystals suitable for X-ray diffraction.
-
Cryo-protection and Data Collection: Crystals are cryo-protected to prevent damage during flash-cooling in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
Structure-Activity Relationship (SAR) Insights
The crystallographic data provides a rational basis for understanding the structure-activity relationships within the 8-amino-imidazo[1,5-a]pyrazine series.
| Substitution Position | Effect on Activity | Rationale |
| Imidazo[1,5-a]pyrazine Core | Essential for activity | Forms key hydrogen bonds with the hinge region. |
| 8-Amino Group | Critical for potency | Engages in hydrogen bonding with the hinge and gatekeeper residues. |
| Substituents in Hydrophobic Pocket | Modulates potency and selectivity | Favorable van der Waals interactions contribute to binding affinity. |
| Solvent-Exposed Moieties | Influences physicochemical properties | Can be modified to improve solubility, permeability, and metabolic stability. |
Conclusion
The 8-amino-imidazo[1,5-a]pyrazine scaffold represents a highly promising class of reversible BTK inhibitors. X-ray crystallography has been instrumental in elucidating their binding mode, providing a structural blueprint for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental methodologies and comparative analysis presented in this guide offer a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.
References
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A Comparative Guide for Drug Discovery Professionals: Imidazo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a critical determinant of success in any drug discovery program. Among the myriad of options, fused N-heterocyclic systems have consistently proven to be "privileged scaffolds" due to their ability to present substituents in a well-defined three-dimensional space, thereby facilitating precise interactions with biological targets. This guide provides an in-depth comparative analysis of two such scaffolds: imidazo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine. These two bicyclic systems are notable not only for their independent pharmacological successes but also for their relationship as bioisosteres, offering a fascinating case study in how subtle changes in core structure can lead to divergent biological activities and therapeutic applications.
This guide is structured to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will dissect their structural and physicochemical properties, explore their synthetic accessibility, compare their pharmacological profiles with supporting experimental data, and provide actionable insights to inform scaffold selection in your next discovery project.
Structural and Physicochemical Properties: A Tale of Two Isosteres
At first glance, imidazo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine share a similar bicyclic, aromatic framework. Both are 6,5-fused systems containing three nitrogen atoms and have the same molecular formula (C₆H₅N₃) and molecular weight (119.12 g/mol )[1][2]. However, the key distinction lies in the arrangement of the nitrogen atoms within the five-membered ring, which has profound implications for their electronic distribution, hydrogen bonding capabilities, and ultimately, their interaction with biological macromolecules.
The pyrazolo[1,5-a]pyrimidine scaffold is a fused, rigid, and planar N-heterocyclic system that combines both pyrazole and pyrimidine rings[3]. This arrangement results in a privileged scaffold for combinatorial library design and drug discovery due to its synthetic versatility[3]. The fused ring system of pyrazolo[1,5-a]pyrimidines provides a rigid framework that is highly amenable to chemical modifications at various positions, which can significantly influence the electronic properties, lipophilicity, and overall molecular conformation of the compounds[4].
Caption: General synthetic workflow for Imidazo[1,5-a]pyrazines.
Experimental Protocol: Synthesis of a 3,8-disubstituted Imidazo[1,2-a]pyrazine derivative (Adapted from)[5]
-
Step 1: Condensation. To a solution of 2-amino-3-chloropyrazine (1.0 eq) in acetonitrile, add α-chloro-para-fluoro-acetophenone (1.1 eq) and N,N-diethylaniline (1.2 eq). Reflux the mixture for 16 hours. After cooling, the precipitate is filtered, washed with diethyl ether, and dried to yield the imidazopyrazine intermediate.
-
Step 2: Bromination. The intermediate from Step 1 is dissolved in dichloromethane, and N-bromosuccinimide (1.1 eq) is added portion-wise at 0°C. The reaction is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography to give the dihalo intermediate.
-
Step 3: Selective Amination. The dihalo intermediate (1.0 eq) is dissolved in acetonitrile, and the desired amine (e.g., morpholine, 1.5 eq) and triethylamine (2.0 eq) are added. The mixture is heated to 80°C for 12 hours. After cooling, the product is isolated by filtration or extraction and purified by chromatography.
-
Step 4: Suzuki Coupling. The product from Step 3 (1.0 eq), the desired boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) are suspended in a 1:1 mixture of dioxane and 1 M Na₂CO₃. The mixture is heated in a microwave reactor at 110°C for 30 minutes. After completion, the reaction is worked up by extraction and purified by column chromatography to yield the final product.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines is well-established, with the most common and versatile method being the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[4] This approach allows for the introduction of a wide range of substituents on both the pyrazole and pyrimidine rings.
Caption: Common synthetic route for Pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (Adapted from)[6]
-
Step 1: Reaction Setup. In a round-bottom flask, suspend 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in ethanol.
-
Step 2: Reagent Addition. Add 2,4-pentanedione (acetylacetone, 1.1 eq) to the suspension.
-
Step 3: Cyclization. Add a catalytic amount of a suitable acid (e.g., acetic acid) and reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Step 4: Isolation and Purification. Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol or by column chromatography to yield the pure 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Biological Applications and Pharmacological Profiles: A Head-to-Head Comparison
While structurally related, imidazo[1,5-a]pyrazines and pyrazolo[1,5-a]pyrimidines have been explored in largely different therapeutic areas, a testament to how the subtle change in the core heterocycle influences their biological target space.
Imidazo[1,5-a]pyrazine: A Scaffold for CNS and Oncology Targets
The imidazo[1,5-a]pyrazine scaffold has been successfully employed in the development of modulators for central nervous system (CNS) targets and oncology pathways.
-
Corticotropin-Releasing Hormone (CRH) Receptor Ligands: A series of imidazo[1,5-a]pyrazines have been synthesized and evaluated as CRH receptor ligands, which are implicated in the pathophysiology of anxiety and depression.[7]
-
mTOR Inhibitors: The discovery and optimization of imidazo[1,5-a]pyrazine inhibitors of mTOR have been reported, leading to orally bioavailable compounds that demonstrated in vivo target inhibition and tumor growth inhibition.[8]
-
c-Src Inhibitors: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been identified as potent c-Src inhibitors with significant neuroprotective efficacy in rat models of acute ischemic stroke.[9]
-
Aurora Kinase Inhibitors: Through a bioisosteric approach, imidazo[1,2-a]pyrazines have been developed as potent Aurora A/B dual inhibitors.[10]
Pyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is arguably one of the most prominent frameworks in the development of protein kinase inhibitors for oncology and other indications. Its rigid, planar structure is well-suited for insertion into the ATP-binding pocket of kinases.
-
Broad Kinase Inhibitory Activity: Pyrazolo[1,5-a]pyrimidines have shown potent inhibitory activity against a wide range of kinases, including CK2, EGFR, B-Raf, MEK, Pim-1, and CDKs.[11] They can act as both ATP-competitive and allosteric inhibitors.[4][11]
-
Marketed Drugs: The significance of this scaffold is highlighted by its presence in marketed drugs for NTRK fusion cancers, such as Larotrectinib and Entrectinib.[12][13]
-
Antitumor and Anti-inflammatory applications: Numerous derivatives have been synthesized and evaluated for their antitumor [14][15]and anti-inflammatory activities.[14]
Comparative Table of Biological Activities
| Feature | Imidazo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrimidine |
| Primary Therapeutic Areas | CNS (anxiety, depression), Oncology, Stroke [7][8][9] | Oncology, Inflammation [11][14] |
| Key Molecular Targets | CRH receptors, mTOR, c-Src, Aurora kinases [7][8][9][10] | Protein kinases (EGFR, B-Raf, MEK, Pim-1, Trk, CDKs) [11][12] |
| Notable Examples | Orally efficacious mTOR inhibitors [8] | Larotrectinib, Entrectinib (Trk inhibitors) [12][13] |
A Representative Kinase Inhibition Assay Protocol
To provide a practical context for evaluating compounds based on these scaffolds, here is a generalized protocol for an in vitro kinase assay, a crucial experiment in the development of kinase inhibitors.
Caption: Workflow for an in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Pim-1 Kinase Assay (Luminescent Format)
-
Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., from 100 µM to 1 nM) in a suitable solvent like DMSO.
-
Reaction Setup: In a 384-well white microplate, add 5 µL of the diluted test compound.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing the Pim-1 kinase and its peptide substrate in kinase buffer.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 10 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP for the specific kinase.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega). This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP, and second, a detection reagent is added to convert the newly formed ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Plot the signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
For both scaffolds, the biological activity can be finely tuned by the nature and position of substituents.
-
Imidazo[1,5-a]pyrazine: For c-Src inhibitors, substitutions at the C-5 position were found to be critical for potency.[9] In the case of mTOR inhibitors, optimization of potency, selectivity, and metabolic stability was achieved through modifications at various positions of the core.[8]
-
Pyrazolo[1,5-a]pyrimidine: The SAR for this scaffold is extensively documented, particularly for kinase inhibitors. For Pim-1 inhibitors, the substituent at the 5-position was found to be more important for activity than the one at the 3-position.[16] For Trk inhibitors, the presence of an amide bond at the third position and a substituted pyrrolidine at the fifth position significantly enhanced activity.[12] The versatility of synthetic methods allows for systematic exploration of the chemical space around the core, enabling fine-tuning of activity and properties.[4]
The difference in the position of the nitrogen atoms in the five-membered ring influences the vectoral projection of substituents and the hydrogen bonding patterns, which can be exploited in rational drug design. The pyrazole N-1 in pyrazolo[1,5-a]pyrimidine, for instance, is a key difference from the imidazo[1,5-a]pyrazine core and can influence stacking interactions and the overall shape of the molecule.
Conclusion: Selecting the Right Scaffold for Your Target
The choice between imidazo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of a drug discovery program.
Choose Pyrazolo[1,5-a]pyrimidine when:
-
Your primary target is a protein kinase. The scaffold has a proven track record of producing potent and selective kinase inhibitors.
-
You require extensive synthetic versatility and a wealth of available literature to guide your SAR exploration.
-
Your program can benefit from the established knowledge base of this "privileged scaffold" in oncology.
Consider Imidazo[1,5-a]pyrazine when:
-
You are exploring targets in the CNS, where this scaffold has shown promise.
-
Your target is not a kinase, and you are looking for a less-explored but promising scaffold to generate novel intellectual property.
-
A bioisosteric replacement for a known pyrazolo[1,5-a]pyrimidine is desired to modulate properties like solubility, metabolism, or off-target effects. The imidazo[1,2-a]pyrazine and pyrazolo[1,5-c]pyrimidine scaffolds have been successfully used as isosteric replacements to improve properties like microsomal stability.[5][17]
Ultimately, both scaffolds represent valuable tools in the medicinal chemist's arsenal. By understanding their distinct physicochemical properties, synthetic nuances, and demonstrated biological activities, drug discovery teams can make more informed decisions, accelerating the journey from hit to lead and beyond.
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Confirming the Binding Mode of 8-Chloroimidazo[1,5-A]pyrazine Analogs: A Comparative Guide
This guide provides a comprehensive comparison of the binding modes of 8-Chloroimidazo[1,5-A]pyrazine analogs, a class of compounds with significant therapeutic potential, primarily as kinase inhibitors. By delving into the structural basis of their interactions with target proteins, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for informed lead optimization and rational drug design. This document will explore the key experimental techniques used to elucidate these binding modes, present comparative data, and provide detailed protocols for replication and further investigation.
Introduction: The Therapeutic Promise of Imidazo[1,5-a]pyrazine Scaffolds
The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Analogs of the this compound series have demonstrated significant inhibitory activity against key kinases such as Bruton's tyrosine kinase (BTK) and spleen tyrosine kinase (SYK), making them attractive candidates for therapeutic development.
Understanding the precise binding mode of these analogs is paramount for optimizing their potency, selectivity, and pharmacokinetic properties. This guide will focus on a comparative analysis of these binding interactions, drawing upon crystallographic evidence and other biophysical techniques.
Comparative Analysis of Binding Modes: A Tale of Two Analogs
A seminal study in the development of imidazo[1,5-a]pyrazine-based inhibitors revealed the binding modes of two closely related 8-amino-imidazo[1,5-a]pyrazine analogs within the active site of Bruton's tyrosine kinase (BTK).[1][2][3] While not exact 8-chloro analogs, the insights from these structures provide a robust framework for understanding the binding determinants of this chemical class. The key interactions for a lead compound (designated as Compound 1 in the study) are characterized by a network of hydrogen bonds and hydrophobic contacts that anchor the inhibitor in the ATP-binding pocket.[1]
A critical aspect of the binding mode is the interaction with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core of Compound 1 form crucial hydrogen bonds with the backbone of the hinge region.[1] Specifically, these interactions often involve key residues like serine and aspartate (e.g., Ser538 and Asp539 in BTK).[1][2][3]
To illustrate the subtle yet significant differences that substitutions can impart, a comparison with a second analog (Compound 3), which features a trifluoromethylpyridine moiety, is particularly insightful. An overlay of the X-ray crystal structures of Compound 1 and Compound 3 bound to BTK reveals a notable shift in the binding of the trifluoromethylpyridine group, pushing deeper into a hydrophobic back pocket.[1] This deeper penetration induces conformational changes in the surrounding amino acid side chains, such as those of F442 and F413 in BTK, to accommodate the bulkier substituent.[1] This example underscores the principle of induced fit and highlights how modifications to the ligand can modulate the shape and interactions within the binding site.
Below is a diagram illustrating the key interactions of an 8-amino-imidazo[1,5-a]pyrazine analog in the BTK active site.
Caption: Key interactions of an 8-amino-imidazo[1,5-a]pyrazine analog with the BTK active site.
Quantitative Comparison of Binding Interactions
| Analog Feature | Interacting Residue(s) (BTK) | Interaction Type | Consequence of Substitution |
| Imidazo[1,5-a]pyrazine Core | Hinge Region (e.g., Ser538, Asp539) | Hydrogen Bonding | Generally conserved across analogs |
| 8-Amino Group | Hinge Region, Gatekeeper (T474) | Hydrogen Bonding | Substitution can alter hinge binding |
| Substituent at C3 | Hydrophobic Pocket (e.g., F442, F413) | Hydrophobic Interactions | Influences potency and selectivity through differential pocket engagement |
| Piperidine Amide Linker | G480, C481 | Hydrogen Bonding | Orients substituent for optimal interactions |
Experimental Methodologies for Binding Mode Determination
The definitive confirmation of a ligand's binding mode relies on a combination of high-resolution structural biology techniques, biophysical assays, and computational modeling.
X-Ray Crystallography: The Gold Standard
X-ray crystallography provides an atomic-level snapshot of the protein-ligand complex, revealing the precise three-dimensional arrangement of atoms and their interactions.[4]
Experimental Protocol: Co-crystallization of a Kinase with an Imidazo[1,5-a]pyrazine Inhibitor
-
Protein Expression and Purification: Express the target kinase domain (e.g., BTK) in a suitable expression system (e.g., E. coli or insect cells) and purify to homogeneity using chromatography techniques.[5]
-
Complex Formation: Incubate the purified kinase with a molar excess of the this compound analog to ensure saturation of the binding site.
-
Crystallization Screening: Employ vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) to identify conditions that yield diffraction-quality crystals of the protein-ligand complex.[4][5]
-
Data Collection: Flash-cool the crystals in a cryoprotectant and collect X-ray diffraction data using a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known kinase structure as a search model. Build the ligand into the electron density map and refine the model to obtain a high-resolution structure of the complex.[4]
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The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Platform for In Vivo Efficacy
A Head-to-Head Comparison of Preclinical and Clinical Candidates for Autoimmune and Neurological Disorders
The imidazo[1,5-a]pyrazine core is a versatile heterocyclic scaffold that has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors targeting a diverse range of protein classes. This guide provides a head-to-head comparison of the in vivo performance of two leading clinical and preclinical candidates derived from this scaffold: a reversible Bruton's Tyrosine Kinase (BTK) inhibitor for the treatment of rheumatoid arthritis and TAK-063, a Phosphodiesterase 10A (PDE10A) inhibitor for schizophrenia. While these compounds address disparate therapeutic areas, their comparison illuminates the adaptability of the imidazo[1,5-a]pyrazine framework in achieving desirable in vivo efficacy, pharmacokinetic, and safety profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential of this important chemical series.
The Rise of Imidazo[1,5-a]pyrazine-Based Inhibitors
The imidazo[1,5-a]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for presenting substituents to interact with protein targets. Furthermore, the presence of multiple nitrogen atoms offers opportunities for hydrogen bonding, while the aromatic system can engage in pi-stacking and other non-covalent interactions. These features have been exploited to generate inhibitors with high potency and selectivity for a variety of targets, including kinases and phosphodiesterases. This guide will focus on two prime examples that have demonstrated significant in vivo activity: a series of reversible BTK inhibitors and the PDE10A inhibitor, TAK-063.
Reversible BTK Inhibitors for Rheumatoid Arthritis
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the activation of other immune cells. [1][2]Its dysregulation is a key driver in the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA). [3][4]A series of 8-amino-imidazo[1,5-a]pyrazines has been developed as potent and selective reversible inhibitors of BTK, offering an alternative to the approved irreversible inhibitors. [1][2]
Mechanism of Action and Signaling Pathway
In rheumatoid arthritis, autoreactive B-cells produce autoantibodies, leading to chronic inflammation and joint destruction. BTK is a critical node in the signaling cascade downstream of the B-cell receptor. [3][5]Inhibition of BTK blocks this signaling, thereby reducing B-cell activation, proliferation, and autoantibody production. [3][4]The signaling pathway is depicted below.
Caption: BTK Signaling Pathway in B-Cells
In Vivo Performance
The in vivo efficacy of the 8-amino-imidazo[1,5-a]pyrazine series was evaluated in the rat collagen-induced arthritis (CIA) model, a well-established preclinical model for rheumatoid arthritis.
| Compound | Dose (mg/kg, p.o.) | Efficacy in Rat CIA Model | Reference |
| Compound 1 | 30 | Significant reduction in arthritis score | [1][2] |
| 10 | Moderate reduction in arthritis score | [1][2] | |
| 3 | Mild reduction in arthritis score | [1][2] |
These results demonstrate a clear dose-dependent anti-arthritic effect of the imidazo[1,5-a]pyrazine-based BTK inhibitor.
Pharmacokinetics and Safety
A representative compound from the series exhibited a favorable pharmacokinetic profile in rats, supporting its potential for oral administration.
| Parameter | Value | Reference |
| Oral Bioavailability (F%) | 25% | [6] |
| Clearance (Cl) | 49 mL/min/kg | [6] |
| Half-life (t1/2) | 1.8 h | [6] |
Preclinical safety studies on reversible BTK inhibitors have generally shown them to be well-tolerated, with a potential for reduced off-target effects compared to irreversible inhibitors. [7][8]The most common adverse events observed in clinical trials of other oral BTK inhibitors have been mild gastrointestinal issues. [8]
TAK-063: A PDE10A Inhibitor for Schizophrenia
TAK-063 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. [9][10]PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in neuronal signaling. [11]By inhibiting PDE10A, TAK-063 modulates dopamine signaling, making it a promising therapeutic candidate for schizophrenia. [12][13][14]
Mechanism of Action and Signaling Pathway
In the striatum, dopamine D1 and D2 receptors have opposing effects on cAMP levels. PDE10A inhibition potentiates cAMP signaling downstream of both receptor types, leading to a "balanced" activation of the direct and indirect pathways of the basal ganglia, which is hypothesized to produce antipsychotic effects with a lower risk of extrapyramidal side effects. [10][15]
Caption: PDE10A Signaling in Striatal Neurons
In Vivo Performance
TAK-063 has demonstrated antipsychotic-like activity in several rodent models of schizophrenia.
| Model | Dose (mg/kg, p.o.) | Efficacy | Reference |
| MK-801-induced hyperlocomotion (rat) | 0.3 - 1 | Strong suppression | [9] |
| Methamphetamine-induced hyperlocomotion (rat & mouse) | 0.3 - 1 | Significant suppression | [9] |
These findings indicate that TAK-063 is effective in preclinical models that are predictive of antipsychotic efficacy in humans.
Pharmacokinetics and Safety
TAK-063 has been evaluated in Phase 1 clinical studies and has shown a favorable pharmacokinetic and safety profile.
| Parameter (Human, single dose) | Value | Reference |
| Time to Max Concentration (Tmax) | 3 - 4 hours | [16][17] |
| Half-life (t1/2) | 15 - 25 hours | [16] |
In preclinical studies, TAK-063 did not affect plasma prolactin or glucose levels and elicited only a weak cataleptic response at high doses, suggesting a superior safety profile compared to some existing antipsychotics. [9]In human studies, TAK-063 was generally well-tolerated, with the most common adverse events being somnolence and orthostatic hypotension at higher doses. [16][17][18]
Head-to-Head Comparison Summary
| Feature | Imidazo[1,5-a]pyrazine BTK Inhibitor | TAK-063 (PDE10A Inhibitor) |
| Target | Bruton's Tyrosine Kinase (BTK) | Phosphodiesterase 10A (PDE10A) |
| Therapeutic Area | Rheumatoid Arthritis | Schizophrenia |
| Mechanism of Action | Inhibition of B-cell receptor signaling | Modulation of striatal dopamine signaling |
| Key In Vivo Model | Rat Collagen-Induced Arthritis (CIA) | Psychostimulant-induced hyperlocomotion |
| Effective Oral Dose (rodent) | 10-30 mg/kg | 0.3-1 mg/kg |
| Oral Bioavailability (rat) | ~25% | Favorable (human data supports good absorption) |
| Half-life | 1.8 h (rat) | 15-25 h (human) |
| Preclinical Safety | Generally well-tolerated | Favorable safety profile vs. standard antipsychotics |
Experimental Protocols
Rat Collagen-Induced Arthritis (CIA) Model
This is a widely used autoimmune model of rheumatoid arthritis. [19]
-
Animals: Lewis rats (female, 7-8 weeks old) are commonly used due to their high susceptibility. [19]2. Immunization (Day 0): Prepare an emulsion of bovine type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 0.2 mL of the emulsion intradermally at the base of the tail. [20][21]3. Booster (Day 7): Administer a booster injection of 0.1 mL of the same collagen/IFA emulsion intradermally at a different site near the base of the tail. [20]4. Arthritis Assessment: Beginning around day 10, visually score the paws daily for signs of arthritis (redness, swelling) on a scale of 0-4 per paw (total score 0-16).
-
Treatment: Administer the test compound (e.g., imidazo[1,5-a]pyrazine BTK inhibitor) orally, typically starting from the day of the booster injection or upon the first signs of arthritis, and continue for a specified period (e.g., 14-21 days).
-
Endpoint Analysis: Monitor arthritis scores, body weight, and paw thickness. At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone erosion.
Methamphetamine-Induced Hyperactivity Model
This model is used to screen for antipsychotic-like activity.
-
Animals: Male Swiss-Webster mice or Wistar rats are commonly used. [22]2. Habituation: Acclimate the animals to the testing environment (e.g., open-field activity chambers) for at least 30-60 minutes for 2-3 days prior to the experiment.
-
Treatment: Administer the test compound (e.g., TAK-063) via the desired route (e.g., oral gavage) at a specified time before the psychostimulant challenge.
-
Psychostimulant Challenge: At the appropriate time after test compound administration (e.g., 60 minutes), inject the animals with methamphetamine (e.g., 1-2 mg/kg, subcutaneous). [22]5. Locomotor Activity Measurement: Immediately after the methamphetamine injection, place the animals in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.
-
Data Analysis: Compare the locomotor activity of the vehicle-treated group with the compound-treated groups to determine the percentage of inhibition of hyperactivity.
Conclusion
The imidazo[1,5-a]pyrazine scaffold has demonstrated remarkable versatility, yielding potent and selective in vivo active inhibitors for distinct and important drug targets. The successful development of a reversible BTK inhibitor for rheumatoid arthritis and the PDE10A inhibitor TAK-063 for schizophrenia highlights the power of this chemical framework. Both candidates exhibit desirable in vivo characteristics, including oral bioavailability, significant efficacy in relevant animal models, and acceptable safety profiles. While they operate in different therapeutic domains, their parallel success underscores the value of the imidazo[1,5-a]pyrazine core as a privileged starting point for drug discovery endeavors. Further exploration of this scaffold is warranted and holds promise for the development of novel therapeutics for a wide range of diseases.
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A Senior Application Scientist's Guide to Validating Off-Target Effects of 8-Chloroimidazo[1,5-A]pyrazine Compounds
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to clinic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 8-chloroimidazo[1,5-a]pyrazine scaffold, a privileged structure in modern medicinal chemistry, has given rise to potent inhibitors of various protein kinases, such as Bruton's tyrosine kinase (BTK), which is pivotal in B cell signaling pathways[1]. However, the very nature of the human kinome—comprising over 500 structurally related enzymes—makes achieving absolute selectivity a formidable task[2][3]. Unintended interactions, or "off-target" effects, can lead to toxicity or confound experimental results, making rigorous validation an indispensable part of the development pipeline[2][4].
This guide provides an in-depth comparison of methodologies to systematically identify and validate the off-target effects of this compound compounds. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to build a robust, self-validating strategy for your drug candidates.
The Rationale: Why Off-Target Validation is Non-Negotiable
The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the kinome[2]. This structural homology is the primary reason why a compound designed for one kinase may inadvertently bind to dozens of others[5]. Such promiscuity can have significant consequences:
-
Misinterpreted Efficacy: A biological effect might be attributed to the intended target when it is, in fact, caused by an off-target interaction[2].
-
Unforeseen Toxicity: Inhibition of essential "housekeeping" kinases or other proteins can lead to cellular toxicity.
-
Synergistic or Antagonistic Effects: Polypharmacology, the modulation of multiple targets, can sometimes be beneficial but must be understood and controlled[5][6].
Therefore, a multi-pronged approach that combines broad, unbiased screening with targeted, physiologically relevant validation is the gold standard.
A Multi-Pronged Strategy for Off-Target Profiling
No single method can provide a complete picture of a compound's specificity. The most robust validation strategies integrate data from biochemical, cellular, and phenotypic assays to build a comprehensive off-target profile. This integrated approach allows for cross-validation of findings and provides a more holistic view of a compound's cellular activity.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 1. An integrated workflow for off-target validation.
Method 1: Large-Scale Biochemical Profiling (The Broad Net)
The logical first step is to cast a wide net using large-scale in vitro kinase profiling panels. These services test the compound against hundreds of purified kinases, providing a direct measure of biochemical potency (IC50) for each[5][7][8].
Causality: By screening broadly at a high concentration (e.g., 1-10 µM), you can quickly identify the most likely off-target candidates. This is a cost-effective way to survey the landscape of potential interactions across the kinome before committing to more resource-intensive cellular assays[9].
Representative Experimental Protocol: In Vitro Kinase Activity Assay
This protocol outlines a typical fluorescence-based assay, such as those offered by commercial vendors.
-
Plate Preparation: A library of >400 purified recombinant kinases is arrayed in a multi-well plate format[10].
-
Compound Addition: The this compound test compound is added to each well at a fixed concentration (e.g., 10 µM for initial screening)[10]. Include a DMSO vehicle control.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a specific peptide substrate for each kinase[10].
-
Incubation: The reaction proceeds for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C)[10].
-
Detection: A detection reagent is added to stop the reaction and quantify the amount of product formed (e.g., phosphorylated substrate). This is often measured by changes in fluorescence or luminescence.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to the DMSO control. For any significant "hits," a dose-response analysis is performed by repeating the assay with a serial dilution of the compound to determine the half-maximal inhibitory concentration (IC50)[10].
Data Presentation & Interpretation
The results are typically presented as a selectivity score or a heatmap, but a simple table is most effective for direct comparison.
| Target Kinase | On-Target IC50 (nM) | Significant Off-Target | Off-Target IC50 (nM) | Selectivity Window (Fold) |
| BTK | 5.2 | SRC | 156 | 30x |
| BTK | 5.2 | LYN | 280 | 54x |
| BTK | 5.2 | FGR | 450 | 87x |
| BTK | 5.2 | AURKA | >10,000 | >1900x |
| Table 1. Example kinase selectivity profile for a hypothetical this compound BTK inhibitor. A higher selectivity window indicates greater specificity. |
Method 2: Cellular Target Engagement (The Reality Check)
Biochemical assays are essential but occur in an artificial environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms whether a compound binds to its intended and unintended targets within the complex milieu of a living cell[11][12][13].
Causality: CETSA is based on the principle that when a ligand binds to a protein, it stabilizes the protein against heat-induced denaturation[11][14][15]. By heating cells treated with your compound and measuring the amount of soluble (non-denatured) protein that remains, you can directly observe target engagement. This bridges the critical gap between biochemical potency and cellular activity, accounting for factors like cell permeability and intracellular ATP competition[14].
dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 2. Standard workflow for a CETSA experiment.
Representative Experimental Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Culture cells expressing the target of interest. Treat cells with the this compound compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time[11].
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature[11][15]. A typical temperature gradient might range from 40°C to 70°C.
-
Lysis: Lyse the cells to release their protein content. This is often achieved through repeated freeze-thaw cycles.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins[14].
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the specific target protein (and suspected off-targets) remaining in the soluble fraction using Western Blot analysis[10][14].
-
Data Analysis: Plot the band intensity (amount of soluble protein) against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature indicates target stabilization and thus, engagement[15].
Method 3: Unbiased Proteome-Wide Approaches (The Discovery Engine)
While kinome profiling and CETSA are excellent for validating hypothesized off-targets, they may miss unexpected interactions. Chemoproteomics and phenotypic screening are unbiased approaches that can identify novel off-targets and elucidate their functional consequences[6][16].
Causality: Chemical proteomics uses the compound itself (or a tagged version) as bait to pull down all its binding partners from a cell lysate, which are then identified by mass spectrometry[16][17][18]. This provides a global, unbiased snapshot of the compound's interactome. Phenotypic screening works in reverse; it identifies compounds that produce a desired cellular effect (e.g., inducing apoptosis in cancer cells) without a priori knowledge of the target[19][20]. Deconvoluting the target of a hit from a phenotypic screen often requires the other methods described here[18].
Data Presentation & Comparison of Methods
Choosing the right method depends on the specific question you are asking. Each has distinct advantages and limitations.
| Method | Principle | Advantages | Limitations | Typical Output |
| Kinome Profiling | In vitro enzymatic activity | High-throughput, quantitative (IC50), broad coverage of kinase family.[21][22] | Lacks cellular context (e.g., permeability, ATP competition).[14] | IC50 values, % inhibition. |
| CETSA | Ligand-induced thermal stabilization | Confirms target engagement in live cells/tissues, more physiologically relevant.[11][12] | Lower throughput, requires specific antibodies or mass spec capabilities. | Thermal shift curves (ΔTm). |
| Chemoproteomics | Affinity capture of binding partners | Unbiased, identifies all potential binding partners (not just kinases).[6][16] | Can generate false positives; doesn't measure functional effect of binding.[16] | List of protein "hits" with enrichment scores. |
| Phenotypic Screening | Measures change in cellular phenotype | Unbiased, directly links compound to a functional outcome, can find novel mechanisms.[19][23] | Target deconvolution is a major challenge, mechanism of action is unknown.[18] | Dose-response curves for a cellular phenotype (e.g., viability). |
| Table 2. Objective comparison of primary off-target validation methodologies. |
Conclusion: An Integrated and Iterative Strategy
Validating the off-target effects of this compound compounds is not a linear process but an iterative cycle of hypothesis generation and testing. The gold standard is to employ a combination of orthogonal methods. Start with broad biochemical profiling to identify likely off-targets. Validate these hits in a physiological context using CETSA and functional cellular assays like phospho-protein Western blots. Finally, employ unbiased methods like chemoproteomics to ensure no critical interactions have been missed. By systematically integrating these approaches, researchers can build a comprehensive selectivity profile, enabling data-driven decisions to advance the most promising and safest drug candidates.
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Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyrazine Scaffold
An Objective Guide to Benchmarking Novel Imidazo[1,5-a]pyrazine Analogs Against Established GABA-A Receptor Modulators
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for oncology and autoimmune diseases, and as modulators of central nervous system targets.[1][2][3] This guide focuses on a specific analog, 8-Chloroimidazo[1,5-a]pyrazine, and outlines a comprehensive benchmarking strategy to evaluate its potential as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian brain.[4][5]
Given that related imidazopyrazine structures have shown high affinity for the GABA-A receptor, some with selectivity for specific α-subunits, we hypothesize that this compound may function as a positive allosteric modulator (PAM) at this site.[6] Such a mechanism could offer therapeutic benefits for conditions like anxiety and insomnia.[7] This document provides a detailed framework for researchers and drug development professionals to objectively compare the in vitro pharmacological profile of this novel compound against established drugs: the classical benzodiazepine, Diazepam, and the non-benzodiazepine "Z-drug," Zolpidem.
Mechanistic Grounding: The GABA-A Receptor Signaling Pathway
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻).[5][8] This influx leads to hyperpolarization of the neuronal membrane, reducing the likelihood of an action potential and thus producing an inhibitory effect.[5]
Benzodiazepines and Z-drugs do not bind to the same site as GABA (the orthosteric site). Instead, they bind to an allosteric site, typically at the interface between α and γ subunits, enhancing the receptor's affinity for GABA and potentiating the inhibitory current.[8] This positive allosteric modulation is the cornerstone of their anxiolytic and hypnotic effects.[9] The diagram below illustrates this critical signaling pathway.
Proposed Experimental Workflow for Comparative Benchmarking
To rigorously assess the potential of this compound, a phased experimental approach is proposed. This workflow is designed to first establish target engagement and then to functionally characterize the compound's potency, efficacy, and selectivity in comparison to Diazepam and Zolpidem.
Phase 1: Radioligand Binding Assay for Target Affinity
Causality: The first critical question is whether this compound physically interacts with the GABA-A receptor at the benzodiazepine binding site. A competitive radioligand binding assay provides a quantitative measure of a compound's affinity (Ki) for the receptor.[10] We use [³H]Flumazenil, a well-characterized radioligand that binds with high affinity to this site, to compete with our unlabeled test compounds. A low Ki value indicates high binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in a cold sucrose buffer (0.32 M sucrose, pH 7.4).[11]
-
Perform a series of centrifugations to isolate the synaptic membrane fraction. Multiple washes are crucial to remove endogenous GABA, which would otherwise interfere with ligand binding.[12]
-
Resuspend the final membrane pellet in an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.[13]
-
-
Assay Setup:
-
In a 96-well plate, add the prepared membrane homogenate (typically 50-120 µg protein per well).[13]
-
Add increasing concentrations of the test compound (this compound, Diazepam, or Zolpidem) across a wide range (e.g., 0.1 nM to 100 µM).
-
Add a fixed, low concentration of the radioligand, [³H]Flumazenil (e.g., 1 nM).
-
Define non-specific binding using a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam). Total binding is determined in wells with only the radioligand and membranes.
-
-
Incubation and Termination:
-
Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.
-
Fit the data using a non-linear regression model to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Phase 2: Electrophysiological Assays for Functional Activity
Causality: High affinity does not guarantee functional activity. A compound could be an agonist, antagonist, or inverse agonist. Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes is a robust system for characterizing the functional effects of compounds on ligand-gated ion channels.[14] By expressing specific human GABA-A receptor subunits (e.g., α1β2γ2, the most common subtype in the brain), we can directly measure the compound's ability to modulate GABA-induced chloride currents.[15]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest stage V-VI oocytes from a female Xenopus laevis frog.[15]
-
Prepare cRNAs for the desired human GABA-A receptor subunits (e.g., α1, β2, and γ2).
-
Microinject a defined ratio of the subunit cRNAs into the oocyte cytoplasm (typically 50 nL per oocyte).[16]
-
Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression on the plasma membrane.[16]
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential of -70 mV or -80 mV.[15]
-
Establish a baseline current.
-
-
Compound Application and Data Acquisition:
-
To determine potency (EC50), first apply a low, fixed concentration of GABA (e.g., EC5-EC10) to elicit a small, stable baseline current.
-
Co-apply the GABA solution with increasing concentrations of the test compound (this compound, Diazepam, or Zolpidem).
-
Record the peak current amplitude at each concentration. The potentiation of the GABA-evoked current indicates positive allosteric modulation.
-
To determine efficacy, apply a saturating concentration of GABA to measure the maximal GABA response (Imax). Then, co-apply a high concentration of the test compound with the low concentration of GABA and express the potentiated response as a percentage of Imax.
-
-
Data Analysis:
-
Normalize the potentiated current responses to the control GABA response.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the concentration-response curve with a sigmoidal dose-response equation to determine the EC50 (potency) and the maximum potentiation effect (efficacy).
-
Data Presentation: A Comparative Framework
The data generated from these experiments should be summarized in clear, comparative tables to facilitate objective assessment.
Table 1: Comparative Binding Affinity at the GABA-A (α1β2γ2) Receptor
| Compound | Class | Binding Affinity (Ki, nM) |
| This compound | Test Compound | [Experimental Value] |
| Diazepam | Benzodiazepine | [Typical Literature Value: 1-10 nM] |
| Zolpidem | Z-drug | [Typical Literature Value: 10-30 nM] |
Table 2: Comparative Functional Activity at the GABA-A (α1β2γ2) Receptor
| Compound | Potency (EC50, nM) | Efficacy (% of Max GABA Response) |
| This compound | [Experimental Value] | [Experimental Value] |
| Diazepam | [Typical Literature Value: 20-100 nM] | [Typical Literature Value: >100%] |
| Zolpidem | [Typical Literature Value: 50-200 nM] | [Typical Literature Value: >100%] |
Table 3: GABA-A Receptor Subtype Selectivity Profile (Potency, EC50 in nM)
| Compound | α1β2γ2 (Sedation) | α2β2γ2 (Anxiolysis) | α3β2γ2 (Anxiolysis) | α5β2γ2 (Cognition) | Selectivity Ratio (α1/α2) |
| This compound | [Value] | [Value] | [Value] | [Value] | [Calculated Value] |
| Diazepam | [~20-100] | [~20-100] | [~20-100] | [~20-100] | ~1 (Non-selective) |
| Zolpidem | [~50-200] | [~1000-2000] | [~1000-2000] | [>5000] | >10 (α1-selective) |
Note: Literature values are approximate and serve as a reference for expected outcomes.
Conclusion and Interpretation
This guide provides a robust, scientifically-grounded framework for the initial in vitro benchmarking of this compound. The causality-driven workflow ensures that each experimental phase builds logically upon the last, from confirming target binding to quantifying functional modulation and selectivity.
The ideal outcome for a novel anxiolytic candidate would be a compound that demonstrates:
-
High affinity (low nM Ki) for the benzodiazepine site.
-
Potent functional activity (low nM EC50) as a positive allosteric modulator.
-
A favorable selectivity profile , specifically higher potency at α2 and/or α3 subtypes relative to the α1 subtype (a selectivity ratio >1). This could predict a strong anxiolytic effect with a reduced propensity for sedation compared to non-selective drugs like Diazepam.[6]
By objectively comparing these key parameters against well-established drugs, researchers can make informed decisions about the therapeutic potential of this compound and justify its progression into more complex preclinical and clinical studies.
References
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- Medicinal Plants for Insomnia Related to Anxiety: An Upd
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Chloroimidazo[1,5-A]pyrazine for Research Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds like 8-Chloroimidazo[1,5-A]pyrazine are central to discovery. However, rigorous scientific practice extends beyond synthesis and experimentation to include the safe and compliant disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Based on these analogs, this compound should be handled as a substance that is:
This hazard profile necessitates the use of appropriate Personal Protective Equipment (PPE) and dictates the stringent waste management procedures that follow. The chlorinated heterocyclic structure also informs the ultimate disposal method, as thermal decomposition requires specific conditions to prevent the formation of hazardous byproducts.[3][4]
Summary of Assumed Hazards and Required Precautions
| Assumed Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) | Handling Precautions |
| Acute Toxicity, Oral (Category 4) | Nitrile gloves, Lab coat, Chemical safety goggles | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2] | |
| Skin Irritation (Category 2) | Nitrile gloves, Lab coat | Avoid contact with skin. In case of contact, wash immediately with plenty of water.[1][2] | |
| Eye Irritation (Category 2A) | Chemical safety goggles or face shield | Avoid contact with eyes. If in eyes, rinse cautiously with water for several minutes.[1][2] | |
| Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation) (Category 3) | Use only in a well-ventilated area, preferably a chemical fume hood. | Avoid breathing dust/fumes.[1][2] |
Waste Characterization and Regulatory Framework
Proper disposal is dictated by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[5] All generators of chemical waste are legally required to determine if their waste is hazardous.[6]
Is this compound a Hazardous Waste?
Yes. Based on its presumed toxicological properties, this compound waste must be managed as hazardous waste .
Hazardous wastes are categorized in two ways:
-
Listed Wastes: These are wastes from specific industrial processes (F- and K-lists) or discarded commercial chemical products (P- and U-lists).[7] As a research chemical, this compound is unlikely to be an F- or K-listed waste. If it were a discarded, unused commercial product, it could potentially be a U- or P-listed waste, but waste generated from laboratory use does not fall into this category.
-
Characteristic Wastes: These wastes exhibit at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] Based on the acute toxicity of its analogs, waste containing this compound should be managed as a toxic characteristic waste . A formal toxicity characteristic leaching procedure (TCLP) would be required for definitive classification, but in a laboratory setting, it is prudent and common practice to manage compounds with known or suspected toxicity as hazardous waste without performing this test.[6]
Step-by-Step Disposal Protocol
This protocol is designed to comply with EPA and Occupational Safety and Health Administration (OSHA) regulations for laboratories.
Step 1: Segregation of Waste
Proper segregation is the foundation of safe chemical waste management.
-
Do NOT mix this compound waste with any other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Specifically, this waste must be collected in a container designated for halogenated organic solids .[9] Do not mix with non-halogenated organic waste, as the disposal methods differ and mixing can increase disposal costs.[9]
Step 2: Container Selection and Labeling
Adherence to container and labeling requirements is critical for safety and compliance.
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free of cracks or residue on the outside.
-
Labeling: The EPA requires that waste containers in Satellite Accumulation Areas (SAAs)—the laboratory spaces where waste is initially generated and stored—be properly labeled.[4][10] The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (avoiding abbreviations or formulas).
-
A clear indication of the hazards. This can be achieved by affixing GHS pictograms for acute toxicity, skin/eye irritant, and respiratory irritant.[4]
-
Caption: Waste Disposal Workflow for this compound.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The laboratory where the waste is generated is considered an SAA.
-
Storage: The labeled, closed container must be stored at or near the point of generation and under the control of the laboratory personnel.[3]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the container must be moved to the central accumulation area within three days.[10] In practice, for small-volume research waste, containers are typically removed by EHS long before this limit is reached.
Step 4: Arranging for Disposal
-
Contact EHS: Do not attempt to dispose of this chemical waste yourself. Your institution's EHS department is responsible for collecting the waste from your laboratory and managing its transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Documentation: Maintain a log of the waste generated, including the chemical name and approximate quantity, as required by your institution's Chemical Hygiene Plan.[2]
The Science of Disposal: High-Temperature Incineration
The recommended and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration .[9]
-
Chemical Rationale: The core objective of incineration is the complete thermal oxidation of the compound to less harmful components like carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). For halogenated compounds, this process also produces acid gases, primarily hydrogen chloride (HCl).[4]
-
Preventing Harmful Byproducts: Incomplete combustion of chlorinated organic materials can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[3] Professional hazardous waste incinerators operate at temperatures (typically >850°C) and with sufficient oxygen to ensure the complete destruction of the parent compound and minimize the formation of these byproducts.[11]
-
Acid Gas Neutralization: Licensed TSDFs equip their incinerators with "scrubbers" or other air pollution control devices. These systems neutralize the acidic gases like HCl before they are released into the atmosphere, often using a caustic solution.[11]
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Mastering Safety: A Guide to Personal Protective Equipment for Handling 8-Chloroimidazo[1,5-A]pyrazine
For researchers and scientists in the fast-paced world of drug development, the safe handling of novel chemical compounds is paramount. 8-Chloroimidazo[1,5-A]pyrazine is a heterocyclic compound that, like many intermediates in pharmaceutical synthesis, requires careful management to ensure operator safety and experimental integrity. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE), moving beyond mere compliance to foster a culture of proactive safety.
The foundation of any laboratory safety protocol is the hierarchy of controls, which prioritizes eliminating hazards at their source. PPE, while essential, is the final line of defense after engineering controls (like fume hoods) and administrative controls (like standard operating procedures) have been implemented.[1] The procedures outlined here are designed to be a self-validating system, ensuring that every step reinforces a safe environment.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough hazard assessment is critical.[2][3][4] While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, we can infer its potential hazards based on its structure and data from similar halogenated heterocyclic compounds. A Safety Data Sheet (SDS) for a related compound, 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, indicates hazards such as skin irritation, serious eye irritation, respiratory irritation, and being harmful if swallowed.[5]
Based on this surrogate data, we must assume this compound presents similar risks. The primary routes of exposure to be controlled are inhalation of the powdered solid, dermal (skin) contact, and ocular (eye) contact.
Table 1: Hazard Identification and Risk Summary
| Potential Hazard | Route of Exposure | Potential Health Effect |
| Acute Toxicity | Ingestion, Inhalation | Harmful if swallowed or inhaled. |
| Skin Irritation | Dermal Contact | May cause redness, itching, or inflammation.[5] |
| Eye Irritation | Ocular Contact | May cause serious and potentially damaging eye irritation.[5] |
| Respiratory Irritation | Inhalation | May cause irritation to the respiratory tract.[5] |
Engineering and Administrative Controls: The First Lines of Defense
Effective safety protocols begin long before PPE is donned.
-
Engineering Control: All handling of this compound powder, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[6] This is the most crucial step in minimizing respiratory exposure to airborne particulates.
-
Administrative Controls: Access to the compound should be restricted to trained personnel. A designated area within the lab should be clearly marked for its use.[7] All researchers must be familiar with the location and operation of emergency equipment, such as eyewash stations and safety showers, before beginning work.[6]
Personal Protective Equipment (PPE): Your Final Safeguard
The selection of PPE must be deliberate and directly correlated to the identified risks.[3] The following is a mandatory minimum for handling this compound.
Table 2: PPE Checklist and Specifications
| Protection Type | Specific Requirement | Rationale and Causality |
| Eye & Face | ANSI Z87.1-rated safety goggles.[2] | Protects against dust particles and potential splashes. Goggles provide a full seal around the eyes, which is superior to safety glasses for powder handling. |
| Face Shield (in addition to goggles) | Required when handling larger quantities (>1g) or when there is a significant splash risk. Must be worn over goggles.[2][4] | |
| Hand | Nitrile Gloves (minimum) | Provides a barrier against incidental skin contact. Check for tears before use. |
| Double Gloving | Recommended for all handling procedures to provide an extra layer of protection and facilitate safe doffing of the contaminated outer layer.[2] | |
| Body | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination.[4] Must be fully buttoned. |
| Respiratory | N95 Respirator (or higher) | Required if handling the powder outside of a fume hood is unavoidable (e.g., during a spill cleanup). Use depends on a formal risk assessment.[4] |
Procedural Guidance: Step-by-Step Protocols
Adherence to strict procedures for donning, handling, and doffing PPE is critical to prevent contamination.
The sequence of putting on PPE is designed to prevent contamination of clean items.
This process is arguably more critical than donning to prevent self-contamination. The guiding principle is "dirty-to-dirty, clean-to-clean."
-
Outer Gloves: The most contaminated item is removed first. With one gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves.
-
Laboratory Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside of the garment. Fold it so the contaminated outside is folded inward and place it in a designated receptacle for laundry or disposal.
-
Goggles: Remove goggles by handling the strap, not the front.
-
Inner Gloves: Remove the final pair of gloves following the same procedure as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Managing Contaminated Materials
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. This compound is a halogenated organic compound.[8]
-
Halogenated Organic Waste: All disposable materials heavily contaminated with the compound (e.g., weighing papers, pipette tips, gloves) and residual chemical powder must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8][9][10] This container must be kept closed when not in use.[9]
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.
By integrating this expert-level understanding of hazard mitigation with practical, step-by-step procedures, you can ensure that your work with this compound is conducted under the safest possible conditions, protecting both yourself and the integrity of your research.
References
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
- Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- National Institutes of Health (NIH). (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- ChemScene. 56468-23-6 | this compound.
- Hazardous waste segregation.
- Halogenated Solvents.
- Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 1-Bromo-8-chloroimidazo[1,5-a]pyrazine.
- Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
